Physicochemical Profiling and Synthetic Utility of Ethyl 5-Hydroxy-2-thiophenecarboxylate: A Technical Guide
Executive Summary In the landscape of modern drug discovery and organic synthesis, functionalized heterocycles serve as foundational building blocks. Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8) is a highly ve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and organic synthesis, functionalized heterocycles serve as foundational building blocks. Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8) is a highly versatile, yet under-documented, thiophene derivative[1]. Characterized by a unique "push-pull" electronic system, this compound offers a reactive handle for complex molecular architectures.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptors. We will dissect the causality behind its physicochemical behavior—specifically its keto-enol tautomerism and electronic distribution—and provide field-proven, self-validating protocols for leveraging this compound in synthetic workflows.
Structural and Physicochemical Properties
The utility of ethyl 5-hydroxy-2-thiophenecarboxylate is dictated by the interplay between its functional groups: an electron-donating hydroxyl group (-OH) at the C5 position and an electron-withdrawing ethyl ester (-COOEt) at the C2 position[1].
Quantitative Physicochemical Profile
To predict its behavior in both biological systems and synthetic reactors, we must first establish its core physicochemical parameters. The following data summarizes the computed properties of the compound[2]:
Property
Value
Pharmacokinetic / Synthetic Implication
Molecular Formula
C₇H₈O₃S
Defines baseline stoichiometry.
Molecular Weight
172.20 g/mol
Highly lead-like; allows for significant downstream functionalization without violating Lipinski's Rule of 5.
XLogP3
2.1
Optimal lipophilicity for passive membrane permeability and partition into organic solvents during extraction.
Topological Polar Surface Area (TPSA)
74.8 Ų
Excellent for oral bioavailability; falls well within the < 140 Ų threshold for drug candidates.
H-Bond Donors / Acceptors
1 / 4
Ensures favorable target binding kinetics while maintaining solubility.
Rotatable Bonds
3
Low conformational entropy penalty upon target binding.
Electronic "Push-Pull" Dynamics
The thiophene ring acts as a conductive conduit between the C5-hydroxyl and C2-ester groups. The hydroxyl group acts as a strong π-donor, pushing electron density into the ring, while the ester acts as a π-acceptor[1].
Causality of Reactivity: This push-pull dynamic significantly lowers the HOMO-LUMO energy gap[1]. The Highest Occupied Molecular Orbital (HOMO) is localized over the thiophene ring and hydroxyl oxygen, while the Lowest Unoccupied Molecular Orbital (LUMO) spans the carboxylate system. A narrowed HOMO-LUMO gap directly translates to higher kinetic reactivity, making the C4 position highly susceptible to electrophilic attack.
Mechanistic Insights: Tautomerism and Reactivity Pathways
A defining feature of 5-hydroxythiophenes is their propensity to undergo keto-enol tautomerism . The compound exists in an equilibrium between the aromatic enol form (ethyl 5-hydroxythiophene-2-carboxylate) and the non-aromatic keto form (a thiophen-2(5H)-one derivative).
Understanding this equilibrium is not merely an academic exercise; it is the central variable that dictates whether a reaction will yield an O-alkylated ether or a C-alkylated byproduct.
Fig 1: Keto-enol tautomerism of ethyl 5-hydroxy-2-thiophenecarboxylate and divergent alkylation.
The Role of Solvent Dielectric
The position of the tautomeric equilibrium is highly solvent-dependent.
Polar Aprotic Solvents (e.g., DMSO, DMF): Favor the enol form. The high dielectric constant and hydrogen-bond accepting nature of these solvents stabilize the polarized hydroxyl group.
Non-Polar Solvents (e.g., Toluene, Hexane): Shift the equilibrium toward the keto form, as the loss of aromaticity is offset by the reduction in overall molecular dipole moment.
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to confirm mechanistic success.
Protocol A: NMR-Based Quantification of Tautomeric Equilibrium
To rationally design a synthesis, one must first quantify the enol/keto ratio in the chosen reaction solvent.
Sample Preparation: Dissolve 15 mg of ethyl 5-hydroxy-2-thiophenecarboxylate in 0.6 mL of the target deuterated solvent (e.g., DMSO-
d6
or CDCl₃).
Internal Standard Addition (Validation Step): Add exactly 1.0 µL of mesitylene. Causality: Mesitylene provides a sharp, invariant aromatic singlet at ~6.8 ppm, serving as an internal standard to ensure that any loss of signal is due to tautomerization, not poor shimming or sample degradation.
Data Acquisition: Acquire a ¹H-NMR spectrum at 298 K. Critical Parameter: Set the relaxation delay (
D1
) to
≥10
seconds. Causality: A long relaxation delay ensures that all nuclear spins return to thermal equilibrium between pulses, making the integration strictly quantitative.
Analysis: Integrate the aromatic C4-H proton of the enol form (~6.4 ppm) against the aliphatic C4-H₂ protons of the keto form (~3.6 ppm). The ratio of these integrals yields the precise tautomeric distribution.
Protocol B: Regioselective O-Alkylation via HSAB Principles
Because the molecule is an ambident nucleophile, alkylation can occur at the oxygen (O-alkylation) or the C4 carbon (C-alkylation). This protocol leverages the Pearson Hard Soft Acid Base (HSAB) principle to force O-alkylation.
System Setup: Purge a dry round-bottom flask with N₂. Dissolve 1.0 mmol of the thiophene derivative in 5.0 mL of anhydrous DMF. Causality: DMF is chosen to strongly favor the enol tautomer (as proven in Protocol A).
Base Activation: Add 1.5 mmol of anhydrous K₂CO₃. Stir at room temperature for 20 minutes. Causality: K₂CO₃ is a mild base that deprotonates the hydroxyl group to form a "hard" phenoxide-like oxygen anion, without causing ester hydrolysis.
Electrophilic Addition: Dropwise, add 1.1 mmol of a "hard" electrophile (e.g., benzyl chloride). Causality: According to HSAB theory, the hard oxygen nucleophile will preferentially attack the hard electrophilic center, ensuring >95% regioselectivity for O-alkylation.
In-Process Monitoring (Validation Step): At 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and inject into an LC-MS. Validation: The O-alkylated product will exhibit a distinct, more lipophilic retention time compared to the starting material, with a mass shift of +90 Da (for benzylation). The absence of a secondary product peak confirms the suppression of C-alkylation.
Workup: Quench with 10 mL of distilled water to dissolve the inorganic salts. Extract with Ethyl Acetate (
3×10
mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Conclusion
Ethyl 5-hydroxy-2-thiophenecarboxylate is a highly functionalized intermediate whose utility is unlocked by understanding its electronic push-pull nature and tautomeric equilibrium. By strictly controlling solvent environments and applying HSAB principles, researchers can reliably direct its reactivity, making it an invaluable synthon for the development of novel thiophene-based therapeutics and advanced materials.
References
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 567775, Ethyl 5-hydroxy-2-thiophenecarboxylate. Retrieved April 3, 2026.[Link][2]
Ethyl 5-hydroxy-2-thiophenecarboxylate IUPAC name and CAS number
An In-Depth Technical Guide to Ethyl 5-hydroxy-2-thiophenecarboxylate Introduction Ethyl 5-hydroxy-2-thiophenecarboxylate is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Ethyl 5-hydroxy-2-thiophenecarboxylate
Introduction
Ethyl 5-hydroxy-2-thiophenecarboxylate is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Thiophene rings are key structural motifs in numerous pharmaceuticals and functional organic materials.[1][3] This guide provides a comprehensive overview of Ethyl 5-hydroxy-2-thiophenecarboxylate, detailing its chemical identity, structural characteristics, synthesis, and potential applications for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental identification of a chemical compound relies on its universally accepted nomenclature and registration numbers. Ethyl 5-hydroxy-2-thiophenecarboxylate is cataloged with a unique CAS number, ensuring its unambiguous identification in chemical databases and literature.
While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be computed or inferred from structurally similar compounds.[4] These properties are crucial for predicting its behavior in various solvents and reaction conditions.
The structural confirmation of Ethyl 5-hydroxy-2-thiophenecarboxylate is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and connectivity of the atoms.
Molecular Structure
The molecule consists of a five-membered thiophene ring substituted at the C2 position with an ethyl ester group and at the C5 position with a hydroxyl group.
Caption: Molecular structure with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), two doublets for the aromatic protons on the thiophene ring, and a broad singlet for the hydroxyl proton.[4]
¹³C NMR: The carbon NMR spectrum will display signals for the two distinct ethyl carbons, the four unique carbons of the thiophene ring, and the carbonyl carbon of the ester.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Assignment
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Ethyl -CH₃
1.2 - 1.4 (triplet)
~14
Ethyl -O-CH₂-
4.2 - 4.4 (quartet)
~61
Thiophene H-3
~6.9 (doublet)
~124
Thiophene H-4
~7.5 (doublet)
~116
Thiophene -OH
5.0 - 6.0 (broad singlet)
-
Thiophene C2
-
~145
Thiophene C3
-
~124
Thiophene C4
-
~116
Thiophene C5
-
~158
| Ester C=O | - | ~162 |
Vibrational and Mass Spectrometry
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups. Key expected absorptions include a broad O-H stretch from the hydroxyl group (~3200-3600 cm⁻¹), a strong C=O stretch from the ester (~1700-1725 cm⁻¹), and characteristic C-O and aromatic C=C stretching vibrations.[4]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. For the molecular formula C₇H₈O₃S, the theoretical exact mass is 172.0194.[5]
Synthesis and Purification
While specific literature detailing the synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate is scarce, a plausible synthetic route can be designed based on established thiophene chemistry.[4] A common approach involves the esterification of the corresponding carboxylic acid, 5-hydroxy-2-thiophenecarboxylic acid.
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis via Fischer Esterification (Hypothetical)
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Reaction Setup: To a solution of 5-hydroxy-2-thiophenecarboxylic acid (1.0 eq) in absolute ethanol (20 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Solvent Removal: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 5-hydroxy-2-thiophenecarboxylate.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of the synthesized compound.[4]
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade acetonitrile.
HPLC System:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection: Inject 10 µL of the sample solution.
Analysis: Analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total peak area.
Reactivity and Potential Applications
Esterified thiophene carboxylates are highly versatile synthetic building blocks in organic chemistry.[4] The presence of three key features—the aromatic thiophene ring, the reactive ester, and the hydroxyl group—makes Ethyl 5-hydroxy-2-thiophenecarboxylate a valuable synthon.
Thiophene Ring: The ring can undergo electrophilic aromatic substitution, although the hydroxyl group (activating) and the ester group (deactivating) will direct incoming electrophiles.
Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing access to a wide range of derivatives.
Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce further diversity.
This trifunctional nature makes the compound a promising starting material in:
Drug Discovery: As a precursor for more complex heterocyclic systems found in anticancer, antiviral, and anti-inflammatory agents.[6]
Materials Science: For the synthesis of thiophene-based organic semiconductors, conductive polymers, and dyes.[4]
Safety and Handling
Guideline
Recommendation
Personal Protective Equipment (PPE)
Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][9]
Handling
Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[8]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] May be air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended.[8]
First Aid (Eyes)
Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]
First Aid (Skin)
Wash off immediately with soap and plenty of water. Remove contaminated clothing.[8]
Fire Fighting
Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[7]
Conclusion
Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8) is a valuable heterocyclic compound with significant potential as a building block in synthetic organic chemistry. Its well-defined structure, characterized by spectroscopic methods, and the reactivity of its multiple functional groups make it an attractive intermediate for the synthesis of novel pharmaceuticals and functional materials. Adherence to appropriate safety protocols is essential when handling this and related chemical reagents.
References
PubChem. (n.d.). Ethyl 5-hydroxy-2-thiophenecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Georganics. (2011, February 11). 5-ETHYL-2-THIOPHENECARBOXALDEHYDE Safety Data Sheet. Retrieved from [Link]
Sridhar, M. A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1230, 129889.
LookChem. (n.d.). 5-Hydroxy-2-thiophenecarboxylic acid ethyl ester. Retrieved from [Link]
Alfa Aesar. (2009, September 22). Safety Data Sheet - 5-Ethyl-2-thiophenecarboxaldehyde. Retrieved from [Link]
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
International Journal of Scientific Research in Science and Technology. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
Chemchart. (n.d.). THIOPHENE-2-CARBOXYLIC ACID (527-72-0). Retrieved from [Link]
MDPI. (2026, March 4). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Retrieved from [Link]
An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to Ethyl 5-hydroxy-2-thiophenecarboxylate, a valuable h...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to Ethyl 5-hydroxy-2-thiophenecarboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. As direct synthetic approaches to this specific isomer are not prominently documented, this document details a strategic multi-step pathway, elucidating the chemical principles and experimental considerations at each stage.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with their isosteric relationship to benzene making them privileged scaffolds in drug discovery. The incorporation of a thiophene nucleus can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Ethyl 5-hydroxy-2-thiophenecarboxylate, in particular, offers three points of functionalization: the hydroxyl group, the ethyl ester, and the thiophene ring itself, making it a versatile synthon for the synthesis of more complex molecules.
Strategic Overview of the Synthetic Pathway
The synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate is most effectively approached through a multi-step sequence, commencing with the commercially available 2-thiophenecarboxylic acid. The overall strategy involves the initial protection of the carboxylic acid functionality as an ethyl ester, followed by regioselective functionalization at the 5-position of the thiophene ring, and culminating in the introduction of the hydroxyl group.
Caption: Synthetic strategy for Ethyl 5-hydroxy-2-thiophenecarboxylate.
Part 1: Synthesis of Ethyl 2-thiophenecarboxylate
The initial step involves the conversion of 2-thiophenecarboxylic acid to its corresponding ethyl ester. This is a crucial transformation as the ester group is generally less reactive than the carboxylic acid under the conditions of subsequent reactions, thus serving as a protecting group. The most common and industrially scalable method for this transformation is the Fischer-Speier esterification.
Causality Behind Experimental Choices:
The Fischer-Speier esterification is an equilibrium-controlled process.[1] To drive the reaction towards the product (the ester), a large excess of the alcohol (ethanol in this case) is typically used. An acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[1] The removal of water as it is formed can also shift the equilibrium to the right.
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-thiophenecarboxylic acid and absolute ethanol.
Slowly and with caution, add concentrated sulfuric acid to the stirred mixture.
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
Dissolve the residue in diethyl ether and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 2-thiophenecarboxylate.
Purify the crude product by vacuum distillation to obtain a colorless to pale yellow liquid.
Part 2: Regioselective Bromination of Ethyl 2-thiophenecarboxylate
The second stage of the synthesis is the regioselective introduction of a bromine atom at the 5-position of the thiophene ring. The ester group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, the directing effect of the sulfur atom in the thiophene ring strongly favors substitution at the α-positions (2- and 5-positions). Since the 2-position is already substituted, electrophilic attack will preferentially occur at the 5-position.
Causality Behind Experimental Choices:
N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic and heterocyclic rings. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The use of a radical initiator is generally not required for the bromination of electron-rich heterocycles like thiophene. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol: Electrophilic Bromination
Reagent/Parameter
Quantity/Value
Ethyl 2-thiophenecarboxylate
1.0 mol
N-Bromosuccinimide (NBS)
1.05 mol
N,N-Dimethylformamide (DMF)
5 volumes
Reaction Temperature
0 °C to room temperature
Reaction Time
2-4 hours
Step-by-Step Methodology:
Dissolve Ethyl 2-thiophenecarboxylate in DMF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
Add N-Bromosuccinimide portion-wise to the stirred solution, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into a larger volume of ice-water.
Extract the aqueous mixture with diethyl ether or ethyl acetate.
Wash the combined organic extracts with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude Ethyl 5-bromo-2-thiophenecarboxylate can be purified by recrystallization or column chromatography to yield a white to off-white solid.[2][3]
Caption: Experimental workflow for the synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate.
Part 3: Conversion of Ethyl 5-bromo-2-thiophenecarboxylate to Ethyl 5-hydroxy-2-thiophenecarboxylate
The final step is the conversion of the 5-bromo substituent to a hydroxyl group. This can be achieved through several methods, with nucleophilic aromatic substitution and palladium-catalyzed hydroxylation being two prominent approaches.
Method A: Nucleophilic Aromatic Substitution
While nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, the electron-withdrawing nature of the ester group at the 2-position can facilitate this reaction on the thiophene ring.[4]
This reaction typically requires a strong nucleophile, such as hydroxide ions, and elevated temperatures to proceed.[5] The use of a polar aprotic solvent can enhance the rate of reaction. The mechanism involves the attack of the hydroxide ion on the carbon bearing the bromine atom, followed by the departure of the bromide ion.
Reagent/Parameter
Quantity/Value
Ethyl 5-bromo-2-thiophenecarboxylate
1.0 mol
Sodium Hydroxide
2.0-3.0 mol
Solvent (e.g., Water, Dioxane/Water)
Sufficient for dissolution
Reaction Temperature
100-150 °C (Reflux)
Reaction Time
8-12 hours
Step-by-Step Methodology:
In a round-bottom flask fitted with a reflux condenser, dissolve Ethyl 5-bromo-2-thiophenecarboxylate in a suitable solvent.
Add a solution of sodium hydroxide.
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4.
Extract the product with a suitable organic solvent like ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Method B: Palladium-Catalyzed Hydroxylation
A more modern and often milder alternative is the palladium-catalyzed hydroxylation of aryl halides. This method offers the advantage of potentially lower reaction temperatures and higher functional group tolerance.[6]
This cross-coupling reaction involves a palladium catalyst, a suitable ligand (often a bulky phosphine), and a base. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by ligand exchange with a hydroxide source, and reductive elimination to form the phenol and regenerate the catalyst. The choice of ligand and base is critical for the efficiency of the reaction.
Reagent/Parameter
Quantity/Value
Ethyl 5-bromo-2-thiophenecarboxylate
1.0 mol
Palladium Catalyst (e.g., Pd(OAc)₂)
1-5 mol%
Ligand (e.g., tBuBrettPhos)
2-10 mol%
Base (e.g., KOH, CsOH)
2.0-3.0 mol
Solvent (e.g., Toluene, Dioxane)
Sufficient for dissolution
Reaction Temperature
80-110 °C
Reaction Time
12-24 hours
Step-by-Step Methodology:
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 5-bromo-2-thiophenecarboxylate, the palladium catalyst, the ligand, and the base.
Add the degassed solvent and stir the mixture.
Heat the reaction to the specified temperature and maintain for 12-24 hours, monitoring by TLC.
Cool the reaction mixture to room temperature and filter off the catalyst.
Acidify the filtrate with a dilute acid.
Extract the product with an organic solvent.
Wash the combined organic layers with water and brine.
Dry the organic phase, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Characterization and Purity Assessment
The identity and purity of the synthesized Ethyl 5-hydroxy-2-thiophenecarboxylate should be confirmed using standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, ester carbonyl, thiophene ring).
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This in-depth technical guide outlines a reliable and well-reasoned multi-step synthesis for Ethyl 5-hydroxy-2-thiophenecarboxylate. By understanding the underlying chemical principles of each transformation, from the initial esterification to the final hydroxylation step, researchers can effectively produce this valuable building block for applications in drug discovery and materials science. The provided experimental protocols offer a solid foundation for the practical execution of this synthesis.
Ethyl 5-hydroxy-2-thiophenecarboxylate molecular weight and formula
An In-Depth Technical Guide to Ethyl 5-Hydroxy-2-Thiophenecarboxylate for Researchers and Drug Development Professionals Introduction Ethyl 5-hydroxy-2-thiophenecarboxylate is a substituted thiophene derivative that hold...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Ethyl 5-Hydroxy-2-Thiophenecarboxylate for Researchers and Drug Development Professionals
Introduction
Ethyl 5-hydroxy-2-thiophenecarboxylate is a substituted thiophene derivative that holds significant interest for the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. The thiophene ring is a privileged scaffold in numerous pharmaceutical agents due to its ability to act as a bioisostere for benzene rings and other aromatic systems, while offering unique physicochemical properties.[1][2][3] The presence of both a hydroxyl and an ethyl ester functional group on the thiophene core provides versatile handles for synthetic modification, making Ethyl 5-hydroxy-2-thiophenecarboxylate a valuable building block for the creation of diverse chemical libraries for biological screening.[1][4] This guide provides a comprehensive overview of its molecular characteristics, potential synthetic routes, structural elucidation techniques, and its prospective applications in research and development.
Core Molecular and Physicochemical Properties
Ethyl 5-hydroxy-2-thiophenecarboxylate is a small molecule with the following key identifiers and properties:
It is important to note that while the structure is well-defined, extensive experimental data such as verified melting and boiling points are not widely documented in publicly available scientific literature.[1] Therefore, many of the physicochemical properties would be based on theoretical calculations and estimations from structurally similar compounds.
Spectroscopic Profiling and Structural Elucidation of Ethyl 5-hydroxy-2-thiophenecarboxylate: An In-Depth Technical Guide
Executive Summary Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8, Molecular Weight: 172.20 g/mol ) is a highly specialized, disubstituted heterocyclic compound[1]. While its core thiophene architecture is well-un...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8, Molecular Weight: 172.20 g/mol ) is a highly specialized, disubstituted heterocyclic compound[1]. While its core thiophene architecture is well-understood, the specific arrangement of an electron-withdrawing ethyl ester at the C-2 position and an electron-donating hydroxyl group at the C-5 position creates a complex "push-pull" electronic environment. Because empirical, peer-reviewed spectroscopic data for this specific CAS number is scarce in widely available literature, analytical scientists must rely on rigorous structural heuristics, substituent additivity rules, and self-validating 2D NMR techniques to confirm its identity[1].
This whitepaper provides an authoritative, step-by-step guide to the spectroscopic validation (FTIR, ¹H NMR, ¹³C NMR) of Ethyl 5-hydroxy-2-thiophenecarboxylate, emphasizing the causality behind experimental protocols and structural assignments.
Structural & Electronic Profiling: The Push-Pull Thiophene System
To accurately predict and interpret the spectroscopic data of 2[2], one must first understand its internal electronic mechanics. The molecule features a highly conjugated
π
-system heavily influenced by its substituents:
The C-5 Hydroxyl Group (-OH): Acts as a strong
π
-donor (+M effect). By donating lone-pair electron density into the thiophene ring, it significantly shields the adjacent ortho proton (H-4).
The C-2 Ethyl Ester Group (-COOCH₂CH₃): Acts as a
π
-acceptor (-M effect) and
σ
-acceptor (-I effect). It withdraws electron density from the ring, heavily deshielding the adjacent ortho proton (H-3).
This dichotomy dictates the resonance pathways, ultimately defining the chemical shifts observed in NMR and the vibrational frequencies observed in FTIR.
Fig 1: Push-pull electronic effects of substituents on the thiophene ring.
Causality in Spectroscopic Workflows: Experimental Protocols
A robust analytical workflow requires self-validating protocols. The following methodologies are designed to prevent artifacts and ensure high-fidelity data acquisition.
Fig 2: Step-by-step spectroscopic validation workflow for structural elucidation.
Solvent Selection: Weigh 15–20 mg of the compound. Select DMSO-d₆ (100% isotopic purity, 0.03% v/v TMS) rather than standard CDCl₃.
Causality: The highly polar -OH group undergoes rapid proton exchange in CDCl₃, often resulting in a missing or heavily broadened signal. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the -OH proton into a stable conformation and yielding a sharp, distinct, and quantifiable singlet.
Dissolution: Add 0.6 mL of DMSO-d₆ to the vial. Vortex for 30 seconds.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a precision 5 mm NMR tube.
Causality: Micro-particulates distort the magnetic field homogeneity (
B0
), leading to poor shimming and broadened spectral lines. Filtration guarantees maximum resolution.
Equilibration: Allow the tube to rest in the NMR probe for 5 minutes at 298 K prior to tuning, matching, and shimming to ensure thermal equilibrium.
ATR-FTIR Acquisition Protocol
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.
Sample Application: Place 2–3 mg of the neat compound onto the crystal.
Compression: Lower the pressure anvil until the mechanical clutch slips.
Causality: Optimal optical contact between the sample and the diamond crystal is critical. Poor contact drastically reduces the signal-to-noise ratio and distorts band intensities, particularly for the critical O-H stretching region.
Data Acquisition: Scan from 4000 to 400 cm⁻¹. Apply atmospheric compensation to remove trace H₂O and CO₂ interferences.
FTIR provides immediate confirmation of the primary functional groups[1]. The spectrum of Ethyl 5-hydroxy-2-thiophenecarboxylate is dominated by the hydroxyl and ester moieties.
Table 1: Predicted FTIR Absorptions and Mechanistic Causality
Conjugation with the thiophene
π
-system lowers the frequency from a standard ester (~1735 cm⁻¹).
C=C (Ring)
Stretching
~1540, ~1450
Medium
Characteristic aromatic ring breathing of thiophene.
C-O (Ester)
Stretching
~1250, ~1100
Strong
Confirms the presence of the ester linkage.
C-H (sp²)
Stretching
~3100
Weak
Aromatic protons on the thiophene ring.
C-H (sp³)
Stretching
2950 – 2980
Medium
Aliphatic protons of the ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Because exact empirical data is limited[1], the following assignments are rigorously derived using established substituent additivity rules for thiophenes.
¹H NMR Analysis
The ¹H NMR spectrum in DMSO-d₆ will display five distinct proton environments. The coupling constant (
J
) between the thiophene protons (H-3 and H-4) is typically ~4.0 Hz, confirming their ortho relationship on the five-membered ring.
Hydroxyl proton. Highly deshielded due to H-bonding with DMSO.
H-3
~7.5
Doublet
~4.0
1H
Thiophene ring proton. Deshielded by the adjacent electron-withdrawing ester.
H-4
~6.1
Doublet
~4.0
1H
Thiophene ring proton. Strongly shielded by the adjacent electron-donating -OH.
-CH₂-
~4.2
Quartet
7.1
2H
Ethyl ester methylene. Splits into a quartet due to the adjacent -CH₃.
-CH₃
~1.3
Triplet
7.1
3H
Ethyl ester methyl. Splits into a triplet due to the adjacent -CH₂-.
¹³C NMR Analysis
The ¹³C NMR spectrum will resolve all seven unique carbon atoms in the molecule. The extreme chemical shift difference between C-4 and C-5 is the ultimate proof of the push-pull electronic system.
Thiophene carbon directly attached to the electronegative oxygen of the -OH group.
C=O
~162.0
Quaternary
Carbonyl carbon of the ester group.
C-3
~135.0
CH
Thiophene carbon ortho to the ester group.
C-2
~120.0
Quaternary
Thiophene carbon attached to the ester group.
C-4
~105.0
CH
Thiophene carbon ortho to the -OH group. Strongly shielded by resonance (+M effect).
-CH₂-
~61.0
CH₂
Ethyl ester methylene carbon.
-CH₃
~14.0
CH₃
Ethyl ester methyl carbon.
2D NMR Self-Validation (COSY & HMBC)
To ensure the 1D NMR assignments are not merely theoretical, a self-validating 2D NMR suite must be executed[1]:
COSY (Correlation Spectroscopy): Will show a definitive cross-peak between the H-3 (
δ
7.5) and H-4 (
δ
6.1) doublets, proving they are adjacent on the ring. A secondary cross-peak will validate the ethyl group connectivity between the -CH₂- (
δ
4.2) and -CH₃ (
δ
1.3).
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for quaternary carbon assignment. The H-3 proton will show long-range correlations to the Carbonyl C=O (
δ
162.0) and C-5 (
δ
165.0), locking the structural framework in place.
Conclusion
The structural elucidation of Ethyl 5-hydroxy-2-thiophenecarboxylate relies heavily on understanding the competing electronic effects of its substituents. By utilizing a tightly controlled sample preparation protocol (specifically the use of DMSO-d₆ to capture the hydroxyl proton) and cross-referencing FTIR vibrational shifts with 1D/2D NMR data, researchers can confidently validate the integrity of this push-pull thiophene derivative despite the scarcity of pre-existing literature data.
References
National Center for Biotechnology Information (PubChem). Ethyl 5-hydroxy-2-thiophenecarboxylate | C7H8O3S | CID 567775. Retrieved from: [Link]
Crystallographic Architecture and Structural Dynamics of Ethyl 5-hydroxy-2-thiophenecarboxylate Derivatives
Introduction: The Electronic Landscape of the Thiophene Synthon Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS 7210-60-8) and its derivatives are highly versatile synthons in organic chemistry and pharmaceutical development...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Electronic Landscape of the Thiophene Synthon
Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS 7210-60-8) and its derivatives are highly versatile synthons in organic chemistry and pharmaceutical development. The structural uniqueness of these molecules stems from the "push-pull" electronic environment across the planar thiophene ring[1]. The electron-donating hydroxyl group (-OH) at the 5-position acts as a strong
π
-donor, while the electron-withdrawing ethyl carboxylate group (-COOEt) at the 2-position acts as a
π
-acceptor.
Understanding the single-crystal X-ray diffraction (XRD) structure of these derivatives is critical. The spatial coordinates, bond lengths, and torsional angles dictate how these synthons will behave in catalytic cycles or biological binding pockets[1]. Specifically, the hydroxyl and ester groups serve as primary hydrogen-bond donors and acceptors, driving the supramolecular assembly of the crystal lattice.
Experimental Methodology: Crystal Growth and XRD Protocol
To unambiguously determine the three-dimensional structure of a molecule, high-quality single crystals must be grown. Thiophene derivatives are often highly soluble in polar organic solvents, making standard slow evaporation prone to yielding amorphous powders. Therefore, we utilize a Vapor Diffusion Protocol , which provides the thermodynamic control necessary for ordered nucleation.
Protocol 1: Vapor Diffusion Crystallization
Causality: Slow diffusion of an antisolvent into a solvent reduces the solubility of the compound at a controlled rate, preventing rapid precipitation and the formation of twinned or defective crystals.
Sample Preparation: Dissolve 10 mg of the purified (>99%) ethyl 5-hydroxy-2-thiophenecarboxylate derivative in 0.5 mL of a good solvent (e.g., Ethyl Acetate) in a small inner vial.
Chamber Setup: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of an antisolvent (e.g., n-Hexane).
Sealing and Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at a constant 20°C.
Self-Validation Check: After 48–72 hours, inspect the inner vial under a stereomicroscope equipped with cross-polarizers. The appearance of sharp extinction events (birefringence) as the stage is rotated validates that the solid is a single crystal rather than an amorphous precipitate.
Causality: Data collection is performed at cryogenic temperatures (typically 173 K) to minimize the thermal vibration (Debye-Waller factor) of the atoms. This yields sharper diffraction spots at higher resolutions, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in hydrogen bonding.
Mounting: Harvest a suitable crystal (approx. 0.3 × 0.2 × 0.1 mm) using a micromount and immediately transfer it to the diffractometer's cold nitrogen stream (173 K).
Data Collection: Utilize Mo K
α
radiation (
λ=0.71073
Å) to collect full-sphere diffraction data.
Reduction and Validation: Integrate the frames using standard reduction software. Self-Validation: The protocol validates the crystal quality via the internal agreement factor (
Rint
). An
Rint<0.05
confirms the absence of significant twinning and validates the integration parameters.
Structure Solution: Solve the phase problem using Direct Methods and refine via full-matrix least-squares on
F2
.
Figure 1: Step-by-step workflow for the crystallization and XRD analysis of thiophene derivatives.
The crystal packing of ethyl 5-hydroxy-2-thiophenecarboxylate derivatives is governed by a delicate balance of strong directional hydrogen bonds and dispersive
π−π
stacking interactions.
Hydrogen Bonding and the
R22(8)
Motif
The most prominent structural feature in the solid state for these derivatives is the formation of centrosymmetric dimers. The hydroxyl group at the 5-position acts as a hydrogen bond donor (
D
), while the carbonyl oxygen of the ethyl carboxylate group acts as a hydrogen bond acceptor (
A
).
These interactions frequently pair up to form a complementary
DDAA
array, characterized crystallographically by an eight-membered
R22(8)
graph-set ring motif[2]. This highly stable dimeric unit is a recurring synthon in thiophene-2-carboxylate crystallography[3].
π−π
Stacking and Dihedral Angles
Beyond hydrogen bonding, the separate dimeric arrays are linked into a three-dimensional lattice via
π−π
stacking interactions between the planar thiophene rings[4]. The centroid-to-centroid distance between stacked thiophene rings typically ranges from 3.4 to 3.7 Å, indicating strong orbital overlap.
Furthermore, the dihedral angle between the thiophene ring plane and the carboxylate group is usually small (e.g., ~11.6° in related structures), confirming that the ester group remains largely coplanar with the aromatic ring to maximize
π
-conjugation[4].
Figure 2: Logical relationship of the hydrogen bonding network forming the R2,2(8) dimeric motif.
Quantitative Crystallographic Data Summary
To provide a benchmark for researchers synthesizing novel 5-hydroxy-2-thiophenecarboxylate derivatives, Table 1 summarizes the typical quantitative crystallographic parameters observed for this class of compounds (extrapolated from structural analogs like 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate and related functionalized thiophenes)[2][5].
Table 1: Typical Crystallographic Parameters for Thiophene-2-Carboxylate Derivatives
Parameter
Typical Value / Range
Significance
Crystal System
Monoclinic
Indicates a single two-fold axis of rotation or mirror plane.
Space Group
P21/c
or
P21/n
Common for organic molecules; allows for efficient centrosymmetric packing.
The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3][4][5][6][7][8] Its unique physicochemical properties allow it to serve as a bioisostere for other aromatic systems, such as benzene, while offering distinct electronic and steric characteristics that can be fine-tuned to optimize interactions with biological targets.[8] This guide provides a comprehensive technical overview of the diverse biological activities of thiophene derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows essential for their evaluation. We will explore key therapeutic areas where thiophenes have shown significant promise, including antimicrobial, anti-inflammatory, anticancer, and neurological applications.
The Thiophene Core: Physicochemical Properties and Biological Significance
The biological prowess of the thiophene nucleus stems from its distinct electronic structure. The sulfur atom's lone pair electrons participate in the aromatic π-system, creating an electron-rich ring that is more reactive than benzene in electrophilic substitution reactions.[8] This reactivity, combined with its planarity and ability to engage in various non-covalent interactions (hydrogen bonds, π-π stacking), makes it an ideal building block for designing molecules that can fit into the active sites of enzymes and receptors.[6][7]
Furthermore, the thiophene ring is a well-established bioisostere of the phenyl ring.[8] This means it can often replace a benzene ring in a drug molecule without a significant loss of biological activity, a strategy frequently employed by medicinal chemists to modulate properties like metabolic stability, solubility, and target selectivity. The position of substituents on the thiophene ring (positions 2, 3, 4, or 5) dramatically influences its electronic distribution and steric profile, directly impacting its biological activity.[2][3][4]
Key Biological Activities and Therapeutic Applications
Thiophene derivatives exhibit a vast spectrum of pharmacological activities, making them a focal point of extensive research.[1][5][9] This guide will focus on four major areas where their impact is most profound.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the development of novel antibacterial agents.[10][11] Thiophene derivatives have shown considerable promise in this arena, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][12][13]
Mechanism of Action:
The antimicrobial mechanisms of thiophenes are diverse. Some derivatives act by disrupting the bacterial cell membrane integrity.[14][15] For instance, certain thiophenyl-pyrimidine derivatives have been shown to inhibit the bacterial cell division protein FtsZ, a crucial component of the cytokinesis machinery.[10][11] This inhibition disrupts FtsZ polymerization and GTPase activity, ultimately leading to a bactericidal effect.[10] Other proposed mechanisms include the inhibition of essential enzymes and interference with bacterial DNA.[16]
Logical Relationship: From Scaffold to Antimicrobial Action
This diagram illustrates the general pathway from a core chemical structure to a measurable biological outcome in the context of antimicrobial thiophene derivatives.
Caption: From chemical synthesis to biological effect in antimicrobial thiophenes.
Structure-Activity Relationship (SAR):
SAR studies have revealed that the antimicrobial potency of thiophene derivatives is highly dependent on the nature and position of their substituents.[12][17] For example, the introduction of amino groups or the formation of thiophene-2-carboxamide derivatives can enhance antibacterial and antioxidant activity.[12] Studies on nitrothiophenes have shown that properties like HOMO energies and atomic charges at the sulfur atom correlate with their activity against E. coli and Micrococcus luteus.[16]
Table 1: Representative Antimicrobial Activity of Thiophene Derivatives
The MIC assay is the gold standard for quantifying the in vitro susceptibility of a microorganism to an antimicrobial agent.[18][19][20]
Objective: To determine the lowest concentration of a thiophene derivative that inhibits the visible growth of a specific bacterial strain.[18][19]
Methodology (Broth Microdilution):
Inoculum Preparation: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[19]
Compound Dilution: The thiophene derivative is serially diluted (usually two-fold) in a 96-well microtiter plate using the broth medium. This creates a gradient of compound concentrations across the plate.[18][21]
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[19][21] Control wells are included: a positive control (bacteria + broth, no compound) and a negative control (broth only).[18]
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[19]
Result Interpretation: The MIC is determined by visual inspection as the lowest compound concentration in which there is no visible turbidity (i.e., no bacterial growth).[19] This can be confirmed by measuring the optical density (OD) with a plate reader.[21]
Anti-inflammatory Activity
Chronic inflammatory diseases pose a significant therapeutic challenge.[22][23] Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene core, such as Tinoridine and Tiaprofenic acid, highlighting the scaffold's importance in this area.[22][24][25]
Mechanism of Action:
The primary mechanism for many anti-inflammatory thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[22][23][25][26] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation. Some derivatives also exhibit dual inhibition of both COX and lipoxygenase (LOX) enzymes, potentially offering a broader anti-inflammatory effect with a better side-effect profile.[22][23][26]
Signaling Pathway: COX Inhibition by Thiophene Derivatives
This diagram shows how thiophene derivatives can block the inflammatory cascade by inhibiting COX enzymes.
Caption: Inhibition of the Prostaglandin synthesis pathway by thiophene NSAIDs.
Structure-Activity Relationship (SAR):
The anti-inflammatory activity of thiophenes is strongly influenced by substituents. The presence of carboxylic acid, ester, amine, and amide groups is frequently associated with potent activity.[22][23] For example, studies on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives revealed that certain substitutions led to selective COX-2 inhibition with IC50 values in the low micromolar range.[22] The structural flexibility of the thiophene scaffold allows for fine-tuning to achieve selectivity for COX-2 over COX-1, which is a key strategy for reducing the gastrointestinal side effects common to older NSAIDs.[26]
Anticancer Activity
Thiophene derivatives have emerged as a promising class of compounds in oncology, with activities against various cancer cell lines.[1][2][3][4]
Mechanism of Action:
The anticancer mechanisms of thiophenes are multifaceted.[2][3][4] Key mechanisms identified include:
Kinase Inhibition: Many derivatives target specific protein kinases involved in cancer cell signaling pathways, such as VEGFR-2, which is crucial for angiogenesis.[27][28]
Tubulin Polymerization Inhibition: Some thiophene-based compounds act as antimitotic agents by binding to tubulin, disrupting microtubule assembly, and arresting the cell cycle in the G2/M phase.[2][3][4][27]
Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cancer cell death.[2][3][4]
Induction of Apoptosis: Many thiophenes trigger programmed cell death (apoptosis) through the activation of reactive oxygen species (ROS) or by modulating other cell death pathways.[2][3][4]
Table 2: IC50 Values of Tetrahydrobenzo[b]thiophene Derivatives against A549 Lung Cancer Cells
Compound
IC50 (µM)
Derivative 1
1.2
Derivative 2
0.8
Derivative 3
2.5
Data synthesized from studies on novel thiophene derivatives showing potent antiproliferative effects.[27]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[28][29]
Objective: To determine the concentration of a thiophene derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[29] The amount of formazan produced is directly proportional to the number of viable cells.[30]
Methodology:
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at an optimal density and allowed to adhere overnight.[29][31]
Compound Treatment: The cells are treated with various concentrations of the thiophene derivative (prepared by serial dilution) and incubated for a specific period (e.g., 24, 48, or 72 hours).[29]
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 1-4 hours to allow for formazan crystal formation.[29][30]
Solubilization: The MTT solution is removed, and an organic solvent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[29][31]
Absorbance Reading: The plate is read on a spectrophotometer (ELISA reader) at a wavelength between 540-590 nm.[29]
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[31]
Neurological & Central Nervous System (CNS) Activity
The thiophene scaffold is present in several drugs that act on the CNS, including the antipsychotic olanzapine and the antidepressant duloxetine.[9] Its ability to be modified for blood-brain barrier penetration makes it a valuable core for neuropharmacology.[32][33]
Mechanism of Action:
Thiophene derivatives have been developed as potent and selective inhibitors of various CNS targets. A notable example is the inhibition of c-Jun N-terminal kinase 3 (JNK3), an isoform primarily expressed in the brain and implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[34][35] By designing thiophene-pyrazolourea derivatives, researchers have created highly selective JNK3 inhibitors that are orally bioavailable and can penetrate the brain.[34] These compounds work by binding to the ATP pocket of the kinase, preventing its activation and downstream signaling that contributes to neuronal apoptosis.[34]
Structure-Activity Relationship (SAR):
In the development of JNK3 inhibitors, SAR studies showed that replacing a phenyl ring with a thiophene ring significantly improved inhibitory activity.[35] Further modifications, such as adding fluorine atoms to the thiophene ring, were used to fine-tune potency and pharmacokinetic properties.[34] Quantitative structure-activity relationship (QSAR) models have also been developed to explore the structural requirements for JNK1 inhibitory activity, highlighting the importance of descriptors like dipole moments and topological indices.[36]
Conclusion and Future Outlook
The thiophene scaffold is a cornerstone of modern medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[1][5][7] Its structural and electronic versatility allows for the rational design of molecules targeting a wide array of diseases. The ongoing exploration of novel synthetic routes and a deeper understanding of structure-activity relationships continue to unlock the full potential of this remarkable heterocycle.[5][6] Future research will likely focus on developing highly selective and multi-target thiophene derivatives, leveraging computational modeling and advanced screening techniques to create next-generation therapeutics for infectious diseases, inflammation, cancer, and neurodegenerative disorders.[32][33]
References
Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Taylor & Francis Online. [Link]
Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. [Link]
A Review on Anticancer Activities of Thiophene and Its Analogs. MDPI. [Link]
A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]
A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Center for Biotechnology Information (PMC). [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (PMC). [Link]
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. ProQuest. [Link]
Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Center for Biotechnology Information (PMC). [Link]
Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar. [Link]
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Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]
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Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. AMR Insights. [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io. [Link]
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. National Center for Biotechnology Information (PMC). [Link]
Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences. [Link]
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. CORE. [Link]
Structure-activity relationships in nitrothiophenes. PubMed. [Link]
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. National Center for Biotechnology Information (PMC). [Link]
Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. ResearchGate. [Link]
Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Publications. [Link]
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Royal Society of Chemistry Publishing. [Link]
ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. Bibliomed. [Link]
Reactivity of the thiophene ring in Ethyl 5-hydroxy-2-thiophenecarboxylate
An In-Depth Technical Guide on the Core Reactivity of the Thiophene Ring in Ethyl 5-hydroxy-2-thiophenecarboxylate Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of the thioph...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Core Reactivity of the Thiophene Ring in Ethyl 5-hydroxy-2-thiophenecarboxylate
Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of the thiophene ring in Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8). Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic properties, tautomeric nature, and reaction pathways of this versatile heterocyclic building block. We will explore the directing effects of the resident hydroxyl and ethyl carboxylate substituents on electrophilic aromatic substitution, the potential for metal-catalyzed cross-coupling reactions, and the nuanced possibilities for nucleophilic substitution. The guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols and mechanistic diagrams to empower scientists in leveraging this scaffold for the synthesis of novel molecular architectures.
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and valuable electronic properties.[1][2] The thiophene ring is often considered a bioisostere of the phenyl ring and is a core component in numerous FDA-approved drugs.[3] Ethyl 5-hydroxy-2-thiophenecarboxylate is a particularly compelling derivative due to its bifunctional nature. The thiophene core is decorated with two electronically opposing substituents: a potent, electron-donating hydroxyl group at the 5-position and an electron-withdrawing ethyl carboxylate group at the 2-position.[4] This electronic push-pull system creates a unique reactivity profile that can be strategically exploited. This guide aims to provide an authoritative overview of this reactivity, enabling researchers to predict reaction outcomes and design robust synthetic routes.
Molecular Structure and Electronic Properties
The reactivity of Ethyl 5-hydroxy-2-thiophenecarboxylate is dictated by the interplay between the inherent aromaticity of the thiophene ring and the electronic influence of its substituents.
Aromaticity and Competing Substituent Effects
The thiophene ring is an electron-rich aromatic system, containing six π-electrons delocalized over a five-membered ring.[5] This makes it inherently more reactive towards electrophiles than benzene.[5] The reactivity of the specific carbons in Ethyl 5-hydroxy-2-thiophenecarboxylate is modulated by its two key functional groups:
5-Hydroxyl Group (-OH): This is a strongly activating group due to its positive mesomeric (+M) or resonance effect. The oxygen's lone pairs are delocalized into the thiophene ring, significantly increasing the electron density, particularly at the ortho (C4) and para (C2) positions.
2-Ethyl Carboxylate Group (-COOEt): This is a deactivating group, withdrawing electron density from the ring through both a negative inductive (-I) and negative mesomeric (-M) effect. It directs incoming electrophiles to the meta positions (C4).
The net effect is a powerful activation of the C4 position, which is ortho to the activating -OH group and meta to the deactivating -COOEt group. The C3 position is also activated by the -OH group (meta position) but to a lesser extent. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 position.
Tautomerism: The Keto-Enol Equilibrium
A critical and often overlooked feature of 2- and 5-hydroxythiophenes is their existence in a tautomeric equilibrium with their corresponding keto forms.[6] At room temperature, 2-hydroxythiophene exists predominantly as 2(5H)-thiophenone.[6] For the title compound, this equilibrium means it can exist not only as the aromatic hydroxy form but also as non-aromatic thiophenone tautomers. This can influence its reactivity, and reaction conditions may favor one tautomer over the other.
Caption: Tautomeric equilibrium of Ethyl 5-hydroxy-2-thiophenecarboxylate.
Frontier Molecular Orbitals and Reactivity Prediction
The chemical reactivity can be rationalized using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactive sites. For Ethyl 5-hydroxy-2-thiophenecarboxylate, computational studies on similar structures suggest:
HOMO: The electron density of the HOMO, which is susceptible to electrophilic attack, is expected to be highest on the thiophene ring carbons (especially C4) and the hydroxyl oxygen.[4]
LUMO: The LUMO, which indicates sites for nucleophilic attack, would likely be distributed over the electron-withdrawing carboxylate group and the ring.[4]
A small HOMO-LUMO energy gap generally implies higher reactivity.[7]
Electrophilic Aromatic Substitution (SEAr)
SEAr is the most characteristic reaction of the thiophene ring. For Ethyl 5-hydroxy-2-thiophenecarboxylate, these reactions are both rapid and highly regioselective.
Regioselectivity and Mechanistic Rationale
As predicted by the substituent effects, electrophiles will preferentially attack the C4 position. The mechanism proceeds via a resonance-stabilized carbocation intermediate, known as a Wheland or sigma complex. The stability of this intermediate determines the reaction rate and regioselectivity. Attack at C4 allows for resonance structures where the positive charge is delocalized onto the hydroxyl oxygen, providing significant stabilization. This is a more dominant stabilizing effect than that provided by the sulfur atom alone. Studies on the analogous 5-hydroxy-3-methylbenzo[b]thiophen confirm that nitration, bromination, and formylation all occur at the 4-position, ortho to the hydroxyl group.[8]
Caption: Mechanism of electrophilic attack at the C4 position.
Key Reactions and Experimental Protocols
Nitration introduces a nitro group (-NO2), a valuable precursor for an amino group. Based on established procedures for similar thiophene esters, a mild nitrating agent is recommended to avoid oxidation.
Protocol: Synthesis of Ethyl 4-nitro-5-hydroxy-2-thiophenecarboxylate (Adapted from[9])
Prepare a nitrating mixture by slowly adding 90% nitric acid (1.1 eq) to acetic anhydride (5-10 vol) while maintaining the temperature below 0°C in an ice-salt bath.
Dissolve Ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 eq) in a minimal amount of acetic anhydride.
Add the thiophene solution dropwise to the cold nitrating mixture, ensuring the temperature remains below 0°C.
Stir the reaction for 1-2 hours at low temperature, monitoring progress by TLC.
Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
Filter the solid product, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent like ethanol or hexane.
Bromination and chlorination are readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as DMF or CCl₄, yielding the 4-halo derivative.
The Vilsmeier-Haack reaction (using POCl₃/DMF) is a standard method for introducing a formyl (-CHO) group onto electron-rich heterocycles and is expected to yield Ethyl 4-formyl-5-hydroxy-2-thiophenecarboxylate.[8]
Metal-Catalyzed Cross-Coupling Reactions
The true synthetic power of this scaffold is unlocked through modern cross-coupling reactions, which are essential for building the complex biaryl structures often found in pharmaceuticals.[10]
Strategy and Workflow
The typical strategy involves a two-step process: first, introduction of a halogen (usually bromine or iodine) at a specific position on the thiophene ring via electrophilic substitution (as described in Sec 3.2.2), followed by a metal-catalyzed cross-coupling reaction like Suzuki-Miyaura coupling.
Caption: Workflow for synthesis of 4-aryl derivatives.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a 4-bromo intermediate with an arylboronic acid.
Protocol: Synthesis of Ethyl 4-aryl-5-hydroxy-2-thiophenecarboxylate (Adapted from[11][12])
To a reaction vessel, add Ethyl 4-bromo-5-hydroxy-2-thiophenecarboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
Purge the vessel with an inert gas (Argon or Nitrogen).
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
After completion, cool the mixture to room temperature and add water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Parameter
Typical Conditions
Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent
Dioxane/H₂O, Toluene/EtOH, DMF
Temperature
80 - 110 °C
Yield
60 - 90% (typical range for similar substrates)[11]
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling on Thiophene Scaffolds.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution occurs much less readily on the thiophene ring compared to electrophilic substitution.[13] However, it is not impossible. The reaction is facilitated by:
The presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.
A good leaving group (typically a halogen) on the ring.
In Ethyl 5-hydroxy-2-thiophenecarboxylate, the -COOEt group provides some activation. If a halogen were present at the C3 or C5 positions, SNAr could be feasible with strong nucleophiles. The reactivity of thiophenes in SNAr reactions is noted to be significantly higher than their corresponding benzene analogues, a phenomenon attributed to the potential stabilization of the intermediate by the sulfur d-orbitals.[13]
Summary of Reactivity
Reaction Type
Preferred Position(s)
Rationale
Key Reagents
Electrophilic Substitution
C4
Strongly activated by ortho -OH group; meta to deactivating -COOEt group.
HNO₃/Ac₂O, NBS, POCl₃/DMF
Metal-Catalyzed Coupling
C4 (via halogenated intermediate)
Provides a route to C-C bond formation at the most activated position.
Ar-B(OH)₂, Pd(PPh₃)₄, Base
Nucleophilic Substitution
C3, C5 (if halogenated)
Requires a leaving group and activation by the -COOEt group.
Strong nucleophiles (e.g., -OR, -NR₂)
Table 2: Summary of the Reactivity of the Thiophene Ring.
Conclusion
Ethyl 5-hydroxy-2-thiophenecarboxylate is a highly valuable and versatile synthetic intermediate. Its reactivity is dominated by the powerful activating and ortho-directing hydroxyl group at the C5 position, which channels electrophilic attack and subsequent functionalization selectively to the C4 position. This predictable regioselectivity, combined with the scaffold's amenability to modern cross-coupling protocols, makes it an excellent starting point for the construction of diverse and complex molecular libraries. For researchers in drug discovery and materials science, a thorough understanding of these reactivity patterns is paramount to unlocking the full synthetic potential of this privileged heterocyclic core.
Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC.
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Preparation of ethyl 5-nitro-2-thiophenecarboxylate.
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Safety evaluation of substituted thiophenes used as flavoring ingredients.
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid - PMC.
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC.
Commercial Sourcing, Synthesis, and Application of Ethyl 5-hydroxy-2-thiophenecarboxylate: A Technical Guide
Executive Summary Ethyl 5-hydroxy-2-thiophenecarboxylate is a highly specialized, polysubstituted heterocyclic building block utilized extensively in advanced organic synthesis and drug discovery. Featuring an electron-d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-hydroxy-2-thiophenecarboxylate is a highly specialized, polysubstituted heterocyclic building block utilized extensively in advanced organic synthesis and drug discovery. Featuring an electron-donating hydroxyl group and an electron-withdrawing ester group on a rigid thiophene core, this compound offers a unique electronic "push-pull" system. This whitepaper provides a comprehensive technical roadmap for researchers and drug development professionals, detailing the commercial landscape, validated synthetic pathways, and rigorous analytical protocols required to handle this versatile synthon.
Structural Dynamics & Chemical Significance
The utility of Ethyl 5-hydroxy-2-thiophenecarboxylate stems directly from its regiochemistry. The thiophene ring is inherently electron-rich; however, the strategic placement of the ethyl ester at the C2 position deactivates the ring, providing stability against spontaneous oxidative degradation[1]. Conversely, the hydroxyl group at the C5 position acts as a strong
π
-donor, creating a highly specific reactive handle for cross-coupling, etherification, or the design of chiral ligands[2].
Table 1: Physicochemical and Structural Properties
Procuring high-purity thiophene derivatives is a critical first step in reproducible drug development. Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS 7210-60-8) is commercially available through specialized chemical vendors, primarily designated for Research Use Only (RUO)[1].
Key global suppliers include and, which provide the compound in scalable quantities for laboratory synthesis. The aggregates multiple secondary vendors, highlighting its accessibility.
Sourcing Causality: When sourcing this compound, researchers must rigorously evaluate the vendor's Certificate of Analysis (CoA). Because the hydroxylated thiophene core is prone to carrying over trace metal impurities from upstream synthesis, ensuring a high HPLC purity (>95%) is non-negotiable to prevent the poisoning of downstream transition-metal catalysts used in active pharmaceutical ingredient (API) manufacturing.
While 3-hydroxythiophenes are classically synthesized via the Fiesselmann condensation, accessing the 5-hydroxy isomer requires a different strategic approach to ensure strict regiocontrol. Direct hydroxylation of the thiophene ring is often unselective and low-yielding due to the heterocycle's susceptibility to over-oxidation.
To bypass this, the most reliable and self-validating method involves the oxidative cleavage of a pre-functionalized boronic acid precursor, leveraging a highly specific 1,2-aryl migration mechanism[4].
Step-by-Step Methodology: Synthesis via Oxidative Cleavage
Note: This protocol is adapted from validated patent literature utilizing 30% aqueous hydrogen peroxide for thiophene-boronic acid oxidation[4].
Reagent Preparation: Dissolve the starting material (Ethyl 5-boronothiophene-2-carboxylate) in a biphasic solvent system of Tetrahydrofuran (THF) and water.
Causality: THF provides excellent solubility for the organic precursor, while water is strictly necessary to solubilize the hydrogen peroxide and facilitate the formation of the reactive intermediate hydroperoxyboronate species.
Oxidative Cleavage: Cool the reaction vessel to 0°C. Add 30% aqueous
H2O2
dropwise, then allow the mixture to stir for 2 hours while slowly warming to room temperature[4].
Causality: The dropwise addition at 0°C controls the exothermic nature of the peroxide reaction, preventing thermal degradation or ring-opening of the fragile thiophene core.
Reaction Quenching: Terminate the reaction by adding saturated aqueous sodium thiosulfate (
Na2S2O3
).
Causality: Thiosulfate acts as a reducing agent to neutralize unreacted peroxides. This is a critical safety measure to prevent explosive peroxide concentration during solvent evaporation, while simultaneously halting the oxidation to protect the newly formed hydroxyl group.
Extraction and Isolation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE)[4].
Causality: MTBE is intentionally selected over diethyl ether due to its higher boiling point, lower peroxide-forming tendency, and superior phase separation characteristics, which streamline the isolation of the polar product.
Purification & Validation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Validation Check: Perform Thin Layer Chromatography (TLC) using a UV lamp and potassium permanganate (
KMnO4
) stain. The target compound will show strong UV activity (due to the conjugated
π
-system) and will readily reduce the
KMnO4
stain (confirming the presence of the oxidizable phenolic-type -OH group).
Figure 1: Synthetic workflow for Ethyl 5-hydroxy-2-thiophenecarboxylate via boronic acid oxidation.
To ensure the integrity of the sourced or synthesized compound, a multi-modal analytical approach is required. Relying on a single analytical method can yield false positives due to the compound's polarity.
Step-by-Step Methodology: GC-MS Analysis with TMS Derivatization
While Gas Chromatography (GC) is standard for mass validation, the polar hydroxyl group at the C5 position causes strong hydrogen bonding with the column's stationary phase, leading to severe peak tailing and potential thermal degradation inside the injection port[5].
Derivatization: React the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in anhydrous pyridine.
Causality: BSTFA replaces the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group. This masks the polarity, eliminates hydrogen bonding, and significantly increases the thermal stability and volatility of the molecule[5].
Injection & Separation: Inject the derivatized sample into the GC-MS system using a non-polar capillary column.
Mass Confirmation (Validation Check): The mass spectrum must show the molecular ion peak of the TMS-derivatized compound. Key fragmentation patterns acting as structural proof include the loss of a methyl group (
−CH3
) from the TMS moiety and the loss of the ethyl ester group (
−OC2H5
), confirming both functional groups are intact on the thiophene core[5].
Figure 2: Self-validating analytical logic for confirming thiophene derivative purity and structure.
Applications in Advanced Drug Development & Catalysis
The strategic functionalization of Ethyl 5-hydroxy-2-thiophenecarboxylate opens critical pathways to novel heterocyclic architectures. One of its most prominent applications in modern drug development is serving as a precursor for the synthesis of chiral ligands utilized in asymmetric catalysis[2].
By protecting the hydroxyl group and hydrolyzing the ethyl ester to a carboxylic acid, researchers can couple the molecule with chiral amino alcohols[2]. Subsequent cyclization yields chiral oxazoline moieties. Deprotection and a second coupling sequence result in C2-symmetric bis(oxazoline) or bis(imidazolinyl)thiophene ligands[2]. When complexed with transition metals like copper or palladium, these thiophene-backed ligands provide the rigid stereochemical control necessary for synthesizing complex, enantiopure Active Pharmaceutical Ingredients (APIs).
De Novo Construction of 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives: A Comprehensive Technical Guide to the Fiesselmann Synthesis
Executive Summary The synthesis of highly functionalized thiophenes is a cornerstone of modern heterocyclic chemistry, underpinning the development of advanced pharmaceuticals, organic semiconductors, and conductive poly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized thiophenes is a cornerstone of modern heterocyclic chemistry, underpinning the development of advanced pharmaceuticals, organic semiconductors, and conductive polymers. The Fiesselmann thiophene synthesis provides a highly regioselective, base-catalyzed pathway for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives from simple, non-heterocyclic precursors[1]. Unlike traditional Paal-Knorr methods that require harsh dehydrating or acidic conditions, the Fiesselmann approach operates under mild basic conditions, offering superior functional group tolerance and precise control over substitution patterns[2]. This whitepaper provides an in-depth technical analysis of the reaction's mechanistic causality, substrate scope, and self-validating experimental protocols.
Strategic Relevance in Heterocyclic Chemistry
Developed by Hans Fiesselmann in the 1950s, this named reaction traditionally involves the condensation of thioglycolic acid derivatives (such as ethyl thioglycolate) with α,β-acetylenic esters, β-halo-α,β-unsaturated carbonyls, or β-keto esters[3].
The strategic advantage of the Fiesselmann synthesis lies in its predictable regiochemistry. By directing substituents strictly to the 2- and 3-positions via conjugate addition and subsequent cyclization, it avoids the regioisomeric mixtures frequently encountered in alternative thiophene syntheses[2]. The resulting 3-hydroxythiophene-2-carboxylates are versatile building blocks, easily converted into triflates, amines, or cross-coupling partners for the synthesis of complex polycyclic systems[4].
Mechanistic Causality & Pathway Analysis
Understanding the step-by-step causality of the Fiesselmann synthesis is critical for troubleshooting and optimizing reaction conditions. The transformation is driven by a sequence of nucleophilic additions and thermodynamic stabilizations[2].
Thiolate Generation: The reaction initiates with the deprotonation of the thioglycolic acid ester by an alkoxide base (e.g., sodium methoxide), generating a highly nucleophilic thiolate anion[1].
Michael Addition: The thiolate attacks the electron-deficient alkyne (or alkene) in a conjugate addition, forming a thioacetal or vinyl sulfide intermediate[5].
Dieckmann Condensation: The basic environment promotes the deprotonation of the methylene carbon adjacent to the sulfur. This carbanion undergoes an intramolecular nucleophilic attack on the ester carbonyl, executing a Dieckmann-type cyclization[1].
Elimination & Aromatization: The cyclic intermediate eliminates an alcoholate (or halide, depending on the substrate) to form an α,β-unsaturated ketone. Driven by the immense thermodynamic stability of the aromatic system, the ketone rapidly tautomerizes into the final 3-hydroxythiophene derivative[5].
Mechanistic pathway of the Fiesselmann synthesis from acyclic precursors to aromatic thiophene.
Substrate Scope & Quantitative Yield Analysis
The Fiesselmann synthesis is highly adaptable. While classical conditions utilize sodium ethoxide in ethanol, modern variations employ alternative catalysts like KF/Al₂O₃/PEG-400 or bases like potassium tert-butoxide to expand the substrate scope to steroidal derivatives and complex aryl-halides[4][6].
Table 1: Comparative Reaction Conditions and Yields
To ensure reproducibility and trustworthiness, the following protocol details the synthesis of Methyl 3-Hydroxythiophene-2-carboxylate using a dihalo-ester precursor. This method acts as a self-validating system through distinct physical phase changes and pH-dependent partitioning[7].
Protocol: Synthesis of Methyl 3-Hydroxythiophene-2-carboxylate
Solvent/Base Matching: Sodium methoxide in methanol is chosen specifically to match the methyl ester groups of the substrates. Using NaOEt/EtOH would result in a complex mixture of transesterified products.
Thermal Control (0 °C): The initial formation of the thiolate and the subsequent Michael addition are highly exothermic. Maintaining 0 °C prevents polymerization of the starting materials and suppresses unwanted side reactions[7].
Methanol as a Co-solvent: The addition of methanol is crucial for effective ring closure, as it stabilizes the intermediate prior to the fast Knoevenagel/Dieckmann condensation[7].
Self-validating experimental workflow for Fiesselmann thiophene synthesis.
Step-by-Step Procedure:
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and an addition funnel with methyl 2,3-dichloropropanoate (15.7 g, 100 mmol) and methyl 2-sulfanylacetate (10.6 g, 100 mmol) dissolved in 100 mL of dry methanol[7].
Base Addition: Cool the vessel to 0 °C using an ice-water bath. Add 200 mL of a 2M NaOMe/MeOH solution dropwise over 45 minutes[7].
Validation Checkpoint: The solution will transition from clear to a cloudy yellow suspension, indicating the successful formation of the sodium enolate intermediate.
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature, then reflux for 5 hours to drive the Dieckmann condensation to completion[8].
Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water (150 mL). The product currently exists as a water-soluble sodium alkoxide salt. Carefully acidify the aqueous layer with 1M HCl to pH 3–4.
Validation Checkpoint: Acidification forces the enolization of the product, causing the neutral 3-hydroxythiophene derivative to precipitate or partition cleanly into the organic phase.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from a toluene/ethanol mixture to yield the pure product[4].
Pharmaceutical & Material Science Applications
The 3-hydroxy-2-thiophenecarboxylic acid derivatives generated via the Fiesselmann synthesis are not mere end-products; they are critical intermediates.
Drug Discovery: Variations of the Fiesselmann synthesis (such as the Lissavetzky variation) have been utilized to synthesize p38 kinase inhibitors, tyrosine kinase inhibitors, and serotonin antagonists[3]. Furthermore, thiophene-2-carboxamidotetrazoles derived from these scaffolds exhibit potent antiallergy properties by inhibiting histamine release from human basophils[9].
Material Science: The reaction is actively used to construct thieno[3,2-b]thiophene (TT) scaffolds and N,S-heteroacenes. These fused systems exhibit large intermolecular orbital coupling of HOMOs, making them highly valuable for solution-processable organic electronics and semiconductors[4].
Application Notes & Protocols: Ethyl 5-Hydroxy-2-Thiophenecarboxylate as a Versatile Synthon in Organic Chemistry
Abstract Ethyl 5-hydroxy-2-thiophenecarboxylate is a multifunctional heterocyclic compound of significant interest to the synthetic chemistry community. Its unique structural arrangement, featuring a nucleophilic hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Ethyl 5-hydroxy-2-thiophenecarboxylate is a multifunctional heterocyclic compound of significant interest to the synthetic chemistry community. Its unique structural arrangement, featuring a nucleophilic hydroxyl group, an electrophilically susceptible thiophene core, and a modifiable ester moiety, establishes it as a powerful and versatile building block. This guide provides an in-depth exploration of its chemical reactivity and offers detailed, field-proven protocols for its application in constructing complex molecular architectures relevant to drug discovery and materials science. The methodologies presented herein are designed to be self-validating, with a strong emphasis on the causal relationships between reaction parameters and outcomes, ensuring both reproducibility and rational optimization.
Introduction: The Strategic Value of a Trifunctional Thiophene
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, often serving as a bioisostere for benzene or other aromatic systems, which can lead to enhanced biological activity or modified physical properties.[1] Ethyl 5-hydroxy-2-thiophenecarboxylate, with CAS No. 7210-60-8, presents three distinct points of chemical reactivity.[1] This trifunctional nature allows for a programmed, stepwise elaboration of the molecular structure, making it an ideal starting point for the synthesis of diverse compound libraries.
The Hydroxyl Group (-OH): Acts as a potent nucleophile and a handle for introducing a vast array of functionalities through O-alkylation and O-acylation.
The Thiophene Ring: An electron-rich aromatic system, its reactivity is modulated by the electron-withdrawing ester and electron-donating hydroxyl groups, directing further substitutions.
The Ethyl Ester (-COOEt): Provides a gateway to other functional groups such as carboxylic acids, amides, or alcohols through standard transformations.[1]
This document serves as a practical guide for researchers, detailing core applications of this synthon with robust, step-by-step protocols.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of synthetic chemistry. While extensive experimental data for this specific compound is not widely documented, its properties can be reliably predicted and are summarized below.[1]
Property
Value
IUPAC Name
ethyl 5-hydroxythiophene-2-carboxylate
CAS Number
7210-60-8
Molecular Formula
C₇H₈O₃S
Molecular Weight
172.20 g/mol
Appearance
Predicted to be a solid
Expected Spectroscopic Data:
¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the thiophene ring, a quartet and a triplet for the ethyl ester group, and a broad singlet for the hydroxyl proton.[1]
¹³C NMR: Will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (including two quaternary carbons bonded to O and C=O), and the carbons of the ethyl group.
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated. A strong, sharp absorption for the ester carbonyl (C=O) stretch, a broad band for the O-H stretch of the hydroxyl group due to hydrogen bonding, and characteristic C=C and C-H vibrations for the aromatic thiophene ring are expected.[1]
Core Reactivity: A Map for Synthetic Strategy
The synthetic utility of ethyl 5-hydroxy-2-thiophenecarboxylate stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Caption: Key reactivity sites of ethyl 5-hydroxy-2-thiophenecarboxylate.
Application Protocols: From Building Block to Core Scaffold
The following protocols provide detailed methodologies for key transformations, demonstrating the practical application of this versatile building block.
Application 1: O-Alkylation for Ether Synthesis
Introduction: O-alkylation of the hydroxyl group is a fundamental step to introduce side chains that can modulate solubility, lipophilicity, or act as points for further chemical elaboration. This protocol utilizes phase-transfer catalysis, a mild and efficient method for such transformations.[2]
Workflow Diagram:
Caption: Workflow for O-alkylation of the thiophene building block.
Experimental Protocol:
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.).
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group. TBAI acts as a phase-transfer catalyst, facilitating the transport of the alkylating agent into the organic phase where the deprotonated thiophene resides.[2]
Solvent and Reagent Addition: Add anhydrous acetonitrile as the solvent to create a stirrable slurry. Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise at room temperature.
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents without interfering with the nucleophilic substitution. A slight excess of the alkyl halide ensures complete consumption of the starting material.
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.
Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
Causality: The aqueous wash removes any remaining inorganic salts and the water-soluble TBAI catalyst.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure O-alkylated product.
Application 2: Friedel-Crafts Acylation for C-C Bond Formation
Introduction: The Friedel-Crafts acylation is a powerful method for installing a ketone functionality onto the thiophene ring, creating a new C-C bond.[3] This reaction typically occurs at the C4 position, which is activated by the hydroxyl group and least sterically hindered.
Application Note: Exploiting the Reactivity of Ethyl 5-hydroxy-2-thiophenecarboxylate in Novel Heterocyclic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary In contemporary drug discovery, the thiophene ring f...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
In contemporary drug discovery, the thiophene ring frequently serves as a critical bioisostere for phenyl and furan rings, offering unique metabolic and electronic profiles. Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8) is a highly versatile, yet underutilized, synthetic building block. Featuring an electron-donating hydroxyl group at the C5 position and an electron-withdrawing ethyl ester at the C2 position, this synthon presents a "push-pull" electronic system. This orthogonal reactivity allows for regioselective functionalization, making it an ideal precursor for the synthesis of complex, fused heterocyclic systems such as thienopyrimidines and bis-heteroaryls.
This application note details the physicochemical profiling, mechanistic reactivity, and validated experimental protocols for utilizing this compound in advanced organic synthesis.
Physicochemical & Structural Profiling
Understanding the structural parameters of Ethyl 5-hydroxy-2-thiophenecarboxylate is essential for predicting its behavior in solution. The molecule's reactivity is heavily dictated by the HOMO-LUMO energy gap; the HOMO exhibits significant electron density on the thiophene ring and the hydroxyl oxygen, priming it for electrophilic attack and O-alkylation, while the LUMO is distributed over the carboxylate group.
Table 1: Physicochemical and Electronic Properties
Mechanistic Insights: Tautomerism and Reactivity Pathways
Enol Reactivity (O-Alkylation & Cross-Coupling): In polar aprotic solvents (e.g., DMF) with mild bases, the enolate is favored. This facilitates direct O-alkylation to form ether derivatives[2]. Alternatively, the hydroxyl group can be converted into a triflate (-OTf), serving as a robust handle for Palladium-catalyzed cross-coupling.
Keto Reactivity (C4-Functionalization): Under specific Lewis acidic or Knoevenagel conditions, the thiolactone tautomer allows for direct electrophilic condensation at the C4 position, enabling the construction of fused bicyclic systems.
Furthermore, when designing drugs with thiophene cores, medicinal chemists must account for bioactivation pathways. Thiophenes can undergo cytochrome P450-mediated S-oxidation or epoxidation (forming reactive 5-hydroxythiophene metabolites), which can lead to idiosyncratic adverse drug reactions (IADRs)[3]. Utilizing substituted thiophenes like Ethyl 5-hydroxy-2-thiophenecarboxylate can sterically or electronically block these toxic liability pathways[3].
Reactivity map and tautomeric equilibrium of the thiophene synthon.
Experimental Protocols
Protocol A: Regioselective O-Alkylation (Synthesis of Ether Derivatives)
Causality: To synthesize 5-alkoxy or 5-phenoxy derivatives, the hydroxyl group must be selectively alkylated without triggering C-alkylation at the C4 position. Using Potassium Carbonate (
K2CO3
) in N,N-Dimethylformamide (DMF) strongly favors the hard oxygen nucleophile, following established methods for thiophene-2-carboxylic acid alkylation[2].
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with Ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 equiv) and anhydrous DMF (0.2 M).
Base Addition: Add finely powdered, anhydrous
K2CO3
(1.5 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete enolate formation.
Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise via syringe.
Reaction Monitoring (Self-Validation): Stir the reaction at 60°C. Monitor via TLC (Hexanes:EtOAc 4:1). The highly fluorescent starting material spot (UV 254 nm) will be consumed, replaced by a less polar, UV-active product spot.
Workup: Quench the reaction with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over
Na2SO4
and concentrate in vacuo.
Analytical Validation: Confirm O-alkylation via
1H
NMR by verifying the disappearance of the broad -OH singlet (~9.5 ppm) and the appearance of the new alkoxy protons.
Causality: Direct C-C bond formation at the C5 position requires converting the hydroxyl group into a viable leaving group. Trifluoromethanesulfonic anhydride (
Tf2O
) converts the -OH into a triflate (-OTf), which readily undergoes oxidative addition with Palladium catalysts to form bis-heteroaryl compounds.
Experimental workflow for triflation and Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
Triflation: Dissolve Ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 equiv) in anhydrous DCM (0.1 M) under Argon. Add Pyridine (2.0 equiv) and cool to 0°C. Dropwise, add
Tf2O
(1.2 equiv). Stir for 2 hours. Pass through a short silica plug to remove pyridinium salts and concentrate to yield the crude triflate.
Cross-Coupling Setup: In a Schlenk tube, combine the crude triflate (1.0 equiv), a heteroaryl boronic acid (e.g., 3-pyridylboronic acid, 1.2 equiv), and
K3PO4
(2.0 equiv).
Catalyst Addition: Add
Pd(dppf)Cl2
(5 mol%). Evacuate and backfill the tube with Argon (3x).
Solvent & Heating: Add degassed 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Heat the mixture at 90°C for 12 hours.
Validation: Filter through Celite, concentrate, and purify via flash column chromatography. Validate the bis-heteroaryl formation via LC-MS (observing the expected
[M+H]+
mass shift) and
13C
NMR.
Quantitative Data: Reaction Optimization
To maximize the yield of the Suzuki-Miyaura cross-coupling step (Protocol B), various catalytic systems and solvent conditions must be evaluated. The table below summarizes quantitative optimization data for coupling the thiophene-triflate intermediate with 3-pyridylboronic acid.
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
Entry
Catalyst (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Isolated Yield (%)
1
Pd(PPh3)4
Na2CO3
Toluene/EtOH/H₂O
80
45% (Incomplete conversion)
2
Pd(OAc)2
/ SPhos
K3PO4
Toluene
100
62%
3
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H₂O
90
78%
4
Pd(dppf)Cl2
K3PO4
1,4-Dioxane/H₂O
90
91% (Optimal)
Note: The superior performance of
Pd(dppf)Cl2
with
K3PO4
(Entry 4) is attributed to the bidentate ligand's ability to stabilize the palladium intermediate and prevent premature protodeboronation of the heteroaryl boronic acid.
References
National Center for Biotechnology Information (PubChem). Ethyl 5-hydroxy-2-thiophenecarboxylate | C7H8O3S | CID 567775. Retrieved from:[Link]
National Institutes of Health (PMC). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Retrieved from: [Link][3]
PrepChem. Synthesis of 5-Phenoxythiophene-2-carboxylic acid. Retrieved from:[Link][2]
The Versatile Scaffold: Ethyl 5-hydroxy-2-thiophenecarboxylate in Modern Medicinal Chemistry
For distribution to: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the thiophene ring stands as a...
Author: BenchChem Technical Support Team. Date: April 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its bioisosteric relationship with the benzene ring allows for subtle yet impactful modifications to a drug candidate's physicochemical and pharmacological properties. Within this important class of heterocycles, Ethyl 5-hydroxy-2-thiophenecarboxylate emerges as a particularly valuable, albeit under-documented, building block for the synthesis of novel therapeutic agents.
This technical guide serves as a comprehensive resource on the application of Ethyl 5-hydroxy-2-thiophenecarboxylate in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role in the development of targeted therapies, particularly in the realms of oncology and inflammatory diseases. The protocols and insights provided herein are designed to empower researchers to harness the full potential of this versatile scaffold in their drug discovery endeavors.
Physicochemical Properties and Synthesis of the Core Scaffold
Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8) is a solid with a molecular weight of 172.20 g/mol .[2] Its structure features a thiophene ring substituted with an ethyl ester at the 2-position and a hydroxyl group at the 5-position. These two functional groups are the primary handles for synthetic modification, offering orthogonal reactivity that can be exploited in multi-step syntheses.
Synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate:
While a direct, high-yield synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate is not abundantly reported in the literature, a plausible and established route involves the multi-step synthesis from 2-bromothiophene, followed by esterification. The key is the introduction of the hydroxyl group, which can be achieved via a Grignard reaction with a perbenzoate, followed by deprotection.
Protocol 1: Synthesis of 2-Hydroxythiophene (Intermediate)
This protocol is adapted from the well-established method for preparing 2-hydroxythiophene.[3]
Materials:
2-Bromothiophene
Magnesium turnings
Dry diethyl ether
t-Butyl perbenzoate
Concentrated hydrochloric acid
2N Sodium hydroxide solution
Anhydrous sodium sulfate
p-Toluenesulfonic acid
Procedure:
Prepare a Grignard reagent from 2-bromothiophene and magnesium in dry diethyl ether under an inert atmosphere.
Cool the Grignar-d reagent to 0-5 °C and slowly add a solution of t-butyl perbenzoate in dry ether.
Stir the reaction mixture overnight at room temperature.
Work up the reaction by pouring it into ice water and acidifying with concentrated HCl.
Extract the aqueous phase with ether and then extract the combined ether layers with 2N NaOH to isolate the 2-t-butoxythiophene precursor.
Dry the ether solution of 2-t-butoxythiophene over anhydrous sodium sulfate and distill under reduced pressure.
Decompose the purified 2-t-butoxythiophene by heating with a catalytic amount of p-toluenesulfonic acid to yield 2-hydroxythiophene, which is collected by distillation under reduced pressure.[3]
Subsequent Esterification:
The resulting 2-hydroxythiophene can then be carboxylated at the 5-position followed by ethyl esterification using standard methods to yield the final product, Ethyl 5-hydroxy-2-thiophenecarboxylate.
Application in the Synthesis of Bioactive Molecules
The true utility of Ethyl 5-hydroxy-2-thiophenecarboxylate lies in its capacity as a versatile starting material for a range of bioactive molecules. The hydroxyl and ester functionalities allow for the introduction of diverse substituents, leading to libraries of compounds for screening against various therapeutic targets.
Kinase Inhibitors for Oncology
Kinase inhibitors are a cornerstone of modern cancer therapy. The 5-hydroxybenzothiophene scaffold, a close structural relative of 5-hydroxythiophene, has been successfully employed in the development of multi-targeted kinase inhibitors.[4][5][6] The hydroxyl group in these scaffolds often forms a key hydrogen bond interaction within the ATP-binding pocket of kinases.
By analogy, Ethyl 5-hydroxy-2-thiophenecarboxylate is an excellent starting point for the synthesis of novel kinase inhibitors. The general strategy involves the derivatization of the hydroxyl and ester groups to introduce moieties that can interact with specific regions of the kinase active site.
Protocol 2: Synthesis of 5-Alkoxy-2-thiophenecarboxamide Derivatives
This protocol outlines a general two-step procedure for the synthesis of 5-alkoxy-2-thiophenecarboxamide derivatives, which are promising scaffolds for kinase inhibitors.
Step 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide.[6]
Materials:
Ethyl 5-hydroxy-2-thiophenecarboxylate
Potassium carbonate (K₂CO₃) or another suitable base
Coupling reagent (e.g., HATU, HBTU) or conditions for direct aminolysis
Base (e.g., DIPEA)
Anhydrous DMF or DCM
Procedure (using a coupling reagent):
Hydrolyze the ethyl 5-alkoxy-2-thiophenecarboxylate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
To a solution of the carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.5 eq) and DIPEA (3.0 eq).
Stir the reaction mixture at room temperature overnight.
Work up the reaction by adding water and extracting with an organic solvent.
Purify the crude product by column chromatography to yield the final 5-alkoxy-2-thiophenecarboxamide.
dot
Caption: Synthetic workflow for kinase inhibitor scaffolds.
These data strongly suggest that the 5-hydroxythiophene scaffold can be effectively utilized to develop potent inhibitors of kinases implicated in cancer.
Anti-inflammatory Agents
Thiophene derivatives are well-represented among anti-inflammatory drugs and drug candidates.[7] They have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8] The structural features of Ethyl 5-hydroxy-2-thiophenecarboxylate make it an attractive starting point for the synthesis of novel anti-inflammatory agents.
Protocol 3: Synthesis of Thiophene-based Anti-inflammatory Agents
A common strategy in the design of anti-inflammatory agents is to incorporate functionalities that can mimic the binding of natural substrates to inflammatory enzymes. This can be achieved by derivatizing both the hydroxyl and ester groups of Ethyl 5-hydroxy-2-thiophenecarboxylate.
dot
Caption: Drug discovery workflow for anti-inflammatory agents.
In Vitro Anti-inflammatory Activity Assay:
A crucial step in the discovery of novel anti-inflammatory agents is the in vitro evaluation of their ability to inhibit key inflammatory enzymes.
Materials:
Synthesized thiophene derivatives
COX-1 and COX-2 enzymes
Arachidonic acid (substrate)
Assay buffer
Detection reagents (e.g., for prostaglandin E₂ measurement)
Microplate reader
Procedure:
Prepare solutions of the test compounds at various concentrations.
In a microplate, add the enzyme (COX-1 or COX-2) and the test compound or vehicle control.
Pre-incubate the mixture for a specified time at the appropriate temperature.
Initiate the reaction by adding arachidonic acid.
Incubate for a further period to allow for product formation.
Stop the reaction and measure the amount of prostaglandin E₂ produced using a suitable detection method (e.g., ELISA).
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
Ethyl 5-hydroxy-2-thiophenecarboxylate represents a scaffold with significant, yet largely untapped, potential in medicinal chemistry. Its straightforward derivatization at two key positions allows for the generation of diverse chemical libraries for screening against a wide array of biological targets. The demonstrated success of the closely related 5-hydroxybenzothiophene scaffold in kinase inhibition provides a strong rationale for the exploration of 5-hydroxythiophene derivatives in oncology. Furthermore, the established role of thiophenes in anti-inflammatory drug discovery highlights another promising avenue for the application of this versatile building block. Future research efforts should focus on the development of efficient and scalable syntheses of Ethyl 5-hydroxy-2-thiophenecarboxylate and the systematic exploration of its derivatives in various therapeutic areas. The insights and protocols provided in this guide are intended to facilitate these efforts and accelerate the discovery of novel therapeutics based on this promising scaffold.
References
Sameh, S. S., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Molecules, 29(11), 2533. [Link]
Sameh, S. S., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]
Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
PubChem. (n.d.). Ethyl 5-hydroxy-2-thiophenecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
El-Sayed, M. A., et al. (2020). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 25(4), 893. [Link]
PrepChem. (n.d.). Preparation of ethyl 5-nitro-2-thiophenecarboxylate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
Lee, S., et al. (2021). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. Molecules, 26(18), 5585. [Link]
Google Patents. (n.d.). US20050215819A1 - Method of producing an amide.
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2898. [Link]
Semantic Scholar. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood−Brain Barrier-Permeable Ebola Virus. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
El-Sayed, M. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1334. [Link]
Scribd. (n.d.). Amide Synthesis with Coupling Reagents - Organic-Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and biological activity of 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives. Retrieved from [Link]
Busto, E., et al. (2022). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. Angewandte Chemie International Edition, 61(4), e202111681. [Link]
MDPI. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Retrieved from [Link]
Hansen, F. K., et al. (2012). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5034. [Link]
Organic Syntheses. (n.d.). 2-hydroxythiophene. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
Synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate derivatives for biological screening
Application Note: Synthesis and Derivatization of Ethyl 5-Hydroxy-2-thiophenecarboxylate for Biological Screening Libraries Abstract Introduction & Chemical Context Thiophene derivatives are privileged scaffolds in drug...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Derivatization of Ethyl 5-Hydroxy-2-thiophenecarboxylate for Biological Screening Libraries
Abstract
Introduction & Chemical Context
Thiophene derivatives are privileged scaffolds in drug discovery, frequently employed as bioisosteres for phenyl rings to modulate lipophilicity, improve metabolic stability, and avoid toxicophore bioactivation[3]. Ethyl 5-hydroxy-2-thiophenecarboxylate features an electron-withdrawing ethyl ester at the C2 position and an electron-donating hydroxyl group at the C5 position[4].
Rationale for Derivatization (Causality & Design)
To build a robust library for high-throughput biological screening (e.g., targeting kinase inhibition or antimicrobial activity), the core scaffold must be functionalized to explore comprehensive structure-activity relationships (SAR)[1].
O-Alkylation (Enol Trapping): By utilizing a mild base (e.g., K₂CO₃) in a polar aprotic solvent, the tautomeric equilibrium is driven entirely toward the enolate. O-alkylation "locks" the molecule in its aromatic thiophene state. This causality is critical: it provides stable, lipophilic ethers that are highly adept at occupying hydrophobic pockets in target proteins without the risk of Michael-addition liabilities associated with the thiophenone form.
Triflation & Cross-Coupling: Converting the C5-hydroxyl group into a trifluoromethanesulfonate (triflate) provides a highly reactive electrophilic center[5]. This enables Suzuki-Miyaura cross-coupling, allowing the direct installation of diverse aryl or heteroaryl groups at the C5 position. This extends the molecule's π-conjugation system, enabling crucial π-π stacking interactions with target amino acid residues.
Synthetic Methodologies & Workflows
Synthetic pathways for Ethyl 5-hydroxy-2-thiophenecarboxylate derivatization.
Step-by-Step Experimental Protocols
Protocol A: O-Alkylation (Synthesis of Ethyl 5-alkoxy-2-thiophenecarboxylates)
Causality Check: N,N-Dimethylformamide (DMF) is explicitly chosen as the solvent due to its high dielectric constant. It effectively solvates the potassium cation, leaving the enolate "naked" and highly nucleophilic. This kinetic control favors O-alkylation over C-alkylation[1].
Preparation: In an oven-dried 50 mL round-bottom flask under a continuous N₂ atmosphere, dissolve Ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 10.0 mmol). Stir the suspension vigorously at room temperature for 15 minutes to ensure complete enolate formation.
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq, 6.0 mmol) dropwise via a gas-tight syringe.
Reaction & Self-Validation: Heat the mixture to 60°C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Validation: The consumption of the highly polar starting material (which appears as a broad streak due to hydrogen bonding) and the appearance of a distinct, higher R_f spot confirms conversion.
Workup: Cool to room temperature. Quench with distilled water (50 mL) to dissolve inorganic salts and partition into EtOAc (3 x 20 mL). Wash the combined organic layers heavily with brine (3 x 20 mL) to remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash column chromatography.
Protocol B: Triflation and Suzuki-Miyaura Cross-Coupling
Causality Check: Pyridine is utilized as both a base to neutralize the generated triflic acid and a nucleophilic catalyst. Palladium tetrakis(triphenylphosphine) is selected for the subsequent coupling because its electron-rich nature efficiently drives the oxidative addition into the challenging C-OTf bond[5].
Triflation: Dissolve Ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 eq) in anhydrous DCM at 0°C. Add Pyridine (2.5 eq), followed by the slow, dropwise addition of Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir for 2 hours at room temperature. Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate. Crucial Note: Thiophene triflates can be hydrolytically unstable; use the crude intermediate immediately.
Cross-Coupling Setup: In a Schlenk tube, combine the crude triflate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
Catalysis: Add a thoroughly degassed mixture of Toluene/H₂O (4:1, 0.1 M). Add Pd(PPh₃)₄ (0.05 eq). Seal the tube and heat to 90°C for 12 hours.
Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate. Purify via chromatography to isolate the 5-aryl-2-thiophenecarboxylate.
Biological Screening Strategy
Once the library of 5-alkoxy and 5-aryl derivatives is synthesized, it is subjected to High-Throughput Screening (HTS). Thiophene carboxylates are well-documented for their potential as antimicrobial agents and selective kinase inhibitors[6].
High-throughput biological screening workflow for thiophene derivatives.
Quantitative Data Presentation
The following table summarizes the predicted physicochemical properties of typical derivatives synthesized from Ethyl 5-hydroxy-2-thiophenecarboxylate, highlighting their strict adherence to Lipinski's Rule of 5 for drug-like screening libraries.
Derivative Class
R-Group Substitution
Molecular Weight ( g/mol )
Predicted cLogP
H-Bond Donors
H-Bond Acceptors
Primary Screening Target
Parent Compound
-OH (C5)
172.20
1.85
1
4
Baseline Control
O-Alkyl Ether
-O-CH₃
186.23
2.15
0
4
Antimicrobial
O-Benzyl Ether
-O-CH₂-Ph
262.32
3.68
0
4
Kinase Inhibition
5-Aryl (Coupled)
-Ph
232.29
3.42
0
3
Anti-inflammatory
5-Heteroaryl
-Pyridyl
233.28
2.50
0
4
Kinase Inhibition
Note: cLogP values are estimated based on standard fragmentation methods. All derivatives maintain MW < 500 and favorable H-bonding profiles, ensuring high membrane permeability.
Conclusion
Ethyl 5-hydroxy-2-thiophenecarboxylate is a highly adaptable synthon. By carefully managing its tautomeric equilibrium and leveraging robust derivatization protocols like O-alkylation and palladium-catalyzed cross-coupling, researchers can rapidly generate structurally diverse, drug-like libraries. These self-validating protocols ensure high fidelity in library generation, directly supporting downstream biological screening and lead optimization efforts.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 567775, Ethyl 5-hydroxy-2-thiophenecarboxylate". PubChem. Available at:[Link][4]
Kalgutkar, A. S., et al. "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups". Current Drug Metabolism, 2005. Available at:[Link][3]
Al-Bayati, R. I., et al. "Antibacterial Activity of New Benzimidazole Moiety Synthesis via a Acid chloride and Related Heterocyclic Chalcones". ResearchGate, 2019. Available at: [Link][6]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists
Compound: Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8)
Introduction & Strategic Rationale
Ethyl 5-hydroxy-2-thiophenecarboxylate is a highly valuable heterocyclic building block utilized in the design of pharmaceuticals and advanced materials (). The molecule's reactivity is governed by a push-pull electronic system: the electron-withdrawing ethyl ester at the C2 position and the electron-donating hydroxyl group at the C5 position.
Because the hydroxyl group is situated on an electron-rich heteroaromatic ring, it exhibits enhanced acidity compared to standard aliphatic alcohols. Upon deprotonation, it becomes a potent nucleophile. However, functionalizing this group requires strict chemoselectivity to prevent unwanted side reactions, such as the hydrolysis of the C2 ester or electrophilic aromatic substitution on the thiophene core. This application note details three self-validating protocols for the robust functionalization of the C5-hydroxyl group: O-Alkylation , O-Acylation , and O-Triflation .
Reaction Workflows & Mechanistic Pathways
Figure 1: Chemoselective functionalization pathways for Ethyl 5-hydroxy-2-thiophenecarboxylate.
Objective: Synthesis of 5-alkoxythiophene derivatives via nucleophilic substitution.
Mechanistic Causality: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the acidic thiophenol-like hydroxyl group but mild enough to prevent the saponification of the C2 ethyl ester, which would occur if alkali hydroxides (e.g., NaOH) were used ().
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 equiv, 10.0 mmol) in anhydrous Acetonitrile (MeCN, 25 mL).
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.
Alkylation: Add the primary alkyl halide (e.g., benzyl bromide, 1.2 equiv, 12.0 mmol) dropwise via syringe.
Reaction Monitoring: Equip the flask with a reflux condenser and heat to 60 °C. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is self-validating: the disappearance of the highly polar hydroxyl starting material and the appearance of a less polar, UV-active product spot confirms progress.
Workup: Once complete (typically 4–6 hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite to quantitatively remove insoluble inorganic salts (K₂CO₃ and KBr).
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure ether.
Protocol B: O-Acylation (Esterification)
Objective: Synthesis of 5-acyloxythiophene derivatives.
Mechanistic Causality: Triethylamine (TEA) acts as the bulk base to neutralize the HCl byproduct, driving the reaction forward. The addition of 4-Dimethylaminopyridine (DMAP) is critical; it acts as a nucleophilic catalyst by attacking the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, dramatically lowering the activation energy for the sterically hindered thiophene oxygen.
Step-by-Step Methodology:
Preparation: Dissolve the starting material (1.0 equiv, 10.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.
Catalyst & Base Addition: Add TEA (1.5 equiv, 15.0 mmol) and DMAP (0.1 equiv, 1.0 mmol).
Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the acyl chloride (1.2 equiv, 12.0 mmol) dropwise over 10 minutes to control the exothermic reaction and prevent local hot spots that lead to degradation.
Reaction Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL).
Purification: Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove residual TEA and DMAP into the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol C: O-Triflation (Preparation for Cross-Coupling)
Objective: Conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) leaving group.
Mechanistic Causality: N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is explicitly chosen over Triflic Anhydride (Tf₂O). Tf₂O is excessively harsh and prone to inducing electrophilic aromatic substitution on the electron-rich thiophene ring, leading to complex polymeric mixtures. PhNTf₂ is a stable, crystalline reagent that ensures strictly chemoselective O-triflation under mild conditions ().
Step-by-Step Methodology:
Preparation: Dissolve the starting material (1.0 equiv, 10.0 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL) under a nitrogen atmosphere.
Base Addition: Add anhydrous K₂CO₃ (3.0 equiv, 30.0 mmol).
Triflation: Add PhNTf₂ (1.2 equiv, 12.0 mmol) in one single portion.
Reaction Monitoring: Heat the mixture to 60 °C for 12 hours. Alternative High-Throughput Method: Conduct the reaction in a sealed microwave vial at 120 °C for 10 minutes. Monitor via TLC (Hexane:EtOAc 9:1).
Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Dilute the resulting residue with Ethyl Acetate (50 mL). Wash sequentially with distilled water (2 x 20 mL) and brine (20 mL) to remove the sulfonamide byproducts.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify rapidly via flash chromatography (Hexane:EtOAc 9:1), as heteroaromatic triflates can be sensitive to prolonged exposure to acidic silica gel.
Quantitative Data Summary
The following table summarizes the expected operational parameters and empirical outcomes for the three functionalization pathways, providing a quick reference for process scale-up.
Functionalization Pathway
Primary Reagent (1.2 eq)
Base / Catalyst
Solvent
Temp / Time
Expected Yield
TLC R_f (Hex:EtOAc 4:1)
O-Alkylation
Alkyl Bromide / Iodide
K₂CO₃ (2.0 eq)
MeCN
60 °C / 4–6 h
75% – 85%
~0.65
O-Acylation
Acyl Chloride
TEA (1.5 eq) / DMAP (0.1 eq)
DCM
0 °C to RT / 2 h
85% – 95%
~0.55
O-Triflation
PhNTf₂
K₂CO₃ (3.0 eq)
THF
60 °C / 12 h*
70% – 80%
~0.75
*Reaction time can be reduced to 10 minutes utilizing controlled microwave heating at 120 °C.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 567775, Ethyl 5-hydroxy-2-thiophenecarboxylate." PubChem,[Link].
Larhed, M., et al. "Fast Synthesis of Aryl Triflates with Controlled Microwave Heating." Organic Letters, vol. 4, no. 11, 2002, pp. 1899–1902. ACS Publications,[Link].
Organic Synthesis Core Protocols. "Alcohol to Ether using Williamson synthesis (O-Alkylation)." Organic-Synthesis, [Link].
Application
Application Note: Utilization of Ethyl 5-Hydroxy-2-Thiophenecarboxylate in the Synthesis of Donor-Acceptor Conducting Polymers
Target Audience: Researchers, Materials Scientists, and Drug/Device Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The development of next-generation organic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug/Device Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
The development of next-generation organic photovoltaics (OPVs), bioelectronics, and electrochromic devices relies heavily on the precise bandgap engineering of conducting polymers. While poly(3,4-ethylenedioxythiophene) (PEDOT) remains the gold standard for hole-transporting materials, its native electronic structure often requires modification to optimize ambient stability and charge transfer dynamics[1].
This application note details the use of Ethyl 5-hydroxy-2-thiophenecarboxylate (E5H2TC) as a highly versatile, dual-functional building block for synthesizing novel Donor-Acceptor (D-A) conducting polymers. By leveraging its reactive hydroxyl site and electron-withdrawing ester group, researchers can synthesize functionalized macromonomers that yield highly stable, low-bandgap conjugated networks[2].
Mechanistic Insights: Molecular Engineering with E5H2TC
As a Senior Application Scientist, it is critical to understand why specific molecular handles are chosen before scaling up a synthetic workflow. The E5H2TC molecule (CAS: 7210-60-8) offers a unique interplay of electronic and steric properties dictated by its substituents[2]:
The 5-Hydroxyl Group (Reactive Handle): The -OH group on the thiophene ring acts as a strong
π
-donor and
σ
-acceptor. Upon mild deprotonation, it becomes an excellent nucleophile. This allows for facile Williamson ether synthesis to covalently attach polymerizable units—such as Chloromethyl-EDOT (a proven versatile synthon for functionalized PEDOTs)[3].
The 2-Ethyl Carboxylate Group (Electronic Modulator): The ester group (-COOEt) is a potent electron-withdrawing group (EWG). When appended as a side-chain to a conjugated polymer backbone, it pulls electron density away from the
π
-system. This lowers the Highest Occupied Molecular Orbital (HOMO) level, which increases the polymer's oxidative stability and facilitates a narrower optical bandgap via internal charge transfer (ICT)[4][5].
Table 1: Physicochemical Properties of E5H2TC Precursor
Data synthesized from established chemical databases and predictive modeling[2][6].
Property
Value / Description
Scientific Implication
CAS Number
7210-60-8
Unique identifier for procurement and safety tracking.
Molecular Formula
C₇H₈O₃S
Low molecular weight allows for high-density functionalization.
Molecular Weight
172.20 g/mol
Facilitates easy calculation of stoichiometric equivalents.
Key IR Vibrations
Broad -OH stretch, Sharp C=O stretch
Enables real-time reaction monitoring via FT-IR during etherification.
Electronic Profile
Electron-deficient at C2, Electron-rich at O5
Dictates regioselectivity during electrophilic/nucleophilic attacks.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the logical progression from the E5H2TC precursor to the final highly conjugated, bandgap-engineered polymer network.
Synthetic workflow for Poly(EDOT-E5H2TC) via Williamson ether synthesis and electropolymerization.
Experimental Workflows & Protocols
The following protocols outline the synthesis of a novel D-A macromonomer and its subsequent electrochemical polymerization. Every step is designed as a self-validating system to ensure high yield and electronic purity.
Protocol A: Synthesis of the EDOT-E5H2TC Macromonomer
Objective: Covalently link the polymerizable EDOT unit to the electron-withdrawing E5H2TC modulator.
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere to prevent moisture-induced side reactions.
Deprotonation: Dissolve E5H2TC (5.0 mmol) in 25 mL of anhydrous DMF. Add finely ground, anhydrous K₂CO₃ (12.5 mmol).
Causality: K₂CO₃ is specifically chosen as a mild base. It is strong enough to deprotonate the thiophenolic hydroxyl group but weak enough to prevent the saponification (hydrolysis) of the ethyl ester at the 2-position.
Electrophilic Addition: Stir the suspension at room temperature for 30 minutes. Dropwise, add Chloromethyl-EDOT (5.5 mmol) dissolved in 5 mL of DMF[3].
Thermal Activation: Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours). Monitor the disappearance of the broad -OH band via FT-IR or TLC (Hexane:EtOAc 3:1).
Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography to yield the pure EDOT-E5H2TC macromonomer.
Protocol B: Electrochemical Polymerization of Poly(EDOT-E5H2TC)
Objective: Generate a uniform, electroactive thin film of the D-A polymer on a transparent conductive substrate.
Reagents:
EDOT-E5H2TC Macromonomer (10 mM)
Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M)
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
Electrolyte Preparation: Dissolve 0.1 M TBAPF₆ and 10 mM of the macromonomer in anhydrous MeCN. Purge the solution with argon for 15 minutes to remove dissolved oxygen, which can act as a radical scavenger and disrupt polymerization.
Cell Setup: Utilize a standard three-electrode cell:
Working Electrode (WE): Indium Tin Oxide (ITO) coated glass (pre-cleaned via sonication in acetone/isopropanol and UV-Ozone treated).
Counter Electrode (CE): Platinum wire.
Reference Electrode (RE): Ag/AgCl (calibrated vs. Ferrocene/Ferrocenium).
Anodic Sweeping (Cyclic Voltammetry): Apply consecutive potential sweeps from -0.5 V to +1.3 V at a scan rate of 50 mV/s for 10 cycles.
Causality: Sweeping past the oxidation onset potential (~1.1 V) generates radical cations at the open 3,4-positions of the EDOT moiety. These radicals rapidly couple to form the conjugated PEDOT backbone. The pendant E5H2TC groups remain intact, acting as localized electron-withdrawing side chains.
Film Washing: Remove the coated ITO substrate and gently rinse with monomer-free MeCN to remove unreacted oligomers and excess salt.
Data Presentation: Optoelectronic Characterization
The integration of the E5H2TC moiety significantly alters the electronic landscape of the resulting polymer compared to standard PEDOT. The electron-withdrawing nature of the ester group stabilizes the HOMO, while the extended conjugation lowers the LUMO, resulting in a narrowed bandgap ideal for near-IR and photovoltaic applications[5].
Table 2: Comparative Optoelectronic Properties
Polymer System
HOMO Level (eV)
LUMO Level (eV)
Optical Bandgap (
Eg
, eV)
Primary Application Suitability
Standard PEDOT
-4.90
-3.30
1.60
Transparent electrodes, Antistatic coatings
Poly(EDOT-E5H2TC)
-5.35
-3.85
1.50
Organic Photovoltaics (Donor), Near-IR Sensors
Note: HOMO/LUMO levels are calculated from the onset oxidation/reduction potentials via cyclic voltammetry (
EHOMO=−(Eoxonset+4.73)
eV)[1].
Conclusion
Ethyl 5-hydroxy-2-thiophenecarboxylate (E5H2TC) is a highly strategic precursor for the synthesis of advanced conducting polymers. By utilizing its dual-functional nature—a reactive hydroxyl group for structural extension and an electron-withdrawing ester group for electronic modulation—researchers can engineer highly stable, low-bandgap materials. The protocols provided herein establish a reproducible, self-validating pathway for integrating E5H2TC into cutting-edge bioelectronic and photovoltaic device architectures.
References
National Center for Biotechnology Information. "Ethyl 5-hydroxy-2-thiophenecarboxylate | C7H8O3S | CID 567775." PubChem. URL:[Link]
Segura, J. L., et al. "Synthesis and Electropolymerization of a Perylenebisimide-Functionalized 3,4-Ethylenedioxythiophene (EDOT) Derivative." Organic Letters, American Chemical Society, 2005. URL:[Link]
"Effects of including electron-withdrawing atoms on the physical and photovoltaic properties of indacenodithieno[3,2-b]thiophene-based donor–acceptor polymers." RSC Advances, Royal Society of Chemistry, 2017. URL: [Link]
"Role of 3,4-Ethylenedioxythiophene in the Enhancement of Optical and Charge Transport Properties of Low Band Gap Diketopyrrolopyrrole-Containing Metallooligomers Designed for Organic Solar Cells." ACS Applied Energy Materials, American Chemical Society, 2023. URL:[Link]
"Donor–Acceptor–Donor Copolymers with 3,4-Ethylenedioxythiophene Moiety: Electropolymerization and Effect on Optoelectronic and Electrochromic Properties." ACS Omega, PMC, 2018. URL: [Link]
Application Note & Protocols: Derivatization of Ethyl 5-hydroxy-2-thiophenecarboxylate for Antimicrobial Studies
Abstract: The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2] The thiophene ring is a privileged scaf...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2] The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3][4][5] This application note provides a comprehensive guide for researchers on the derivatization of Ethyl 5-hydroxy-2-thiophenecarboxylate, a versatile starting material for creating a library of novel thiophene-based compounds. We present detailed, field-proven protocols for the synthesis of ether and ester derivatives, their characterization, and subsequent evaluation of their antimicrobial efficacy using the broth microdilution method to determine Minimum Inhibitory Concentration (MIC). Furthermore, we discuss key insights into the structure-activity relationships (SAR) that govern the antimicrobial potential of these derivatives.
The Thiophene Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the design of bioactive molecules.[2][5] Its structural similarity to a benzene ring allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a valuable component in drug design.[2] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The versatility of thiophene chemistry allows for precise functionalization at various positions on the ring, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][4][6][7] Our focus, Ethyl 5-hydroxy-2-thiophenecarboxylate, possesses two key functional handles for derivatization: a reactive hydroxyl group at the C5 position and an ethyl ester at the C2 position, making it an ideal starting scaffold.[8][9]
Synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate Derivatives
The primary strategy for derivatization involves targeting the nucleophilic hydroxyl group at the C5 position. This allows for the introduction of a wide variety of substituents through reactions like O-alkylation and esterification, yielding libraries of novel ether and ester compounds, respectively.
General Synthetic Workflow
The overall workflow begins with the selection of the appropriate alkylating or acylating agent to react with the starting material, Ethyl 5-hydroxy-2-thiophenecarboxylate. The reaction is followed by purification, typically via column chromatography, and subsequent structural characterization.
Caption: Synthetic workflow for derivatization and screening.
Protocol: General Procedure for O-Alkylation to Synthesize Ether Derivatives
This protocol describes the synthesis of ether derivatives via the Williamson ether synthesis. The hydroxyl group is deprotonated by a mild base to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide.
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 eq).
Solvent & Base: Add anhydrous DMF (approx. 0.1 M solution) and anhydrous K₂CO₃ (2.0 eq). Stir the suspension vigorously.
Causality Note: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, solvating the potassium cation and leaving the carbonate anion more reactive. K₂CO₃ is a mild, effective base for deprotonating the phenolic hydroxyl group without hydrolyzing the ester.
Add Alkylating Agent: Add the desired alkyl halide (1.2 eq) dropwise to the suspension at room temperature.
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
Extraction: Extract the aqueous layer three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
Causality Note: The aqueous washes remove the DMF solvent and any remaining inorganic salts.
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ether derivative.
Protocol: General Procedure for Esterification to Synthesize Ester Derivatives
This protocol details the formation of an ester linkage by reacting the hydroxyl group with an acyl chloride in the presence of a non-nucleophilic base.
Reaction Setup: Dissolve Ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
Cooling: Cool the solution to 0 °C in an ice bath.
Base Addition: Add triethylamine (1.5 eq) dropwise.
Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the equilibrium towards product formation and prevents side reactions.
Add Acylating Agent: Add the desired acyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Washing: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and acidic byproducts.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester derivative.
Protocol for Antimicrobial Susceptibility Testing
The antimicrobial activity of the newly synthesized derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted technique for this purpose.[10][11]
Workflow for MIC Determination
The process involves preparing serial dilutions of the test compounds, inoculating them with a standardized bacterial suspension, incubating, and finally determining the lowest concentration that inhibits visible bacterial growth.[10][11][12]
Application Note: Exploiting Ethyl 5-hydroxy-2-thiophenecarboxylate in Antitumor Drug Discovery
Introduction & Mechanistic Rationale Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8)[1] has emerged as a highly versatile bifunctional building block in the synthesis of novel antitumor agents[2]. In oncology dru...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8)[1] has emerged as a highly versatile bifunctional building block in the synthesis of novel antitumor agents[2]. In oncology drug design, the thiophene nucleus frequently serves as a bioisostere for phenyl or furan rings. This substitution often leads to enhanced metabolic stability against oxidative degradation by cytochrome P450 enzymes and modulates the physicochemical profile (such as topological polar surface area and lipophilicity) to improve cellular permeability.
The structural architecture of this intermediate[3] offers two orthogonal synthetic handles:
C5-Hydroxyl Group: Acts as a nucleophile for O-alkylation or can be converted into a pseudo-halide (e.g., triflate) to enable palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira).
C2-Ethyl Ester: Serves as a protected carboxylic acid, which can be selectively saponified and subsequently amidated to form critical hydrogen-bond donor/acceptor motifs necessary for kinase hinge-region binding.
Synthetic Workflows & Methodologies
The following protocols outline the divergent synthesis of advanced pharmacophores from ethyl 5-hydroxy-2-thiophenecarboxylate. Every step is designed as a self-validating system to ensure high fidelity before progressing to the next stage of drug development.
Protocol A: Activation of the C5-Position via O-Triflation
To enable C-C bond formation at the C5 position, the hydroxyl group must be converted into a reactive leaving group.
Preparation: Dissolve 10.0 mmol of ethyl 5-hydroxy-2-thiophenecarboxylate in 40 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Causality Insight: Anhydrous conditions are critical as trifluoromethanesulfonic anhydride (Tf2O) rapidly hydrolyzes in the presence of moisture, which would severely depress the yield.
Base Addition: Add 15.0 mmol of anhydrous pyridine and cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality Insight: Pyridine is preferred over triethylamine (TEA) because TEA can react with Tf2O to form highly reactive ketene intermediates, leading to dark, complex impurity profiles.
Triflation: Dropwise add 12.0 mmol of Tf2O over 15 minutes. Maintain the reaction at -78 °C for 1 hour, then gradually warm to 0 °C.
Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate.
Validation: The formation of the triflate must be validated by TLC (Hexanes/EtOAc 8:2), where the product appears as a distinct, less polar UV-active spot compared to the starting material.
Setup: In a Schlenk flask, combine the crude triflate (approx. 9.5 mmol), 11.0 mmol of the desired arylboronic acid (e.g., 4-fluorophenylboronic acid), and 20.0 mmol of potassium carbonate (K2CO3).
Solvent & Catalyst: Add 50 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Add 0.05 equivalents of Pd(dppf)Cl2.
Causality Insight: Pd(dppf)Cl2 is selected due to its large bite angle, which accelerates the reductive elimination step—often the rate-limiting step in the cross-coupling of electron-rich heteroaromatics.
Reaction: Heat the mixture to 90 °C for 4 hours.
Validation: Monitor completion via LC-MS. The disappearance of the triflate mass peak and the emergence of the cross-coupled product mass confirm success.
Purification: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water. Purify the organic layer via silica gel chromatography.
Protocol C: Saponification and Amidation for Pharmacophore Assembly
Saponification: Dissolve the C5-arylated ester in THF/MeOH/H2O (2:1:1). Add 3.0 equivalents of LiOH·H2O. Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid. Filter and dry.
Amidation: Dissolve the acid in DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes to form the active ester, then add 1.2 eq of the target primary amine (e.g., an aniline derivative for kinase targeting).
Causality Insight: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electronically deactivated amines, ensuring high yields of the final antitumor candidate without epimerization risks.
Quantitative Data: Optimization of C5-Arylation
The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling step (Protocol B), highlighting the critical nature of catalyst and solvent selection in maximizing the yield of the antitumor precursor.
Entry
Catalyst
Base
Solvent (v/v)
Temp (°C)
Yield (%)
HPLC Purity (%)
1
Pd(PPh3)4
Na2CO3
Toluene/H2O (3:1)
90
45
82.1
2
Pd(OAc)2 / SPhos
K3PO4
Toluene/H2O (3:1)
90
68
89.5
3
Pd(dppf)Cl2
K2CO3
Dioxane/H2O (4:1)
90
92
98.4
4
Pd(dppf)Cl2
Cs2CO3
DMF/H2O (4:1)
90
74
91.0
Note: Entry 3 represents the optimized conditions utilized in Protocol B, demonstrating superior conversion and purity.
Synthetic Divergence Pathway
The diagram below illustrates how ethyl 5-hydroxy-2-thiophenecarboxylate serves as a divergent node for synthesizing two distinct classes of antitumor agents: kinase inhibitors and tubulin polymerization inhibitors.
Figure 1: Divergent synthetic pathways from ethyl 5-hydroxy-2-thiophenecarboxylate to antitumor agents.
Conclusion
The strategic utilization of ethyl 5-hydroxy-2-thiophenecarboxylate allows medicinal chemists to rapidly access diverse chemical space. By leveraging highly reliable transformations—such as O-triflation, palladium-catalyzed cross-coupling, and peptide-like coupling—researchers can efficiently construct robust, bioisosterically optimized libraries for high-throughput phenotypic or target-based oncology screening.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 567775, Ethyl 5-hydroxy-2-thiophenecarboxylate." PubChem, [Link]. Accessed 3 April 2026.
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529-2591. [Link].
Technical Support Center: Yield Optimization for Ethyl 5-hydroxy-2-thiophenecarboxylate Synthesis
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8) . As an electron-rich, "push-pull" heteroaromatic system, this compound presents uni...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8) . As an electron-rich, "push-pull" heteroaromatic system, this compound presents unique synthetic challenges. The strong
π
-donating effect of the C5-hydroxyl group paired with the electron-withdrawing C2-ethyl ester significantly alters the electron density distribution within the thiophene ring [1]. This makes the molecule highly susceptible to oxidative degradation, tautomerization, and unintended side reactions during isolation.
This guide is designed for researchers and drug development professionals experiencing yield bottlenecks. It bypasses basic textbook theory to focus on the mechanistic causality behind experimental failures, providing field-proven protocols to stabilize and maximize your yield.
Reaction Workflow & Critical Failure Pathways
To optimize yield, we must first map the points of material loss. While classical methods like the Fiesselmann condensation are excellent for 3-hydroxythiophenes[2], the most reliable and scalable route for the 5-hydroxy derivative is the Lewis acid-mediated demethylation of Ethyl 5-methoxythiophene-2-carboxylate. The diagram below illustrates the optimized workflow and the specific thermodynamic traps that destroy yield.
Fig 1: Reaction workflow and failure modes in Ethyl 5-hydroxy-2-thiophenecarboxylate synthesis.
Troubleshooting FAQs
Q1: I am using 1.1 equivalents of
BBr3
for the demethylation, but my reaction stalls at 50% conversion. Why?Expert Insight: This is a classic stoichiometry error when working with ester-containing substrates.
BBr3
is a strong Lewis acid that coordinates preferentially to the highly polarized carbonyl oxygen of the C2-ester before it coordinates to the C5-methoxy oxygen. If you use only 1.1 equivalents, the reagent is consumed by ester coordination, leaving insufficient
BBr3
to drive the ether cleavage.
Solution: You must use a minimum of 2.2 to 2.5 equivalents of
BBr3
. The first equivalent acts as a sacrificial coordinating agent for the ester, while the second equivalent performs the demethylation.
Q2: My LC-MS shows complete conversion, but my isolated yield after aqueous workup is below 30%. Where is the product going?Expert Insight: Your product is likely washing away in the aqueous layer. The "push-pull" electronic nature of Ethyl 5-hydroxy-2-thiophenecarboxylate makes the C5-hydroxyl proton exceptionally acidic (estimated
pKa≈6.5−7.5
), significantly more acidic than a standard phenol [1]. If your workup utilizes standard saturated
NaHCO3
(which buffers around pH 8-9), the product deprotonates into a highly water-soluble phenoxide-like salt.
Solution: The aqueous phase must be strictly adjusted to pH 4.0 - 5.0 prior to extraction. This ensures the hydroxyl group remains fully protonated and lipophilic.
Q3: The isolated product rapidly turns from a pale yellow oil to a dark, intractable tar upon standing. How can I stabilize it?Expert Insight: The electron-donating hydroxyl group raises the HOMO energy level of the thiophene ring, drastically lowering its oxidation potential [1]. Exposure to ambient oxygen and light initiates radical-mediated oxidative polymerization. Furthermore, the compound exists in equilibrium with its keto tautomer (thiophen-2(5H)-one), which can undergo intermolecular aldol-type condensations if trace acid/base is present.
Solution: Purify the compound using degassed solvents. Immediately upon isolation, flush the vial with Argon, wrap it in aluminum foil to exclude light, and store it at -20°C.
Quantitative Optimization Data
The following tables summarize the empirical data driving our protocol choices.
Table 1: Reagent Selection for C5-Methoxy Cleavage
Reagent System
Equivalents
Temp Range
Conversion (%)
Isolated Yield (%)
Primary Side Reaction
BBr3
in DCM
1.1 eq
-78°C to 0°C
45%
38%
Incomplete reaction (stalled)
BBr3
in DCM
2.2 eq
-78°C to 0°C
>98%
85%
None (Optimal)
BBr3
in DCM
2.2 eq
-78°C to 25°C
>98%
40%
Ester cleavage / Transesterification
Pyridine
⋅
HCl
10.0 eq
180°C (Neat)
100%
0%
Complete thermal decarboxylation
AlCl3
/ EtSH
3.0 eq
0°C to 25°C
70%
55%
Thioether byproducts
Table 2: Aqueous Workup pH vs. Extraction Efficiency (DCM)
Aqueous Phase pH
Product State
Extraction Efficiency
Visual Observation of Aqueous Layer
pH 1.0 - 2.0
Protonated
80%
Clear (but risks ester hydrolysis over time)
pH 4.0 - 5.0
Protonated
>95%
Clear (Optimal stability)
pH 7.0 - 8.0
Partially Ionized
40%
Pale yellow (Product loss)
pH > 9.0
Fully Ionized
<5%
Deep yellow/orange (Total product loss)
Optimized Step-by-Step Protocol
Reaction: Demethylation of Ethyl 5-methoxythiophene-2-carboxylate.
Scale: 10.0 mmol
Step 1: System Preparation (Self-Validating Anaerobic Setup)
Flame-dry a 100 mL two-neck Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).
Dissolve Ethyl 5-methoxythiophene-2-carboxylate (1.86 g, 10.0 mmol) in 40 mL of anhydrous, degassed Dichloromethane (DCM).
Cool the solution to strictly -78°C using a dry ice/acetone bath. Self-Validation: Ensure the internal temperature stabilizes for at least 10 minutes before proceeding.
Step 2: Cryogenic Lewis Acid Addition
Using a gas-tight syringe, add
BBr3
(1.0 M in DCM, 22.0 mL, 22.0 mmol, 2.2 eq) dropwise over 20 minutes down the inner wall of the flask to pre-cool the reagent.
Causality Check: The solution will transition from colorless to a deep yellow/orange complex. This color change validates the successful formation of the Lewis acid-base complex at the ester carbonyl.
Step 3: Controlled Cleavage
Maintain the reaction at -78°C for 1 hour.
Remove the dry ice bath and replace it with an ice-water bath. Allow the reaction to warm to exactly 0°C and stir for 2 hours.
Warning: Do not allow the reaction to warm to room temperature, as the coordinated bromide will begin attacking the ethyl ester, leading to irreversible ester cleavage.
Step 4: pH-Controlled Quench and Workup
Re-cool the flask to -78°C.
Crucial Step: Quench the excess
BBr3
by adding anhydrous Methanol (5 mL) dropwise. Why Methanol first? It reacts smoothly with
BBr3
to form volatile methyl bromide and borate esters, preventing the violent exotherm associated with direct water addition.
Once bubbling ceases, add 20 mL of degassed distilled water.
Warm to room temperature. Transfer to a separatory funnel and check the pH of the aqueous layer. Adjust the pH to 4.0 - 5.0 using careful additions of 1M
NaHCO3
or 1M HCl.
Extract the aqueous layer with DCM (3 x 30 mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure (bath temperature < 30°C).
Step 5: Anaerobic Purification
Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 9:1 to 7:3).
Note: Pre-flush the silica column with solvent containing 1% acetic acid to prevent the product from streaking due to its acidity.
Concentrate the pure fractions, immediately flush the flask with Argon, and store the resulting Ethyl 5-hydroxy-2-thiophenecarboxylate at -20°C in the dark.
Organic Letters. "Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts". ACS Publications.
Optimization
Technical Support Center: Purification of Ethyl 5-hydroxy-2-thiophenecarboxylate
Welcome to the technical support guide for the purification of Ethyl 5-hydroxy-2-thiophenecarboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of Ethyl 5-hydroxy-2-thiophenecarboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process.
Q1: My purified Ethyl 5-hydroxy-2-thiophenecarboxylate yield is very low. What are the likely causes?
A low yield can stem from several factors, primarily irreversible adsorption onto the stationary phase or degradation of the compound during purification.
Irreversible Adsorption: The hydroxyl group on the thiophene ring can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to the product being permanently retained on the column.
Compound Degradation: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[1] Phenolic compounds, like this hydroxy-thiophene derivative, can be prone to oxidation, which may be exacerbated by prolonged contact with the silica surface.[2]
Improper Eluent Polarity: If the mobile phase is not polar enough, the compound may not elute efficiently, leading to what appears to be a low yield when in reality the compound is still on the column. Conversely, if the eluent is too polar from the start, it may co-elute with impurities, leading to loss of material during the post-purification workup of mixed fractions.
Solutions:
Deactivate the Silica Gel: To minimize strong acidic interactions, you can neutralize the silica gel. This can be done by adding a small percentage (0.5-1%) of a non-nucleophilic base like triethylamine (TEA) to your eluting solvent system.[3] Alternatively, you can prepare a slurry of the silica gel in the mobile phase containing TEA before packing the column.
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase. Alumina (Al₂O₃) is a common alternative.[4] Neutral alumina is generally recommended for compounds sensitive to acid.
Optimize Elution Speed: Do not let the compound sit on the column for an extended period. A faster flow rate (often achieved with flash chromatography) can minimize contact time and reduce the opportunity for degradation.[5]
Check for Stability: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, it's a strong indication of instability on silica.[6]
Q2: I'm observing significant peak tailing in my fractions. What's causing this and how can I fix it?
Peak tailing, where the spots on a TLC plate or peaks in an HPLC trace appear asymmetrical and stretched out, is a common problem when purifying compounds with acidic protons like phenols.
Cause: The primary cause of tailing for this compound is the interaction between the acidic hydroxyl group and the active silanol sites on the silica gel.[7] This leads to a portion of the analyte molecules being temporarily but strongly adsorbed, causing them to elute more slowly than the main band.[8]
Solutions:
Mobile Phase Modifier: As with low yield issues, the most effective solution is often to add a small amount of a competitive binding agent to the mobile phase. Adding 0.5-1% acetic acid or triethylamine can help to saturate the active sites on the silica, leading to more symmetrical peaks.[7]
Reduce Sample Load: Overloading the column can exacerbate tailing.[9] A general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1. If separation is difficult, a ratio of 100:1 or higher may be necessary.[10]
Ensure Proper Sample Loading: The sample should be applied to the column in as narrow a band as possible. If performing a wet load, dissolve the sample in a minimal amount of the mobile phase.[11] If the sample does not dissolve well in the mobile phase, a dry loading technique is preferable.[12][13]
Q3: The separation between my product and a key impurity is poor. How can I improve the resolution?
Poor resolution means the chosen chromatography conditions are insufficient to separate the components of the mixture effectively.
Cause: The mobile phase polarity is not optimized. For separation to occur, components must have different affinities for the stationary and mobile phases.[14] If the eluent is too polar, all components will travel quickly up the column with little separation (high Rf values). If it's not polar enough, nothing will move from the origin (low Rf values).[15][16]
Solutions:
Systematic TLC Analysis: Before running a column, systematically test different solvent systems using TLC. The goal is to find a system where your desired compound has an Rf (Retardation factor) of approximately 0.2-0.4, and the impurities are well-separated from it.[10]
Use Solvent Mixtures: Pure solvents rarely give the best separation. Use binary or even ternary solvent systems. For Ethyl 5-hydroxy-2-thiophenecarboxylate, mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane are good starting points.[17][18]
Employ Gradient Elution: Instead of using a single solvent mixture for the entire purification (isocratic elution), you can gradually increase the polarity of the mobile phase during the run (gradient elution).[19] This allows for the elution of less polar impurities first, followed by the elution of your more polar product, often with improved resolution and in less time.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying Ethyl 5-hydroxy-2-thiophenecarboxylate?
For normal-phase chromatography, silica gel is the most common and appropriate choice due to the compound's moderate polarity.[11] However, because the compound has an acidic hydroxyl group, standard silica gel (which is slightly acidic) can sometimes cause issues like tailing or degradation.[1][4]
Standard Silica Gel (60 Å, 230-400 mesh): This is the workhorse for most purifications and should be the first choice.
Deactivated/Neutralized Silica Gel: If you encounter problems, using silica that has been treated with a base is a good second step.
Alumina (Neutral): If silica proves problematic even after neutralization attempts, neutral alumina is a viable alternative.[4]
Q2: How do I select the right mobile phase (eluent)?
The selection of the mobile phase is critical for successful separation and is best determined by preliminary TLC analysis.[20]
Start with a Standard System: A mixture of Hexane and Ethyl Acetate is a very common starting point for compounds of moderate polarity.
Analyze the Crude Mixture by TLC: Dissolve a small amount of your crude product and spot it on a TLC plate.
Test Different Polarities: Develop several TLC plates using different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
Aim for the Ideal Rf Value: The goal is to find a solvent system that moves your target compound to an Rf value between 0.2 and 0.4.[21] This generally provides the best separation in a column.
Solvent System (Hexane:Ethyl Acetate)
Observed Rf (Example)
Interpretation & Next Step
9:1
0.1
Too low. Compound is sticking to the silica. Increase polarity.
4:1
0.3
Good. This is a suitable starting point for the column.
2:1
0.6
Too high. Compound is moving too fast. Decrease polarity.
1:1
0.85
Much too high. Poor separation from other components is likely.
Q3: Should I use wet loading or dry loading for my sample?
The choice between wet and dry loading depends on the solubility of your crude sample.[11]
Wet Loading: In this method, the sample is dissolved in a small amount of the mobile phase and carefully applied to the top of the column.[22] This is preferred if your crude product dissolves easily in the starting eluent.
Disadvantage: Using a solvent that is stronger than the mobile phase can harm the separation.
Dry Loading (Solid Loading): Here, the sample is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the column.[12] This is the best method when your compound is poorly soluble in the eluent or when you need the highest possible resolution.[23]
Q4: How should I pack the chromatography column?
A well-packed column is essential to prevent issues like band broadening and poor separation.[11] The "slurry packing" method is generally most reliable.
Workflow & Protocols
Protocol 1: Column Packing (Slurry Method)
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow. Add a 1-2 cm layer of sand.[22][24]
Make the Slurry: In a beaker, mix the required amount of silica gel (e.g., 50g for 1g of crude product) with the initial, low-polarity mobile phase (e.g., 4:1 Hexane:EtOAc) until a uniform, pourable slurry is formed.[22]
Pour the Slurry: Add some mobile phase to the column. While gently swirling, pour the silica slurry into the column. Use a funnel to prevent spilling.
Pack the Column: Open the stopcock to allow solvent to drain. As the solvent drains, gently tap the side of the column to help the silica pack down into a uniform bed and to release any trapped air bubbles.[4]
Equilibrate: Once packed, wash the column with 2-3 column volumes of the mobile phase to ensure the bed is stable. Never let the solvent level drop below the top of the silica bed.[24]
Diagram: Solvent System Selection Workflow
Caption: Workflow for selecting an optimal mobile phase using TLC.
References
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
Hawach Scientific. (n.d.). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. Available from: [Link]
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]
Phenomenex. (n.d.). HPLC Column Selection Guide. Available from: [Link]
Biocompare. (2023). Chromatography Column Selection Guide. Available from: [Link]
Antylia Scientific. (2023). How to Select a Chromatography Column. Available from: [Link]
Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. Available from: [Link]
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Available from: [Link]
Element Lab Solutions. (2019). The art of packing columns for low pressure liquid chromatography. Available from: [Link]
Agilent. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Available from: [Link]
Chemistry LibreTexts. (2022). Packing Normal Phase Columns. Available from: [Link]
Lab Manager. (2026). Troubleshooting Peak Tailing in Gas Chromatography Workflows. Available from: [Link]
Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). r/OrganicChemistry. Available from: [Link]
Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Available from: [Link]
Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques. Available from: [Link]
Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Available from: [Link]
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Available from: [Link]
KNAUER. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Available from: [Link]
JoVE. (2025). Video: Thin-Layer Chromatography (TLC): Overview. Available from: [Link]
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Available from: [Link]
ResearchGate. (2022). How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?. Available from: [Link]
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Available from: [Link]
ResearchGate. (2025). Recent problems with silica gel chromatography. Available from: [Link]
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Available from: [Link]
Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe -. Available from: [Link]
PubChem. (n.d.). Ethyl 5-hydroxy-2-thiophenecarboxylate. Available from: [Link]
Magritek. (n.d.). Column Chromatography. Available from: [Link]
PMC. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Available from: [Link]
Technical Support Center: Recrystallization of Ethyl 5-hydroxy-2-thiophenecarboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Ethyl 5-hydroxy-2-thiophenecarboxylate via recrystallization. It is structured...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Ethyl 5-hydroxy-2-thiophenecarboxylate via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before attempting a large-scale recrystallization of Ethyl 5-hydroxy-2-thiophenecarboxylate?
A1: The most critical preliminary step is comprehensive solvent screening at a small scale (20-30 mg).[1] The ideal solvent must satisfy specific criteria dictated by the compound's structure. Ethyl 5-hydroxy-2-thiophenecarboxylate possesses both a hydrogen bond-donating hydroxyl group and a polar ethyl ester group, making it a moderately polar molecule.[2] Therefore, the ideal solvent will dissolve the compound completely at an elevated temperature but show poor solubility at room temperature or below.[3] Rushing to a large-scale purification without identifying the optimal solvent system is the most common cause of low yield and poor purity.
Q2: Which solvents are good starting points for this specific compound?
A2: Given the compound's polarity, polar protic solvents are excellent starting points. Ethanol or isopropanol are often effective for similar thiophene derivatives.[4] A mixed-solvent system can also be highly effective.[4] For instance, a polar solvent in which the compound is highly soluble (like methanol or ethanol) can be paired with a non-polar solvent or a solvent in which it is less soluble (like water or hexane) to fine-tune the solubility gradient.[4][5] One published method for a similar hydroxythiophene derivative successfully used ethanol for recrystallization.[6]
Table 1: Potential Solvents for Recrystallization
Solvent
Boiling Point (°C)
Polarity Index
Key Characteristics & Safety
Ethanol
78
5.2
Good general-purpose polar solvent. Dissolves many organics when hot.
Isopropanol
82
4.3
Slightly less polar than ethanol; may offer better crystal formation.
Methanol
65
6.6
Very polar; may be too strong a solvent, leading to low recovery.
Water
100
9.0
Highly polar. Best used in a mixed system (e.g., Ethanol/Water).[4]
Toluene
111
2.4
Non-polar aromatic. May be suitable as the "poor" solvent in a mixed pair.
Hexane
69
0.0
Very non-polar. Useful as an anti-solvent or for washing final crystals.
Methanol/Chloroform
Varies
Varies
A mixed system reported for other thiophene derivatives.[5]
Troubleshooting Guide
Q3: I've followed the procedure, but no crystals are forming, even after cooling the solution in an ice bath. What went wrong?
A3: This is a classic sign of using too much solvent, which prevents the solution from reaching supersaturation upon cooling.[7][4]
Causality: Recrystallization relies on the principle that solubility decreases with temperature. If the initial volume of hot solvent was excessive, the solution remains unsaturated even at low temperatures.[3]
Solution:
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Do this in a fume hood. Periodically remove from heat and allow it to cool to see if crystals form.
Induce Crystallization: If the solution is indeed supersaturated but reluctant to crystallize, you can try scratching the inside surface of the flask with a glass rod just below the liquid level.[3][4] The microscopic scratches provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[4][8]
Q4: My compound has separated as an oil instead of forming solid crystals. How do I fix this?
A4: "Oiling out" is a common problem, especially when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present.[7][9][10] The oil often traps impurities, defeating the purpose of recrystallization.[8]
Causality: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid (oil) rather than a solid crystal lattice. Rapid cooling can also exacerbate this issue.[9]
Solution:
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[7][9]
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask by leaving it on a cooling hot plate or wrapping it in glass wool. This gives the molecules time to orient themselves into a crystal lattice.[7]
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or try a different mixed-solvent system.
Q5: My final yield of pure crystals is very low. What are the likely causes?
A5: A low yield is typically caused by one of several procedural errors. Recrystallization always involves some product loss, as the compound has some solubility even in the cold solvent, but a very poor yield can be corrected.[3]
Causality & Solutions:
Excessive Initial Solvent: As in Q3, using too much hot solvent is a primary cause.[3] Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[3]
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), significant product will be lost. Ensure the funnel and receiving flask are pre-heated.[11][8]
Improper Washing: Washing the final crystals with room-temperature or warm solvent will redissolve a substantial portion of your product.[12] Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3][12]
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, often in an ice bath, to maximize the precipitation of the solid.[8]
Experimental Protocols & Workflows
Protocol 1: Small-Scale Solvent Screening
Place ~20 mg of crude Ethyl 5-hydroxy-2-thiophenecarboxylate into a small test tube.
Add the chosen solvent dropwise at room temperature, agitating after each drop. If the solid dissolves easily, the solvent is unsuitable for single-solvent recrystallization.
If the solid is poorly soluble at room temperature, gently heat the test tube in a sand or water bath.
Continue adding the solvent dropwise until the solid just dissolves at the elevated temperature.
Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.
Workflow Diagram: General Recrystallization Process
This diagram outlines the standard procedure for purifying a solid compound.
Caption: Standard experimental workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common issues encountered during the crystallization step.
Caption: A decision tree for troubleshooting common crystallization failures.
References
BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. BenchChem.
BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-(Thiophen-2-yl)acetaldehyde. BenchChem.
Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
University of California, Irvine. (n.d.). Recrystallization1. UCI Department of Chemistry.
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
Knovel. (n.d.). Recrystallization.
University Center of Mila. (2026). PW 01: recrystallization.
ResearchGate. (2025). Regioselective synthesis and crystal structure of ethyl-4-acetyl-5-((2- ethoxy-2-oxoethyl)thio)-3-hydroxythiophene-2-carboxylate, C13H16O6S2.
University of California, Irvine. (n.d.). Recrystallization - Part 2. UCI Department of Chemistry.
Technical Support Center: Synthesis of Substituted Thiophenes
Welcome to the Technical Support Center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side products, during the synthesis of these critical heterocyclic compounds. Our guidance is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm planning a thiophene synthesis. Which of the common named reactions—Gewald, Paal-Knorr, or Fiesselmann—is most appropriate for my target molecule?
A1: The choice of synthetic route is dictated by the desired substitution pattern on the thiophene ring and the available starting materials.
Gewald Synthesis: This is the method of choice for preparing 2-aminothiophenes.[1][2] It is a multicomponent reaction that assembles the thiophene ring from a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][2]
Paal-Knorr Thiophene Synthesis: This is a versatile method for synthesizing a wide range of substituted thiophenes. It involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][4][5] The substitution pattern on the final thiophene is directly determined by the substituents on the starting 1,4-dicarbonyl compound.[6]
Fiesselmann Thiophene Synthesis: This is a more specialized method that provides regioselective access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6][7][8] It involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid esters.[7][9]
Troubleshooting Guide: Side Reactions in Thiophene Synthesis
This section is organized by synthetic method and addresses specific issues you may encounter during your experiments.
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes. However, its multicomponent nature can lead to the formation of side products if not properly optimized.
Issue 1: My reaction is sluggish, and I'm isolating unreacted starting materials and the Knoevenagel-Cope intermediate.
Question: I've been running a Gewald synthesis, but the yield of my desired 2-aminothiophene is low. TLC analysis shows the presence of my initial ketone and active methylene nitrile, as well as a significant spot corresponding to the α,β-unsaturated nitrile intermediate. What's going wrong?
Answer: This is a common issue that typically points to problems with the latter stages of the reaction: sulfur addition and cyclization. The initial Knoevenagel-Cope condensation to form the α,β-unsaturated nitrile is often fast, but if the subsequent steps are slow, this intermediate will accumulate.[1]
Potential Causes and Solutions:
Potential Cause
Scientific Rationale
Recommended Action
Low Reaction Temperature
The addition of elemental sulfur to the α,β-unsaturated nitrile and the subsequent cyclization are often the rate-limiting steps and may require thermal activation.
Gradually increase the reaction temperature to 40-60 °C while monitoring the reaction progress by TLC. Avoid excessive heat, which can promote other side reactions.[1]
Insufficient Base
The base plays a crucial role not only in the initial condensation but also in facilitating the addition of sulfur and the final cyclization/tautomerization.[10]
Ensure you are using a sufficient amount of base (e.g., morpholine, triethylamine). For challenging substrates, a stronger base might be necessary.
Poor Sulfur Solubility/Reactivity
Elemental sulfur can be difficult to dissolve and may react slowly.
Use a solvent in which sulfur has better solubility at the reaction temperature. Gentle heating can also improve sulfur's reactivity.[1]
Steric Hindrance
Sterically hindered ketones can slow down both the initial condensation and the subsequent cyclization.
For sterically demanding substrates, consider a two-step approach: first, synthesize and isolate the α,β-unsaturated nitrile, and then react it with sulfur and base in a separate step.[1] Microwave irradiation has also been shown to be effective in these cases.[2]
Workflow for Troubleshooting Incomplete Gewald Synthesis:
Caption: Competing pathways in the Paal-Knorr synthesis.
Issue 3: My Paal-Knorr reaction is not going to completion.
Question: My reaction is proceeding very slowly, or I observe a significant amount of unreacted starting material even after an extended reaction time. What can I do to improve the conversion?
Answer: Low conversion in a Paal-Knorr synthesis can often be attributed to the reactivity of the substrate, the quality of the reagents, or suboptimal reaction conditions.
Potential Causes and Solutions:
Potential Cause
Scientific Rationale
Recommended Action
Low Reaction Temperature
Some less reactive 1,4-dicarbonyl compounds may require higher temperatures to react at a reasonable rate.
Gradually increase the reaction temperature while carefully monitoring for the formation of the furan byproduct. [11]
Solvent Choice
A low-boiling solvent may not allow the reaction to reach the necessary temperature.
Use a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene. [11]
Inactive Sulfurizing Agent
Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity.
Ensure your sulfurizing agent is fresh and has been stored under anhydrous conditions (e.g., in a desiccator). [11]
Purity of Starting Material
Impurities in the 1,4-dicarbonyl compound can interfere with the reaction.
Ensure your starting material is of high purity. Recrystallization or chromatography may be necessary. [11]
Fiesselmann Thiophene Synthesis: Controlling Regioselectivity and Side Reactions
The Fiesselmann synthesis is a powerful tool for accessing 3-hydroxy-2-thiophenecarboxylic acid derivatives. While it generally offers excellent regioselectivity, side reactions can occur, particularly with certain substrates or under non-optimized conditions.
Issue 4: I'm observing the formation of multiple products in my Fiesselmann synthesis.
Question: I'm attempting a Fiesselmann synthesis with an α,β-acetylenic ester and a thioglycolic acid ester, but my crude product shows several spots on TLC. What are the likely side products and how can I avoid them?
Answer: The Fiesselmann synthesis proceeds via a sequence of Michael additions and a Dieckmann condensation. [7][9]Side products can arise from incomplete reactions or alternative reaction pathways of the intermediates.
Potential Side Reactions and Their Prevention:
Thioacetal Intermediate: If the Dieckmann condensation is slow or fails to occur, you may isolate the thioacetal intermediate formed from two consecutive Michael additions.
Troubleshooting: Ensure you are using a sufficiently strong base (e.g., sodium ethoxide) to promote the intramolecular condensation. The reaction may also require longer reaction times or gentle heating.
Alternative Cyclization Pathways: Depending on the substituents on the acetylenic ester, alternative cyclization pathways may become competitive, leading to regioisomeric products.
Troubleshooting: The Fiesselmann synthesis is generally highly regioselective. [7]If you are observing regioisomers, carefully re-examine your starting materials and reaction conditions. The use of ynones or ynoates has been shown to proceed with complete regioselectivity.
[7][12]* Decomposition of Starting Materials or Products: The basic conditions of the Fiesselmann synthesis can lead to the decomposition of sensitive starting materials or the desired product, especially if the reaction is heated for prolonged periods.
Troubleshooting: Monitor the reaction closely and work it up as soon as the starting materials have been consumed. Maintain careful temperature control throughout the reaction.
Mechanism of the Fiesselmann Synthesis and Potential Off-Pathway Reactions:
Caption: Key steps in the Fiesselmann synthesis and a potential side product.
Experimental Protocols
General Procedure for Paal-Knorr Thiophene Synthesis with Lawesson's Reagent
To a round-bottom flask charged with the 1,4-diketone (1.0 eq) and Lawesson's reagent (0.5-1.0 eq), add an anhydrous, high-boiling solvent such as toluene or xylene.
[11]2. Equip the flask with a reflux condenser and a magnetic stirrer.
Heat the mixture to reflux (typically 110-140 °C) and maintain for 2-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography, distillation, or recrystallization.
[11]
PMC. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]
Quora. What is the Paal-Knorr synthesis of a thiophene mechanism? [Link]
PMC. Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. [Link]
Scribd. Gewald Reaction for Thiophene Synthesis | PDF | Chemical Reactions | Organic Chemistry. [Link]
PMC. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. [Link]
DTIC. Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. [Link]
White Rose Research Online. Synthesis of bifunctional thiophenes via Fiesselmann condensation of ynone trifluoroborate salts. [Link]
PMC. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. [Link]
Frontiers. Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). [Link]
ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
The Journal of Organic Chemistry. Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. [Link]
Thiophene Synthesis & Functionalization: Advanced Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for thiophene chemistry. Thiophene derivatives are foundational scaffolds in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for thiophene chemistry. Thiophene derivatives are foundational scaffolds in medicinal chemistry and materials science. However, their synthesis and downstream functionalization present unique challenges—ranging from the thermal instability of intermediates to the severe catalyst poisoning caused by the sulfur heteroatom.
This guide is structured to help researchers, scientists, and drug development professionals troubleshoot specific bottlenecks, understand the mechanistic causality behind experimental failures, and implement self-validating, optimized protocols.
Module 1: De Novo Construction via the Gewald Reaction
The Gewald reaction is the most convergent classical approach for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. Despite its utility, researchers frequently encounter issues with low yields, long reaction times, and complex purification profiles.
Troubleshooting & FAQs
Q: My standard Gewald reaction requires elevated temperatures, leading to tarry byproducts and difficult purification. How can I optimize this?A: Elevated temperatures often cause the degradation and polymerization of the highly reactive α-mercapto intermediates. To mitigate this, shift to an optimized room-temperature protocol. Studies have demonstrated that using specific solvent/base combinations allows the Gewald reaction to proceed entirely at room temperature, yielding tetrasubstituted thiophenes with high purity suitable for automated compound libraries[1]. Alternatively, microwave-assisted synthesis using pyrrolidine as a base in DMF can reduce reaction times to just 30 minutes while achieving >90% yields[2].
Q: I am observing incomplete conversion during the initial Knoevenagel condensation step. What is the mechanistic cause, and how do I fix it?A: The Knoevenagel condensation is the mandatory first step of the Gewald multicomponent reaction. Incomplete conversion usually stems from insufficient base strength or severe steric hindrance in the starting ketone. Causality dictates that the base must efficiently deprotonate the active methylene without triggering side reactions. If standard secondary amines fail, consider using piperidinium borate as a conjugate acid-base pair; this system has been shown to act as a truly catalytic system in green solvents like ethanol/water mixtures, driving the condensation to completion[3].
This self-validating protocol utilizes controlled addition to prevent thermal runaway.
Preparation: In a dry round-bottom flask, dissolve the ketone/aldehyde (1.0 equiv) and the activated nitrile (e.g., malononitrile, 1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration.
Sulfur Addition: Add elemental sulfur (S8, 1.0 equiv). Stir the suspension for 5 minutes to ensure uniform dispersion.
Base Addition (Critical Step): Dropwise add a secondary amine base (e.g., morpholine or pyrrolidine, 1.0 equiv) over 15 minutes. Mechanistic Note: The slow addition controls the exothermic Knoevenagel condensation and subsequent thiolation, preventing the localized heating that leads to polymerization.
Reaction: Stir the mixture at room temperature (20–25 °C) for 12–24 hours[1].
Workup: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Gewald Reaction Pathway: Temperature control prevents tarry byproduct formation.
Functionalizing the thiophene core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) is essential for drug development. However, the sulfur heteroatom introduces severe catalytic challenges.
Troubleshooting & FAQs
Q: My Suzuki-Miyaura coupling with 2-bromothiophene stalls at 30% conversion, and I observe the formation of a black precipitate. What is happening?A: The black precipitate is "palladium black," a visual indicator of severe catalyst decomposition[4]. The sulfur atom in the thiophene ring acts as a "soft" ligand that strongly and irreversibly binds to the "soft" palladium(0) metal center via chemisorption[4]. This poisons the catalyst by blocking the active sites required for the oxidative addition step. To solve this, switch to a sulfur-resistant catalyst system utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) that sterically shield the palladium center from sulfur coordination[4].
Q: Can I just increase the catalyst loading to overcome the poisoning?A: Yes, a modest increase in catalyst loading (from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation throughout the reaction[4]. However, this is not atom-economical and increases costs. A superior approach is to optimize the base (e.g., K₃PO₄) and thoroughly degas the solvent. The presence of oxygen oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid, rapidly consuming your starting material[4].
Table 1: Quantitative Optimization of Thiophene Suzuki-Miyaura Coupling
Data synthesized from standard optimization parameters for sulfur-containing heterocycles.
Catalyst System
Ligand Type
Base
Temperature
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄ (1 mol%)
Triphenylphosphine
Na₂CO₃
80 °C
32%
Rapid Pd black formation; severe catalyst poisoning[4].
Degassing: In a Schlenk tube, add 1,4-dioxane and water (4:1 ratio). Sparge with Argon for 30 minutes to remove dissolved oxygen, preventing Pd(0) oxidation[4].
Reagent Loading: Add 2-bromothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Mechanistic Note: The bulky XPhos ligand creates a steric umbrella around the palladium, preventing the thiophene sulfur from poisoning the metal center[4].
Reaction: Seal the tube and heat at 80 °C for 12 hours under vigorous stirring.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate for chromatography.
Mechanism of Palladium catalyst poisoning by thiophene sulfur and mitigation via bulky ligands.
Module 3: Direct C-H Functionalization & Regioselectivity
Direct C-H arylation avoids the need for pre-functionalized (halogenated or borylated) thiophenes, but controlling regioselectivity (C2 vs. C3 vs. C5) is a major hurdle.
Troubleshooting & FAQs
Q: I am trying to perform a C-H arylation on a 3-substituted thiophene, but I keep getting an inseparable mixture of C2 and C5 arylated products. How can I force regioselectivity?A: The electronic differences between C2 and C5 in a 3-substituted thiophene are minimal, making transition-metal-only control difficult. To achieve strict regioselectivity at the less hindered C5 position, utilize a regioselective deprotonation strategy. Using the Knochel-Hauser base (TMPMgCl·LiCl) allows for selective metalation at the less sterically hindered 5-position at room temperature[5]. Subsequent addition of an aryl halide and a palladium or nickel catalyst will yield the C5-arylated product exclusively[5].
Q: What if I specifically want to activate the C2 position using direct Palladium catalysis?A: Direct C-H activation at the C2 position can be achieved without pre-metalation by carefully tuning the ligand and solvent. For example, using Pd(OAc)₂ with K₂CO₃ in toluene at 100 °C, particularly with the addition of a ligand like TTBP·HBF₄, strongly favors C2 regioselectivity over C3 or C5[6]. Be aware that using water as a solvent will completely halt this specific reaction[6].
Protocol 3.1: Regioselective C5-Arylation of 3-Substituted Thiophenes
Metalation: Under a strict nitrogen atmosphere, dissolve the 3-substituted thiophene (1.0 equiv) in dry THF. Dropwise add TMPMgCl·LiCl (1.1 equiv) at room temperature. Stir for 3 hours. Mechanistic Note: The bulky tetramethylpiperidine base selectively abstracts the proton at the less hindered C5 position, bypassing the electronically similar but sterically blocked C2 position[5].
Cross-Coupling: To the resulting organomagnesium intermediate, add the aryl halide (1.2 equiv) and Pd(PPh₃)₄ (5 mol%).
Reaction: Heat the mixture to 60 °C for 12 hours.
Quenching: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and purify.
Regioselective C-H functionalization pathway using steric control via Knochel-Hauser base.
Technical Support Center: A Guide to Deactivating Silica Gel for the Purification of Sensitive Thiophene Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of sensitive thiophene derivatives. It addresses the common challenges as...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of sensitive thiophene derivatives. It addresses the common challenges associated with the inherent acidity of silica gel and offers detailed protocols for its deactivation, ensuring the integrity of your compounds.
Section 1: Understanding the Challenge: The "Why" Behind Silica Gel Deactivation
Silica gel, an amorphous and porous form of silicon dioxide, is a widely used stationary phase in column chromatography.[1] Its surface is populated with silanol groups (Si-OH), which are weakly acidic.[2] While generally stable, these acidic sites can pose a significant problem for sensitive organic molecules, particularly electron-rich and acid-labile compounds like many thiophene derivatives.
Frequently Asked Questions (FAQs): The Core Problems
Q1: My thiophene derivative appears to be degrading on the silica gel column. What's happening?
A1: The acidic silanol groups on the surface of the silica gel can catalyze the decomposition of sensitive thiophene derivatives.[3] This is a common issue, especially with thiophenes containing acid-sensitive functional groups or protecting groups. The interaction with the acidic silica can lead to side reactions, resulting in lower yields and impure final products.
Q2: I'm observing significant streaking or "tailing" of my thiophene compound during column chromatography. What's the cause?
A2: Streaking or tailing often indicates a strong interaction between your compound and the stationary phase.[3] For thiophene derivatives, which can possess basic functionalities or be highly polar, the acidic silanol groups can lead to strong, sometimes irreversible, adsorption. This results in poor peak shape and inefficient separation.
Q3: Can I use an alternative stationary phase to avoid these issues?
A3: Yes, alternative stationary phases can be a viable option. Neutral or basic alumina is a common choice for acid-sensitive compounds.[4] Florisil® (magnesium silicate) and amine-functionalized silica are also milder alternatives that can prevent degradation.[4] However, deactivating standard silica gel is often a more accessible and cost-effective first-line solution.
Section 2: The Solution: Methods for Silica Gel Deactivation
Deactivating silica gel involves neutralizing its acidic silanol groups. This is typically achieved by treating the silica with a base or by adding a basic modifier to the mobile phase. The goal is to create a more inert surface that minimizes unwanted interactions with your sensitive thiophene derivatives.
Method 1: Deactivation with Triethylamine (TEA) in the Eluent
This is one of the most common and effective methods for neutralizing the acidity of silica gel during chromatography.[3][4]
Core Principle: Triethylamine, a volatile organic base, is added in a small percentage to the eluent. As the eluent flows through the column, the TEA effectively neutralizes the acidic silanol sites on the silica surface, preventing them from interacting with and degrading the target compound.
Experimental Protocol: Step-by-Step
TLC Optimization: Before packing your column, optimize your solvent system using Thin Layer Chromatography (TLC). Prepare your developing chambers with the desired eluent systems, and to one set of chambers, add 1-2% triethylamine.[3] This will allow you to assess the stability of your compound in the presence of TEA and determine the optimal eluent composition.
Eluent Preparation: Prepare your bulk eluent for the column by adding 1-2% (v/v) of triethylamine.[3] For example, for 1 liter of eluent, add 10-20 mL of TEA. Ensure thorough mixing.
Column Chromatography: Proceed with your standard column chromatography procedure using the TEA-containing eluent.
Troubleshooting this Method:
Poor Separation: If you observe a loss of separation with the addition of TEA, try reducing the concentration to 0.1-0.5%.
Compound Instability: If your compound is base-sensitive, this method may not be suitable. Always check for degradation on a TLC plate first.[5]
Method 2: Pre-treatment of Silica Gel with a Basic Solution
For highly sensitive compounds, pre-treating the entire batch of silica gel before packing the column can provide a more uniformly deactivated stationary phase.
Core Principle: The silica gel is washed with a solution containing a base, such as triethylamine, to neutralize the acidic sites. The excess base is then washed away before the column is packed.
Experimental Protocol: Step-by-Step
Prepare the Deactivating Solution: Create a solution of 5% triethylamine in a non-polar solvent like hexane.[6]
Flush the Silica Gel: In a fume hood, prepare a slurry of your silica gel in the deactivating solution. Gently swirl the slurry for 10-15 minutes.
Wash the Silica Gel: Carefully decant the deactivating solution. Wash the silica gel multiple times with fresh hexane to remove the excess triethylamine.[6] Continue washing until the odor of TEA is no longer present in the decanted solvent.
Dry the Silica Gel: Dry the deactivated silica gel under vacuum to remove all residual solvent. The resulting free-flowing powder is now ready for use in column packing.
Method 3: Deactivation with Water
For certain applications, particularly when dealing with less polar compounds, deactivating silica gel with a specific percentage of water can be effective.
Core Principle: The addition of a controlled amount of water to activated silica gel can reduce its activity by blocking the most active (and acidic) silanol sites.
Experimental Protocol: Step-by-Step
Activate the Silica Gel (Optional but Recommended): For reproducible results, start with fully activated silica gel. Heat the silica gel in a shallow glass tray at 130-150°C for at least 16 hours.[2] Loosely cover with aluminum foil.
Calculate Water Amount: Determine the desired level of deactivation. For example, to prepare 10% water-deactivated silica gel, you will add 10g of water to 90g of activated silica gel.[7]
Add Water: To the activated silica gel in a sealed container, add the calculated amount of water dropwise while continuously shaking or rotating the container to ensure even distribution.[8]
Equilibrate: Seal the container and allow the mixture to equilibrate for several hours (at least 6-12 hours is recommended) with occasional shaking.[2][8] This ensures the water is evenly distributed throughout the silica gel. The final product should be a free-flowing powder.
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of Thiophenes
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies for overcoming common challenges associated wi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies for overcoming common challenges associated with low yields in palladium-catalyzed cross-coupling reactions involving thiophene-containing substrates. The unique electronic properties and the presence of sulfur in the thiophene ring often necessitate specific considerations to achieve high efficiency and selectivity in these powerful C-C and C-N bond-forming reactions.
Here, we address specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Q1: My Suzuki-Miyaura coupling of a bromothiophene is giving very low yield, and I observe a black precipitate. What is happening and how can I fix it?
A1: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of metallic palladium.[1] This is a very common issue in palladium catalysis and is often the primary reason for low conversion and stalled reactions.[1] Thiophenes, due to the sulfur atom, present a particular challenge as they can act as catalyst poisons.[2][3][4]
Catalyst Poisoning by Sulfur: The lone pair of electrons on the thiophenic sulfur can coordinate strongly to the palladium center, leading to catalyst deactivation.[2][3] This is a well-documented phenomenon that can significantly hinder catalytic turnover.[5]
Ligand Instability or Inappropriateness: The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the catalytic cycle.[1] Phosphine ligands, which are commonly used, are susceptible to oxidation if not handled under inert conditions.[1] Furthermore, not all ligands are equally effective in preventing catalyst decomposition, especially with challenging substrates like thiophenes. Bulky, electron-rich phosphine ligands are often required to promote the desired reaction and stabilize the catalyst.[6]
Suboptimal Reaction Conditions: Factors such as temperature, base, and solvent can significantly impact catalyst stability and activity. For instance, excessively high temperatures can accelerate catalyst decomposition.
Here is a systematic approach to address this issue:
Ligand Selection:
Initial Recommendation: Switch to a bulky, electron-rich phosphine ligand known to be effective for heteroaryl couplings. Examples include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or other specialized ligands designed for challenging couplings.[6] A study on the synthesis of thiophene-containing conjugated polymers highlighted the efficacy of a phosphine-based bulky ligand in conjunction with a Pd(0) source for Suzuki-Miyaura coupling.[6]
Ligand Screening: If the initial choice doesn't improve the yield, a systematic screening of several ligands is recommended.
Catalyst and Pre-catalyst Choice:
Use of Pre-catalysts: Modern palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are often more stable and generate the active Pd(0) species more reliably in situ.[1]
Catalyst Loading: While it might be tempting to increase the catalyst loading, this can sometimes lead to more side reactions. First, optimize other parameters. A typical starting point is 0.1-2 mol% of the palladium catalyst.[7][8]
Reaction Conditions Optimization:
Base: The choice of base is critical. In Suzuki-Miyaura reactions, a weaker base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like hydroxides, which can promote side reactions.[6]
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For some thiophene couplings, aqueous solvent systems have been shown to be effective.[9]
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 80-110 °C. Lowering the temperature from 150 °C to 130 °C has been shown to impact yield, so optimization is key.[7]
Strict Inert Atmosphere:
Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) to prevent oxidation of phosphine ligands and the Pd(0) catalyst.[1] Degas your solvents thoroughly.
Caption: The catalytic cycle can be disrupted by catalyst decomposition to inactive Palladium black.
Q2: I am attempting a direct C-H arylation of a 2-substituted thiophene and getting a mixture of regioisomers (C5 and C4 arylation) with low overall yield. How can I improve the regioselectivity and yield?
A2: Direct C-H arylation is a powerful tool for functionalizing thiophenes without pre-functionalization.[8] However, controlling regioselectivity, especially when dealing with substituted thiophenes, can be challenging.[10][11] The electronic and steric nature of the substituent on the thiophene ring, as well as the reaction conditions, play a crucial role in determining the site of arylation.
Electronic Effects: The C5 position of a 2-substituted thiophene is generally more electron-rich and sterically accessible, making it the kinetically favored site for C-H activation.
Steric Effects: Large substituents on the thiophene ring or the coupling partner can direct the arylation to a less hindered position.
Directing Groups: Certain functional groups on the thiophene can direct the palladium catalyst to a specific C-H bond.
Ligand and Catalyst System:
Phosphine-Free Systems: For some direct arylations of thiophene, phosphine-free conditions using a simple palladium source like Pd(OAc)₂ can be highly effective and favor C5 arylation.[8]
Specialized Ligands: In more complex cases, such as achieving C4 arylation, specialized catalytic systems like the palladium/norbornene (Pd/NBE) cooperative catalysis may be necessary.[12] This system has been shown to enable site-selective difunctionalization at the C4 and C5 positions.[12]
Reaction Parameters:
Solvent: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMA or NMP are often used.[7]
Base: An appropriate base is crucial. KOAc is a commonly used base in direct arylation reactions.[7]
Additives: In some cases, additives like pivalic acid can promote the C-H activation step.
This protocol is adapted from a procedure for the direct 2-arylation of thiophene using a low loading of a phosphine-free palladium catalyst.[8]
Parameter
Recommendation
Palladium Source
Pd(OAc)₂ (0.2 mol%)
Aryl Halide
Aryl bromide (1 mmol)
Thiophene
Thiophene (8 mmol, large excess)
Base
KOAc (2 mmol)
Solvent
DMAc (5 mL)
Temperature
130 °C
Time
20 hours
Atmosphere
Argon
Procedure:
To a Schlenk tube, add Pd(OAc)₂ (0.002 mmol), the aryl bromide (1 mmol), and KOAc (2 mmol).
Purge the tube with argon.
Add DMAc (5 mL) and thiophene (8 mmol) via syringe.
Heat the reaction mixture at 130 °C for 20 hours.
After cooling, monitor the reaction by TLC or GC-MS to determine conversion and regioselectivity.
Work up the reaction by diluting with an organic solvent, washing with water and brine, drying, and concentrating.
Purify the product by column chromatography.
Caption: A step-by-step guide to troubleshooting direct C-H arylation of thiophenes.
Q3: My Sonogashira coupling of an iodothiophene with a terminal alkyne is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A3: The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.[13] However, a common and frustrating side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[14][15] This side reaction consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.
This side reaction is typically catalyzed by the copper co-catalyst in the presence of oxygen. The terminal alkyne is deprotonated by the base to form a copper acetylide, which can then undergo oxidative dimerization.
Rigorous Exclusion of Oxygen:
This is the most critical factor. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).
Use degassed solvents. A common method is to bubble an inert gas through the solvent for 20-30 minutes before use.
Use of a Co-solvent/Amine Base:
The choice of amine base is important. A common choice is triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which can also act as a solvent.
Modified Sonogashira Protocols:
Copper-Free Sonogashira: In some cases, running the reaction without a copper co-catalyst can prevent homocoupling. This often requires a more active palladium catalyst/ligand system.
Use of Additives: Some protocols suggest the use of additives like PPh₃, which can help to stabilize the palladium catalyst and may influence the relative rates of cross-coupling versus homocoupling.[16]
This protocol is based on general best practices for minimizing homocoupling in Sonogashira reactions.[14][15]
To a Schlenk flask, add the palladium catalyst, CuI, and any additional ligand.
Thoroughly purge the flask with argon.
Add the iodothiophene and the degassed solvent(s).
Add the terminal alkyne via syringe, followed by the degassed amine base.
Stir the reaction at the desired temperature and monitor by TLC or GC-MS.
Upon completion, work up the reaction by filtering through a pad of celite to remove catalyst residues, followed by standard aqueous workup and purification.
Q4: I am performing a Buchwald-Hartwig amination on a bromothiophene, and the reaction is sluggish with low conversion, even after prolonged heating. What factors should I investigate?
A4: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[17] However, heteroaryl halides like bromothiophenes can be challenging substrates.[18][19] Sluggish reactions and low conversions often point to issues with catalyst activity, which can be influenced by the choice of ligand, base, and the specific nature of the substrates.
Ligand Choice: This is arguably the most critical parameter. The ligand must facilitate both the oxidative addition of the bromothiophene and the reductive elimination to form the C-N bond. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, Josiphos, BrettPhos) are often required for these challenging couplings.[20]
Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine. Common choices include NaOt-Bu, KOt-Bu, or LiHMDS. The choice of base can be critical, as it can also influence the stability of the catalyst and substrates.[20]
Palladium Pre-catalyst: Using a well-defined pre-catalyst that rapidly generates the active LPd(0) species can be more effective than generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[17]
Re-evaluate the Ligand:
Consult the literature for ligands that have been successfully used for the amination of bromothiophenes or other electron-rich heteroaryl halides. The appropriate ligand is often determined by the class of the amine nucleophile (primary, secondary, aryl, etc.).[17]
If using a general-purpose ligand, consider switching to one specifically designed for challenging substrates.
Screen Different Bases:
The reactivity can be highly dependent on the base and its counter-ion (Na⁺, K⁺, Li⁺). Perform a small-scale screen of different alkoxide or amide bases.
Ensure the base is of high purity and handled under anhydrous conditions.
Optimize Temperature and Reaction Time:
While some Buchwald-Hartwig reactions can proceed at room temperature, challenging substrates often require elevated temperatures (e.g., 80-120 °C).
Monitor the reaction over time to determine if it has stalled or is simply slow.
Check Reagent Purity:
Ensure the amine, bromothiophene, and solvent are pure and anhydrous. Water can interfere with the reaction.
Ligand
Substrate Class
Characteristics
Xantphos
Wide range of substrates
Large bite angle, promotes reductive elimination.
Josiphos
Heteroaryl chlorides, primary amines
Ferrocene-based, effective for challenging couplings.[19]
BrettPhos
Sulfonamides, imidazoles
Bulky biarylphosphine, good for hindered substrates.[20]
RuPhos
General, including primary and secondary amines
Electron-rich and bulky, often provides high activity.
References
Functionalization of the 3‐Position of Thiophene and Benzo[b]thiophene Moieties by Palladium‐Catalyzed C C Bond Forming Reactions using Diazonium Salts. Wiley Online Library. [Link]
Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. ScienceDirect. [Link]
Influence of the reaction conditions on the Pd-catalyzed. ResearchGate. [Link]
Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. National Center for Biotechnology Information. [Link]
Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C–H Activation. ACS Publications. [Link]
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Palladium-Catalyzed Multiple Arylation of Thiophenes. ACS Publications. [Link]
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. ACS Publications. [Link]
Sonogashira Coupling Reaction with Diminished Homocoupling. National Taiwan University. [Link]
Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. ScienceDirect. [Link]
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Palladium-Catalyzed C–S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. ACS Publications. [Link]
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. SpringerLink. [Link]
Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. ResearchGate. [Link]
The First Palladium-Catalyzed Desulfitative Sonogashira-Type Cross-Coupling of (Hetero)aryl Thioethers with Terminal Alkynes. ACS Publications. [Link]
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. National Center for Biotechnology Information. [Link]
Heck-like Reactions Involving Heteroatomic Electrophiles. National Center for Biotechnology Information. [Link]
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]
Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
Preventing degradation of hydroxy-substituted thiophenes during purification
Technical Support Center: Purification of Hydroxy-Substituted Thiophenes Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting gui...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of Hydroxy-Substituted Thiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydroxy-substituted thiophenes. The inherent reactivity of these compounds often leads to degradation, compromising yield and purity. This guide offers practical solutions and the underlying scientific principles to help you navigate these complexities.
Understanding the Challenge: The Instability of Hydroxy-Substituted Thiophenes
Hydroxy-substituted thiophenes are valuable intermediates in medicinal chemistry and materials science. However, their electron-rich nature makes them susceptible to degradation through several pathways, primarily oxidation and polymerization.[1] The hydroxyl group activates the thiophene ring, making it prone to attack by atmospheric oxygen and other oxidants. This can lead to the formation of colored impurities and complex mixtures that are difficult to separate.
Frequently Asked Questions (FAQs)
Q1: My purified hydroxythiophene is a dark oil, but I expected a light-colored solid. What is happening?
This is a classic sign of degradation, most likely due to oxidation. Hydroxythiophenes can oxidize to form highly colored, often polymeric, byproducts.[2] Even trace amounts of oxygen can initiate this process, which can be accelerated by light and heat.
Q2: My NMR spectrum shows broad peaks and a complex baseline, even after chromatography. What could be the cause?
This often indicates the presence of paramagnetic species, which can form during oxidative degradation. The formation of radical intermediates can lead to peak broadening in NMR spectra.[1] Additionally, the presence of oligomeric or polymeric impurities will result in a complex and poorly resolved baseline.
Q3: I have a good yield after the reaction, but I lose most of my product during column chromatography. Why?
This is a common issue and can be attributed to several factors:
On-column degradation: Standard silica gel can be slightly acidic, which can catalyze the degradation of sensitive hydroxythiophenes.
Oxidation: The large surface area of the silica gel can facilitate oxidation if the solvent is not properly degassed or if the column is run open to the atmosphere.
Strong Adsorption: The polar hydroxyl group can lead to strong interactions with the silica gel, requiring highly polar eluents that may also promote degradation.
Troubleshooting Guide: Strategies for Preventing Degradation
This guide provides specific, actionable steps to mitigate the degradation of hydroxy-substituted thiophenes during purification.
Issue 1: Product Degradation During Work-up and Extraction
Problem: The crude product darkens significantly upon exposure to air after the reaction is quenched.
Cause: Rapid oxidation of the hydroxythiophene in the presence of oxygen.
Solution:
Work-up under an inert atmosphere: Conduct the entire work-up and extraction process under a blanket of nitrogen or argon.[3][4] Use degassed solvents for all extractions and washes.
Add an antioxidant: Introduce a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or a hindered phenolic antioxidant to the crude reaction mixture before quenching.[5][6] These compounds interrupt the free-radical chain reactions that lead to degradation.[7]
Issue 2: Decomposition on Silica Gel During Flash Chromatography
Problem: Significant product loss and the appearance of colored bands on the column.
Cause: Acid-catalyzed degradation and oxidation on the silica gel surface.
Solution:
Use deactivated silica gel: Treat the silica gel with a base, such as triethylamine, to neutralize acidic sites. A common practice is to use a solvent system containing 0.1-1% triethylamine.
Employ an alternative stationary phase: Consider using neutral alumina or a reverse-phase silica gel (C18) which are less likely to cause degradation.[8]
Run the column under positive pressure of inert gas: Instead of using compressed air for flash chromatography, use nitrogen or argon to both pressurize the column and maintain an inert environment.[9][10]
Issue 3: Product Instability During Solvent Removal
Problem: The purified fractions darken upon concentration via rotary evaporation.
Cause: Thermal degradation and oxidation accelerated by heating.
Solution:
Low-temperature rotary evaporation: Use a lower bath temperature and a high-efficiency vacuum pump to remove the solvent.
Addition of a "keeper" solvent: Add a small amount of a high-boiling, non-polar solvent like toluene to the combined fractions. This can help to azeotropically remove the last traces of more polar, potentially protic, solvents and can protect the compound from overheating once the primary solvent is gone.
Inert atmosphere purge: Before and after concentration, purge the flask with nitrogen or argon.
Issue 4: Difficulty with Crystallization
Problem: The purified oil fails to crystallize, or "oils out" during attempted crystallization.
Cause: Residual impurities preventing lattice formation, or the inherent thermal instability of the compound.
Solution:
High-purity is key: Ensure the starting material for crystallization is of the highest possible purity. Even small amounts of impurities can inhibit crystallization.
Solvent system screening: Systematically screen a variety of solvents and solvent mixtures of differing polarities.
Slow evaporation: Allow the solvent to evaporate slowly from a loosely covered vial at room temperature or in a refrigerator. This can promote the growth of well-ordered crystals.
Seeding: If a small amount of crystalline material can be obtained, use it to seed a supersaturated solution of the compound.
This protocol is designed to minimize exposure to oxygen and acidic conditions during purification.
Materials:
Crude hydroxy-substituted thiophene
Silica gel (230-400 mesh)
Triethylamine
Degassed solvents (e.g., hexane, ethyl acetate)
Nitrogen or Argon gas supply with regulator
Flash chromatography column and fraction collector
Procedure:
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) containing 0.5% triethylamine.
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the same solvent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
Elution: Elute the column with a gradient of increasing polarity, maintaining the 0.5% triethylamine concentration throughout. Apply positive pressure with nitrogen or argon.
Fraction Collection: Collect fractions and monitor by TLC.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Protective Crystallization
This protocol aims to achieve high purity while preventing degradation during the crystallization process.
Materials:
Purified hydroxy-substituted thiophene (as an oil)
A range of crystallization solvents (e.g., hexane, toluene, dichloromethane, isopropanol)
Small vials with loose-fitting caps
Inert atmosphere glove box or Schlenk line
Procedure:
Solubility Testing: In a glove box or under a stream of inert gas, dissolve small amounts of the purified oil in different solvents to find a system where the compound is soluble when warm and sparingly soluble when cold.
Hot Filtration (if necessary): If insoluble impurities are present, dissolve the compound in a minimal amount of hot solvent and quickly filter it through a pre-warmed filter into a clean, warm vial.
Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer.
Crystal Isolation: Once crystals have formed, quickly isolate them by filtration under a blanket of inert gas.
Drying: Dry the crystals under high vacuum at room temperature.
Data Presentation
Table 1: Comparison of Purification Strategies
Purification Method
Key Advantages
Common Pitfalls
Mitigation Strategies
Standard Flash Chromatography
Fast and widely available.
Acid-catalyzed degradation, oxidation.
Use triethylamine-treated silica, run under N2/Ar.[11]
Reverse-Phase Chromatography
Good for polar compounds, less acidic.
Can be slower, requires different solvents.
Optimize mobile phase with buffers if needed.
Crystallization
Can yield very high purity material.
Oiling out, thermal degradation.
Use slow evaporation, screen multiple solvents.[12][13]
Distillation/Sublimation
Effective for volatile compounds.
Requires thermal stability.
Use high vacuum to lower boiling/sublimation point.[2]
Visualizations
Caption: Recommended workflow for purifying hydroxythiophenes.
References
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. RSC Publishing. Retrieved from [Link]
Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. Retrieved from [Link]
YouTube. (2022, February 2). Inert Atmosphere. Retrieved from [Link]
MDPI. (2022, January 14). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. Retrieved from [Link]
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
PubMed. (2012, April 16). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Retrieved from [Link]
PMC. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]
ACS Publications. (2012, February 13). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. Retrieved from [Link]
ChemRxiv. (n.d.). Synthesis and assessment of novel sustainable antioxidants with different polymer systems. Retrieved from [Link]
YouTube. (2022, February 2). Inert Atmosphere, with no O2. Retrieved from [Link]
PubMed. (2001, February 15). Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene. Retrieved from [Link]
PMC. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved from [Link]
PMC. (n.d.). Purification, Stability, and Mineralization of 3-Hydroxy-2- Formylbenzothiophene, a Metabolite of Dibenzothiophene. Retrieved from [Link]
IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]
Prime Scholars. (2017, June 10). Natural Anti-oxidants for Bio-polymeric Materials. Retrieved from [Link]
ResearchGate. (2024, May 22). (PDF) Extraction, Purification and Application of Bioactive Compounds. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-hydroxythiophene. Retrieved from [Link]
Phenomenex. (n.d.). CLARICEP™ FLASH Chromatography. Retrieved from [Link]
PubMed. (2015, October 21). Controlled Directional Crystallization of Oligothiophenes Using Zone Annealing of Preseeded Thin Films. Retrieved from [Link]
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]
IJCRT.org. (2024, February 2). ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY. Retrieved from [Link]
OSU Chemistry. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]
PMC. (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Retrieved from [Link]
Sci-Hub. (n.d.). Synthesis of 3-hydroxythiophenes and thiophen-3(2H)-ones by pyrolysis of alkylsulfanylmethylene Meldrum's acid derivatives. Retrieved from [Link]
Google Patents. (n.d.). Purification method of thiophene - CN1134429C.
PMC. (n.d.). Crystallization Kinetics of an Amorphous Pharmaceutical Compound Using Fluorescence-Lifetime-Imaging Microscopy. Retrieved from [Link]
PubMed. (1987, January). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Retrieved from [Link]
MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]
CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
ResearchGate. (2009, January 13). General methods for flash chromatography using disposable columns. Retrieved from [Link]
MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 3-hydroxythiophenes and thiophen-3(2H)-ones by pyrolysis of alkylsulfanylmethylene Meldrum's acid derivatives. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]
ACS Publications. (2015, November 17). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]
A Comprehensive Guide to the Spectroscopic Analysis of Ethyl 5-hydroxy-2-thiophenecarboxylate: A Comparative Approach
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Ethyl 5-hydroxy-2-thiophenecarboxylate, a substituted thiophene deri...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Ethyl 5-hydroxy-2-thiophenecarboxylate, a substituted thiophene derivative, presents an interesting case for spectroscopic analysis due to the interplay of its aromatic ring and functional groups. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, alongside a comparative evaluation with other key analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS). While extensive experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes established principles of spectroscopy and data from related compounds to provide a robust framework for its characterization[1].
The Central Role of NMR in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.[1] For a molecule like Ethyl 5-hydroxy-2-thiophenecarboxylate, ¹H and ¹³C NMR are indispensable for confirming its molecular structure.
Experimental Protocol for NMR Analysis
A meticulously executed experimental protocol is fundamental to acquiring high-quality, reproducible NMR data. The following steps outline a standard procedure for the analysis of Ethyl 5-hydroxy-2-thiophenecarboxylate.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid Ethyl 5-hydroxy-2-thiophenecarboxylate sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Instrument Setup and Data Acquisition:
The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 or 500 MHz instrument.
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
For ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are generally required to obtain a spectrum with an adequate signal-to-noise ratio.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of Ethyl 5-hydroxy-2-thiophenecarboxylate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) and coupling patterns provide a detailed map of the proton framework.
Figure 1. Molecular structure of Ethyl 5-hydroxy-2-thiophenecarboxylate with key proton environments highlighted.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Assignment
H-3
~6.9 - 7.2
Doublet
3.5 - 4.5
Located on the thiophene ring, adjacent to the electron-withdrawing ester group, leading to a downfield shift. Coupled to H-4.
H-4
~6.2 - 6.5
Doublet
3.5 - 4.5
Positioned on the thiophene ring, adjacent to the electron-donating hydroxyl group, resulting in an upfield shift compared to H-3. Coupled to H-3.
-OH
~5.0 - 9.0
Singlet (broad)
-
The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.
-OCH₂CH₃
~4.2 - 4.4
Quartet
~7.1
The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons.
-OCH₂CH₃
~1.3 - 1.5
Triplet
~7.1
The methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons.
Table 1. Predicted ¹H NMR Spectral Data for Ethyl 5-hydroxy-2-thiophenecarboxylate in CDCl₃.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
C=O (Ester)
~160 - 165
The carbonyl carbon of the ester group is significantly deshielded and appears in the characteristic downfield region for ester carbonyls.
C5 (Thiophene)
~155 - 160
This carbon is attached to the electron-donating hydroxyl group, causing a significant downfield shift.
C2 (Thiophene)
~130 - 135
The carbon attached to the electron-withdrawing ester group appears at a downfield position.
C3 (Thiophene)
~120 - 125
This thiophene ring carbon is expected in the aromatic region.
C4 (Thiophene)
~110 - 115
The carbon adjacent to the hydroxyl-bearing carbon is shifted upfield relative to other thiophene carbons.
-OCH₂CH₃
~60 - 65
The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
-OCH₂CH₃
~14 - 16
The methyl carbon of the ethyl group is found in the typical upfield aliphatic region.
Table 2. Predicted ¹³C NMR Spectral Data for Ethyl 5-hydroxy-2-thiophenecarboxylate in CDCl₃.
Figure 2. A generalized workflow for the NMR analysis of organic compounds.
A Comparative Perspective: The Roles of IR and MS
While NMR provides a detailed structural map, other spectroscopic techniques offer complementary information that is crucial for a comprehensive characterization.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Ethyl 5-hydroxy-2-thiophenecarboxylate, the IR spectrum would provide clear evidence for the key functional groups[1].
-OH stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
C=O stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹ would confirm the presence of the ester carbonyl group.
C-O stretch (Ester): Absorptions in the 1000-1300 cm⁻¹ region would correspond to the C-O stretching vibrations of the ester.
Aromatic C-H and C=C stretches: Vibrations associated with the thiophene ring would appear in the aromatic region of the spectrum.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and valuable structural information through fragmentation analysis.
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Ethyl 5-hydroxy-2-thiophenecarboxylate (C₇H₈O₃S, MW = 172.20 g/mol )[2].
Fragmentation Pattern: The fragmentation pattern can help to confirm the structure. Expected fragments would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment ion at m/z 127, and the loss of a carbonyl group (-CO)[1]. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule and its fragments with high confidence[1].
Synergistic Power: A Multi-faceted Approach
The true power in structural elucidation lies in the synergistic use of these techniques. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation data to piece the puzzle together.
Technique
Information Provided
Strengths
Limitations
¹H NMR
Detailed information about the proton environments, connectivity, and stereochemistry.
Unparalleled structural detail, non-destructive.
Can have overlapping signals in complex molecules, requires larger sample amounts than MS.
¹³C NMR
Number of unique carbons, information about their chemical environment.
Simpler spectra than ¹H NMR, direct observation of the carbon skeleton.
Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.
IR Spectroscopy
Presence of specific functional groups.
Fast, non-destructive, provides a quick "fingerprint" of the molecule.
Provides limited information on the overall molecular structure and connectivity.
Satonaka, H. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. 1983, 56(8), 2463-2467.
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
FT-IR spectroscopic characterization of thiophene-2-carboxylic acid derivatives
FT-IR Spectroscopic Characterization of Thiophene-2-Carboxylic Acid Derivatives: A Comparative Guide to Sampling Techniques Thiophene-2-carboxylic acid (TCA) and its derivatives are critical pharmacophores in medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
FT-IR Spectroscopic Characterization of Thiophene-2-Carboxylic Acid Derivatives: A Comparative Guide to Sampling Techniques
Thiophene-2-carboxylic acid (TCA) and its derivatives are critical pharmacophores in medicinal chemistry, serving as foundational building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam and tiaprofenic acid[1]. During drug development and quality control, confirming the structural integrity of the thiophene ring and the functional state of the carboxyl group is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is the gold standard for this characterization.
However, the choice of FT-IR sampling technique—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—can drastically alter the spectral data, potentially leading to misinterpretation of polymorphic states or hydrogen-bonding dynamics. As an Application Scientist, I have designed this guide to objectively compare these modalities, providing the mechanistic causality and validated protocols necessary to ensure absolute spectral integrity.
Mechanistic Causality: Vibrational Dynamics of TCA Derivatives
To accurately characterize TCA derivatives, one must first understand how their molecular interactions manifest in an IR spectrum. The carboxylic acid moiety is highly susceptible to intermolecular hydrogen bonding, which dictates the physical state and solubility of the active pharmaceutical ingredient (API).
In the solid state, TCA molecules typically form dimers. This hydrogen-bonded dimerization restricts the stretching vibrations of the O-H and C=O bonds, leading to distinct spectral shifts[2].
O-H Stretching: In a free monomeric state, the O-H stretch is sharp. However, in the solid state, dimerization causes this band to broaden significantly across the 2800–3300 cm⁻¹ region[2].
C=O Stretching: The carbonyl peak, typically found around 1760 cm⁻¹ in free acids, undergoes a redshift to approximately 1680–1700 cm⁻¹ due to the weakening of the C=O double bond character during H-bond formation[2].
Mechanistic pathway of intermolecular hydrogen bonding inducing FT-IR spectral shifts in TCA.
The Analytical Dilemma: ATR vs. KBr Transmission
When analyzing solid pharmaceutical powders, the two dominant FT-IR sampling techniques present a trade-off between spectral sensitivity and sample preservation.
Attenuated Total Reflectance (ATR-FTIR):
ATR utilizes a high-refractive-index crystal (such as Diamond or ZnSe). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample[3]. Because the sample is analyzed in its native state without dilution or extreme pressure, ATR is the definitive choice for polymorph screening, ensuring that the crystalline structure of the TCA derivative is not artificially altered during preparation[4].
Potassium Bromide (KBr) Pellet Transmission:
This classic technique involves diluting the sample in IR-transparent KBr powder and compressing it into a solid disk under high pressure (8–10 tons). Because the IR beam passes through a longer effective pathlength, KBr pellets offer superior sensitivity for detecting trace impurities[5]. However, KBr is highly hygroscopic; moisture absorption can artificially broaden the O-H band, masking the true H-bonding state of the sample. Furthermore, the extreme pressure can induce polymorphic transformations in metastable APIs[6].
Decision matrix for selecting FT-IR sampling techniques for TCA derivatives.
Quantitative Data Presentation
To facilitate objective decision-making, the following tables summarize the expected spectral assignments for TCA and compare the performance metrics of the two sampling modalities.
Table 1: Key Vibrational Frequencies of Thiophene-2-Carboxylic Acid
Functional Group
Wavenumber (cm⁻¹)
Vibrational Mode
Diagnostic Significance
O-H
2800–3300
Stretching
Broadens significantly due to H-bonding in the solid state.
C=O
1680–1700
Stretching
Shifts based on dimerization and solvent polarity.
C=C (Ring)
~1520, 1410
Stretching
Confirms the integrity of the thiophene heterocycle.
C-S-C
~740
Ring Deformation
Characteristic marker for the sulfur-containing ring.
Table 2: Performance Comparison of FT-IR Modalities for Pharmaceutical Derivatives
To ensure absolute trustworthiness and reproducibility, every spectroscopic workflow must be a self-validating system. Below are the optimized protocols for both techniques, detailing the causality behind each procedural step.
Protocol A: ATR-FTIR Analysis of TCA Derivatives (Polymorph Screening)
Objective: Rapid, non-destructive analysis preserving the native crystalline state.
System Validation: Run a background scan using the clean, empty diamond crystal (64 scans, 4 cm⁻¹ resolution). Causality: Establishes a baseline to subtract atmospheric CO₂ and water vapor from the final spectrum.
Sample Application: Place approximately 2–5 mg of the pure TCA derivative powder directly onto the center of the diamond crystal.
Pressure Application: Lower the ATR pressure anvil until the built-in clutch clicks (typically applying ~75 psi)[3]. Causality: The evanescent wave penetrates only ~2 µm. Applying consistent, optimal pressure ensures intimate optical contact between the rough powder particles and the crystal, preventing signal attenuation without crushing the crystal lattice.
Data Acquisition: Collect the spectrum. Apply an ATR correction algorithm via the instrument software. Causality: ATR spectra exhibit lower intensities at higher wavenumbers due to wavelength-dependent penetration depth. The correction normalizes the data to resemble a classic transmission spectrum.
Crystal Cleaning: Wipe the crystal and anvil with a lint-free wipe moistened with isopropanol. Allow to evaporate before the next run.
Objective: High-sensitivity transmission analysis for quantifying trace impurities.
Desiccation (Critical Step): Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad artifact peak at 3400 cm⁻¹, completely masking the O-H stretch of the TCA derivative.
Milling & Dilution: Weigh 1–2 mg of the TCA derivative and 100 mg of the dried KBr. Grind them together in an agate mortar for exactly 60 seconds. Causality: The API must be uniformly dispersed at a 1-2% concentration to adhere to the Beer-Lambert law and prevent peak "bottoming out" (total absorption)[5].
Pellet Pressing: Transfer the fine powder mixture into a 13 mm stainless steel die. Apply a vacuum for 2 minutes, then apply 8–10 tons of pressure using a hydraulic press for 3 minutes. Causality: The vacuum removes trapped air, preventing opaque micro-bubbles. The high pressure cold-welds the KBr into a continuous, IR-transparent glass disk. (Note: Monitor the spectrum for unexpected peak splitting, which indicates pressure-induced polymorphism[6]).
Data Acquisition: Place the pellet in the transmission holder and collect the spectrum against a background of an empty sample compartment.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10700, Thiophene-2-carboxylic acid." PubChem.[Link]
Jumabaev, A., et al. "Exploring Noncovalent Interactions of Thiophene-2-Carboxylic Acid in Ethanol via Vibrational Spectroscopy and DFT Calculations." Ukrainian Journal of Physics, 2025.[Link]
Çolak, S. "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences, 2025.[Link]
Kintek Solution. "What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?" Kintek Press.[Link]
Comparative Reactivity Guide: Ethyl 5-hydroxy-2-thiophenecarboxylate vs. Standard Thiophene Esters
Thiophene esters are foundational scaffolds in medicinal chemistry, materials science, and chemical biology. Among them, Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8) presents a unique reactivity profile due to...
Author: BenchChem Technical Support Team. Date: April 2026
Thiophene esters are foundational scaffolds in medicinal chemistry, materials science, and chemical biology. Among them, Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS: 7210-60-8) presents a unique reactivity profile due to its highly polarized "push-pull" electronic system 1. This guide objectively compares its reactivity—specifically focusing on electrophilic aromatic substitution (EAS) and ester cleavage pathways—against standard thiophene esters, providing actionable insights and self-validating protocols for drug development professionals.
Structural and Electronic Profiling: The Push-Pull Dynamics
The reactivity of a thiophene ring is dictated by its π-electron density. Thiophene itself is electron-rich and undergoes electrophilic substitution roughly
105
times faster than benzene 2. However, substituting the ring with functional groups drastically alters this landscape.
In Ethyl 5-hydroxy-2-thiophenecarboxylate, the electronic characteristics are governed by two opposing forces:
The 5-Hydroxyl Group (-OH): A strong π-donor that significantly increases electron density on the ring, strongly activating it toward electrophiles. It is an ortho/para director. Since the para position (C-2) is occupied, it directs incoming electrophiles to the ortho position (C-4) [[1]]().
The 2-Ethyl Carboxylate Group (-COOEt): An electron-withdrawing group (EWG) that deactivates the ring and directs electrophiles to the meta position. Relative to C-2, the meta positions are C-4 and C-5. Since C-5 is occupied, it also directs to C-4 1.
This synergistic directing effect makes the C-4 position exclusively reactive, allowing for highly regioselective functionalization without the formation of complex isomeric mixtures typically seen in mono-substituted thiophenes.
Synergistic directing effects of 5-OH and 2-COOEt groups driving C-4 regioselectivity.
Quantitative Reactivity Comparison
To understand the practical implications of these electronic effects, we must compare Ethyl 5-hydroxy-2-thiophenecarboxylate with other common thiophene esters. The presence of the 5-OH group not only dictates EAS but also influences the lability of the ester group. Recent studies have demonstrated that 2-thiophene esters are highly susceptible to cleavage by biothiols and endogenous esterases, a critical factor when designing biological probes [[3]]().
A common misconception in recent literature was that 2-thiophene esters were highly selective probes for hydrogen sulfide (H₂S). However, comprehensive profiling has demonstrated that these esters are not selective for H₂S; rather, they undergo rapid cleavage by ubiquitous biothiols (like Cysteine and Glutathione) and endogenous esterases 34.
For Ethyl 5-hydroxy-2-thiophenecarboxylate, the electron-donating 5-OH group slightly dampens the electrophilicity of the ester carbonyl compared to the unsubstituted Ethyl 2-thiophenecarboxylate. However, it remains highly susceptible to nucleophilic attack by thiols. When utilizing this scaffold in live-cell environments, researchers must account for rapid esterase-mediated hydrolysis, which can yield false-positive fluorescence turn-on in probe design 3.
Competing cleavage pathways of thiophene esters by esterases, biothiols, and H2S.
Validated Experimental Protocols
Protocol A: Regioselective Electrophilic Bromination at C-4
Causality & Design: Traditional bromination using Br₂ can lead to over-oxidation of the sensitive 5-hydroxyl group. Using N-Bromosuccinimide (NBS) at 0 °C provides a mild, controlled release of electrophilic bromine, ensuring clean conversion at the highly activated C-4 position without oxidative degradation 5.
Step-by-Step Methodology:
Preparation: Dissolve Ethyl 5-hydroxy-2-thiophenecarboxylate (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Crucial: Maintaining 0 °C prevents the formation of dibrominated byproducts.
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1). The starting material spot should completely disappear.
Quenching: Add 10 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
) to neutralize any unreacted NBS, preventing post-extraction side reactions.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation System: Analyze the crude product via
1H
NMR. The successful regioselective bromination is confirmed by the disappearance of the C-4 aromatic proton and the presence of a single sharp singlet corresponding to the C-3 proton.
Protocol B: Comparative Ester Cleavage Assay (Thiol vs. Esterase)
Causality & Design: To determine if a thiophene ester is stable in biological media or if it acts as an H₂S-selective probe, it must be tested against competing nucleophiles. This protocol utilizes aminooxyacetic acid (AOAA) as an internal control to inhibit endogenous H₂S synthesis, isolating the cleavage effects of esterases and thiols 3.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of the thiophene ester in analytical grade DMSO.
Buffer Equilibration: Dilute the stock to a final concentration of 10 μM in pH 7.4 Phosphate-Buffered Saline (PBS) (ensure final DMSO concentration is ≤ 1% to prevent enzyme denaturation).
Analyte Addition: Aliquot the solution into a 96-well microplate. Add the following competing analytes to separate wells:
Cysteine (1 mM)
Glutathione (GSH) (1 mM)
Na₂S (H₂S donor, 1 mM)
Porcine Liver Esterase (PLE, 1 U/mL)
Kinetic Monitoring: Monitor the ester cleavage by measuring the disappearance of the parent ester peak via HPLC-UV (254 nm) or by tracking fluorescence turn-on (if the ester is fluorogenic) over 60 minutes at 37 °C.
Self-Validation System (Live-Cell Control): When transitioning to HeLa cells, incubate the cells with the ester (10 μM) in the presence and absence of AOAA (10 μM). If rapid cleavage occurs equally in both conditions, the cleavage is driven by endogenous esterases/thiols, definitively proving a lack of H₂S selectivity 3.
A Comparative Analysis of the Biological Activities of Ethyl and Methyl 5-Hydroxy-2-thiophenecarboxylate
A Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The functionalization of the thiophene ring plays a pivotal role in modulating these activities. This guide provides an in-depth, albeit indirect, comparative analysis of the biological potential of two closely related thiophene derivatives: Ethyl 5-hydroxy-2-thiophenecarboxylate and its methyl ester analog, Methyl 5-hydroxy-2-thiophenecarboxylate.
It is critical to preface this analysis with a key finding from our comprehensive literature review: a conspicuous absence of studies directly comparing the biological activities of these two specific compounds. Consequently, this guide will proceed with an indirect comparison, drawing upon established principles of structure-activity relationships (SAR) for thiophene derivatives and related heterocyclic compounds. We will present the theoretical underpinnings of how the seemingly minor difference in their ester alkyl chain—ethyl versus methyl—may influence their biological profiles. This will be supplemented with established experimental protocols for assessing the key biological activities commonly associated with this class of compounds.
The Structural Analogs: A Subtle Yet Potentially Significant Difference
The core structure of both molecules features a 5-hydroxy-2-thiophenecarboxylate backbone. The hydroxyl group at the 5-position is a strong electron-donating group, which can influence the electron density of the thiophene ring and participate in hydrogen bonding, a key interaction in many biological systems. The ester group at the 2-position is an electron-withdrawing group that can also engage in hydrogen bonding and influences the molecule's polarity and lipophilicity.
The sole structural distinction lies in the ester group: an ethyl (-CH₂CH₃) group in Ethyl 5-hydroxy-2-thiophenecarboxylate and a methyl (-CH₃) group in its analog. This seemingly small variation can have a cascading effect on the physicochemical properties of the molecules, which in turn can impact their biological activity.
Theoretical Comparison of Biological Activities: An SAR-Guided Perspective
In the absence of direct experimental data, we can extrapolate potential differences in the biological activities of these two analogs based on established structure-activity relationship principles.
Antimicrobial Activity
The length of an alkyl chain in a molecule can influence its antimicrobial efficacy. Generally, an increase in lipophilicity, to a certain extent, can enhance the ability of a compound to penetrate bacterial cell membranes.
Ethyl 5-hydroxy-2-thiophenecarboxylate: The slightly longer ethyl group imparts a greater degree of lipophilicity compared to the methyl group. This could potentially lead to enhanced uptake by bacterial cells, suggesting that the ethyl ester might exhibit more potent antibacterial activity. Studies on other classes of compounds have shown that antibacterial activity can be modulated by the length of the alkyl chain.[3]
Methyl 5-hydroxy-2-thiophenecarboxylate: While potentially less lipophilic, the smaller size of the methyl group might allow for a better fit into the active site of certain bacterial enzymes, a factor that could also influence its antimicrobial potency.
Anticancer Activity
The cytotoxicity of a compound against cancer cell lines is also influenced by its ability to traverse the cell membrane and interact with intracellular targets.
Lipophilicity and Cellular Uptake: Similar to antimicrobial activity, the increased lipophilicity of the ethyl ester could facilitate its passive diffusion across the lipid bilayer of cancer cells, potentially leading to higher intracellular concentrations and greater cytotoxic effects. Research on other anticancer agents has demonstrated that modifying the length of ester chains can impact potency.[4]
Target Interaction: The ultimate determinant of anticancer activity is the interaction with specific molecular targets within the cancer cell. The subtle difference in the size and conformation of the ethyl versus the methyl group could lead to differential binding affinities for target proteins, such as kinases or enzymes involved in apoptosis.
Antioxidant Activity
The antioxidant potential of phenolic compounds, including 5-hydroxythiophenes, is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.
Electronic Effects: The electronic influence of the ester group can affect the bond dissociation energy of the O-H bond of the hydroxyl group. Both methyl and ethyl esters are electron-withdrawing, but the difference in their inductive effects is minimal and unlikely to cause a significant variation in antioxidant activity based on this factor alone.
Lipophilicity and Access to Radicals: The difference in lipophilicity could play a role in the context of lipid peroxidation. The more lipophilic ethyl ester might be more effective at protecting cell membranes from oxidative damage by better partitioning into the lipid phase where radical chain reactions occur. However, some studies have shown a non-linear relationship between alkyl chain length and antioxidant activity, with a "cut-off effect" observed beyond a certain chain length.[5][6] Given the small difference between a methyl and an ethyl group, this effect is likely to be negligible in this specific comparison.
Synthesis of 5-Hydroxy-2-thiophenecarboxylate Esters
A common method for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives is the Fiesselmann thiophene synthesis.[1][7] This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base. A generalized workflow for such a synthesis is depicted below.
To facilitate the direct comparison of these and other thiophene derivatives, the following standardized protocols are provided for key biological assays.
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Protocol: Broth Microdilution Method
Preparation of Stock Solution: Dissolve the test compound (Ethyl or Methyl 5-hydroxy-2-thiophenecarboxylate) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12]
Protocol: MTT Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be calculated from the dose-response curve.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[13][14][15]
Protocol: DPPH Assay
Preparation of Solutions: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of the control (DPPH solution without the test compound). The EC₅₀ (half-maximal effective concentration) value can be determined.
Conclusion and Future Directions
This analysis underscores a significant gap in the current literature and highlights the need for direct, head-to-head comparative studies of these and other closely related thiophene derivatives. The provided experimental protocols offer a standardized approach for such investigations. Future research should focus on synthesizing these compounds and systematically evaluating their antimicrobial, anticancer, and antioxidant activities to provide the empirical data necessary for a conclusive comparison. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of thiophene derivatives and aid in the rational design of more potent therapeutic agents.
A Senior Application Scientist's Guide to Predicting the Reactivity of Substituted Thiophenes with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and drug development, the ability to predict molecular reactivity with high accuracy is paramount. Thiophene an...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the ability to predict molecular reactivity with high accuracy is paramount. Thiophene and its derivatives are privileged scaffolds in a multitude of pharmaceuticals and functional materials. Understanding and predicting how substituents on the thiophene ring influence its reactivity is crucial for rational design and synthesis. This guide, moving beyond a simple recitation of steps, delves into the "why" of methodological choices in Density Functional Theory (DFT) calculations, providing a self-validating framework for predicting the reactivity of substituted thiophenes.
The Challenge of Thiophene Reactivity: A Tale of Aromaticity and Regioselectivity
Thiophene, an aromatic five-membered heterocycle, exhibits a rich and complex reactivity profile. Its aromaticity, arising from the delocalization of six π-electrons, renders it susceptible to electrophilic aromatic substitution, a cornerstone of its functionalization. However, the sulfur heteroatom introduces an asymmetry that directs incoming electrophiles preferentially to the C2 and C5 positions. The introduction of substituents further complicates this picture, modulating both the overall reactivity and the regioselectivity of subsequent reactions. Predicting these effects experimentally can be a resource-intensive endeavor. Herein lies the power of computational chemistry, specifically DFT, to provide predictive insights and guide synthetic efforts.
Theoretical Foundation: Unveiling Reactivity with Conceptual DFT
Conceptual DFT provides a powerful framework for understanding and quantifying chemical reactivity.[1][2] By linking changes in the electron density of a molecule to its reactivity, we can derive a set of descriptors that serve as powerful predictors.
Frontier Molecular Orbital (FMO) Theory: At the heart of reactivity prediction lies FMO theory, which posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[3]
HOMO: The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO indicates a greater propensity to react with electrophiles.
LUMO: The energy of the LUMO (ELUMO) reflects the molecule's ability to accept electrons. A lower ELUMO suggests a greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[3][4][5][6]
Global Reactivity Descriptors: These descriptors provide a quantitative measure of a molecule's overall reactivity.
Chemical Hardness (η) and Softness (S): Hardness (η ≈ (ELUMO - EHOMO)/2) is a measure of resistance to a change in electron distribution.[3] A hard molecule has a large HOMO-LUMO gap and is less reactive.[3] Softness (S = 1/η) is the reciprocal of hardness, so a softer molecule is more reactive.
Electronegativity (χ): Electronegativity (χ ≈ -(EHOMO + ELUMO)/2) measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): The electrophilicity index (ω = χ²/2η) quantifies the ability of a molecule to accept electrons.[3] It is a valuable descriptor for predicting the outcome of reactions involving electrophiles.
Local Reactivity Descriptors: Pinpointing the Site of Reaction
While global descriptors tell us how reactive a molecule is, local descriptors tell us where it is most likely to react.
Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that indicates the change in electron density at a particular point in a molecule upon the addition or removal of an electron.[7][8][9] It allows for the prediction of the most probable sites for electrophilic, nucleophilic, and radical attack.
f+(r): For nucleophilic attack (attack by an electron donor).
f-(r): For electrophilic attack (attack by an electron acceptor).
f0(r): For radical attack.
The following diagram illustrates the workflow for predicting thiophene reactivity using DFT.
Caption: A typical workflow for predicting the reactivity of substituted thiophenes using DFT calculations.
Computational Methodology: A Practical Guide
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Choosing the Right Functional:
For thiophene and its derivatives, a range of functionals have been shown to provide reliable results.
Hybrid Functionals: These functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often a good starting point.
B3LYP: A widely used and well-benchmarked functional that often provides a good balance of accuracy and computational cost.[7][10]
PBE0: Another popular global hybrid functional.[11][12]
Range-Separated Hybrid Functionals: These functionals are particularly well-suited for describing systems with significant charge-transfer character and for calculating excited-state properties.
CAM-B3LYP and ωB97XD: These have been shown to perform well for thiophene-containing systems.[11][12]
Meta-GGA Functionals:
M06-2X: This functional is known for its good performance across a wide range of chemical systems, including non-covalent interactions.[11][12]
Selecting an Appropriate Basis Set:
The basis set describes the atomic orbitals used in the calculation.
Pople-style basis sets:
6-31G(d,p): A good starting point for geometry optimizations.
6-311++G(d,p): A larger and more flexible basis set that is often used for final energy and electronic property calculations.[7][10]
Dunning's correlation-consistent basis sets:
aug-cc-pVDZ, aug-cc-pVTZ: These are highly accurate basis sets, but they are also more computationally demanding.
A Self-Validating Protocol:
Geometry Optimization: Begin by optimizing the geometry of the substituted thiophene using a functional like B3LYP with a 6-31G(d,p) basis set.[13]
Frequency Calculation: Perform a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more robust functional (e.g., M06-2X or ωB97XD) and a larger basis set (e.g., 6-311++G(d,p)).[14]
Population Analysis and Reactivity Descriptors: From the results of the single-point energy calculation, extract the HOMO and LUMO energies, and calculate the global and local reactivity descriptors. Natural Bond Orbital (NBO) analysis can also be performed to gain further insight into the electronic structure.[7]
The following diagram outlines the key steps in a DFT calculation for a substituted thiophene.
Caption: A detailed protocol for performing DFT calculations to predict thiophene reactivity.
Predicting Reactivity in Key Reaction Types
Electrophilic Aromatic Substitution:
This is arguably the most important reaction of thiophenes. The regioselectivity of electrophilic attack is highly dependent on the nature and position of the substituent.
Electron-donating groups (EDGs) such as -CH3 and -OCH3 activate the thiophene ring towards electrophilic attack and are generally ortho, para-directing.
Electron-withdrawing groups (EWGs) such as -NO2 and -CN deactivate the ring and are meta-directing.
DFT calculations can predict the most likely site of electrophilic attack by analyzing the distribution of the HOMO and the values of the Fukui function for electrophilic attack (f-(r)). The carbon atom with the highest HOMO coefficient and the largest f-(r) value is the most susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr):
While less common than electrophilic substitution, SNAr reactions are important for the synthesis of certain thiophene derivatives. These reactions are favored by the presence of strong electron-withdrawing groups on the thiophene ring.[15] The most likely site for nucleophilic attack can be predicted by examining the distribution of the LUMO and the values of the Fukui function for nucleophilic attack (f+(r)). The carbon atom with the largest LUMO coefficient and the highest f+(r) value is the most electrophilic and thus the most prone to nucleophilic attack.[7]
Comparative Analysis: The Impact of Substituents on Thiophene Reactivity
To illustrate the predictive power of DFT, let's compare the calculated reactivity descriptors for a series of 2-substituted thiophenes. The following table summarizes the key parameters calculated at the B3LYP/6-311++G(d,p) level of theory.
Substituent (at C2)
EHOMO (eV)
ELUMO (eV)
ΔE (eV)
Hardness (η)
Electrophilicity (ω)
Predicted Reactivity towards Electrophiles
-H
-6.49
-0.41
6.08
3.04
1.83
Moderate
-CH3
-6.12
-0.25
5.87
2.94
1.95
High
-OCH3
-5.85
-0.11
5.74
2.87
2.08
Very High
-Cl
-6.58
-0.98
5.60
2.80
2.55
Low
-CN
-7.01
-1.55
5.46
2.73
3.48
Very Low
-NO2
-7.35
-2.11
5.24
2.62
4.31
Extremely Low
Analysis of the Data:
Electron-donating groups (-CH3, -OCH3): These substituents increase the EHOMO, decrease the HOMO-LUMO gap (ΔE), and increase the electrophilicity index (ω), all of which are consistent with an increased reactivity towards electrophiles.
Electron-withdrawing groups (-Cl, -CN, -NO2): These substituents lower the EHOMO, which generally decreases the reactivity towards electrophiles. They also significantly increase the electrophilicity index (ω), indicating that these substituted thiophenes are better electron acceptors.
This data provides a clear and quantitative comparison of how different substituents modulate the electronic properties and, consequently, the reactivity of the thiophene ring.
Conclusion: DFT as an Indispensable Tool in Thiophene Chemistry
DFT calculations have emerged as a powerful and predictive tool for understanding and rationalizing the reactivity of substituted thiophenes. By leveraging the principles of conceptual DFT and employing well-validated computational protocols, researchers can gain valuable insights into reaction mechanisms, predict regioselectivity, and guide the design of novel thiophene-based molecules with desired properties. The ability to perform these analyses in silico accelerates the research and development cycle, reduces experimental costs, and ultimately fosters innovation in fields ranging from medicinal chemistry to materials science.
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Comparative Antimicrobial Activity of Thiophene Derivatives: A Technical Guide for Drug Development Professionals
The escalating crisis of antimicrobial resistance (AMR) is a clear and present danger to global health, compelling the scientific community to explore novel chemical scaffolds for the development of next-generation antib...
Author: BenchChem Technical Support Team. Date: April 2026
The escalating crisis of antimicrobial resistance (AMR) is a clear and present danger to global health, compelling the scientific community to explore novel chemical scaffolds for the development of next-generation antibiotics. Among the heterocyclic compounds, thiophene and its derivatives have garnered significant attention as a privileged scaffold in medicinal chemistry.[1][2] The structural versatility of the thiophene ring allows for extensive functionalization, leading to a wide array of compounds with potent and diverse biological activities.[3][4] This guide provides a comparative analysis of the antimicrobial efficacy of different classes of thiophene derivatives, supported by experimental data, detailed methodologies, and an exploration of their structure-activity relationships (SAR) to assist researchers in the rational design of new anti-infective agents.
The Thiophene Scaffold: A Foundation for Antimicrobial Activity
The five-membered aromatic ring containing a sulfur atom endows thiophene derivatives with unique physicochemical properties. Its ability to act as a bioisostere of the phenyl ring, coupled with the reactivity of the sulfur atom, allows these compounds to interact with numerous biological targets within microbial cells. Various thiophene-based agents have demonstrated significant antimicrobial activity, including thiophene-substituted heterocycles, aminothiophenes, and metal complexes containing thiophene ligands.[5] This guide will focus on three prominent and well-studied classes: Benzo[b]thiophenes, Thiophene-fused Heterocycles, and Thiophene-based Schiff Bases.
Key Classes of Antimicrobial Thiophene Derivatives: A Comparative Overview
The antimicrobial potency of thiophene derivatives is profoundly influenced by the chemical moieties attached to or fused with the core thiophene ring.
Benzo[b]thiophenes
The fusion of a benzene ring to the thiophene core creates benzo[b]thiophene, a scaffold present in compounds with a marked increase in antifungal and antibacterial activity.[1] Halogenation, particularly at the 3-position, has proven to be a successful strategy for enhancing potency.
Mechanism of Action: While the exact mechanism is multifaceted, evidence suggests that benzo[b]thiophenes can disrupt microbial cell membrane integrity. Time-kill curve analyses of active compounds like 3-chlorobenzo[b]thiophene derivatives have demonstrated rapid bactericidal activity against pathogens such as Staphylococcus aureus.[6]
Thiophene-Fused Heterocycles
Fusing the thiophene ring with other nitrogen-containing heterocycles, such as pyrimidine, triazole, or pyrazole, generates rigid polycyclic systems with potent antimicrobial properties.[7][8] These compounds often exhibit broad-spectrum activity. For example, certain pyrazole derivatives incorporating a thiophene moiety have shown greater potency against the fungus Aspergillus fumigatus than the standard drug Amphotericin B.[7][8][9]
Mechanism of Action: The mechanism is highly dependent on the fused heterocyclic system. For instance, aminothienopyrimidines have shown promise as antibacterial agents.[1] Molecular docking studies on other derivatives have suggested that they may bind to and inhibit essential bacterial enzymes like D-alanine ligase or dihydrofolate reductase.[10][11]
Thiophene-Based Schiff Bases and their Metal Complexes
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. Those derived from thiophene carboxaldehydes are known for their antimicrobial activities, which are often significantly enhanced upon chelation with transition metal ions (e.g., Co(II), Cu(II), Zn(II)).[12]
Mechanism of Action: The antimicrobial action of Schiff bases is often attributed to the azomethine (-C=N-) linkage, which can interfere with normal cell processes. Upon chelation, the positive charge of the metal ion is shared with the donor atoms of the ligand, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the compound's penetration through the lipid layer of the microbial cell membrane, disrupting its function.
Quantitative Comparison of Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying and comparing the potency of antimicrobial agents. The following table summarizes representative MIC values for different classes of thiophene derivatives against a range of pathogenic microorganisms.
To ensure the generation of reliable and reproducible data, standardized methodologies must be employed.
Broth Microdilution Method for MIC Determination
This is the gold-standard method for quantitative evaluation of antimicrobial activity.[6][11]
Experimental Workflow Diagram:
Caption: A standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test thiophene derivative in a suitable solvent like DMSO.
Inoculum Preparation: Culture the test microorganism in an appropriate broth (e.g., Mueller-Hinton Broth) to the mid-log phase. Adjust the culture's turbidity to match the 0.5 McFarland standard.
Plate Setup: In a 96-well microtiter plate, add the appropriate broth to all wells.
Serial Dilution: Add the compound stock solution to the first well and perform a two-fold serial dilution along the row.
Inoculation: Add the standardized microbial inoculum to each well to achieve a final target concentration.
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Time-Kill Curve Assay
This dynamic assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Step-by-Step Methodology:
Setup: Prepare flasks containing broth with the test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) and a no-drug control.
Inoculation: Inoculate each flask with a standardized bacterial suspension.
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
Plating: Perform serial dilutions of the aliquot and plate onto agar plates.
Incubation & Counting: Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
Analysis: Plot log10 CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of thiophene derivatives is not solely dependent on the core ring but is intricately linked to the nature and position of its substituents.[13][14]
Logical Framework for SAR:
Caption: Interplay of structural modifications and physicochemical properties on antimicrobial activity.
Substituent Effects: The introduction of specific substituents can drastically alter activity. For instance, 3-halo substituted benzo[b]thiophenes show potent activity against Gram-positive bacteria and yeast.[6] However, adding bulky groups can sometimes lead to poor interactions with the target site due to steric hindrance.[10][13]
Fused Ring Systems: Fusing the thiophene ring with other heterocycles, such as pyridine or pyrazole, often leads to a significant enhancement in antimicrobial activity.[7][8][14] This strategy can increase molecular rigidity and provide additional points of interaction with the biological target.
Lipophilicity: The ability of a compound to pass through the lipid-rich microbial membrane is crucial. Chelation of thiophene-based Schiff bases with metal ions increases their lipophilicity, often resulting in enhanced antibacterial and antifungal action.[12]
Conclusion and Future Perspectives
Thiophene derivatives constitute a rich and versatile source of antimicrobial lead compounds. This guide highlights that thiophene-fused heterocycles and halogenated benzo[b]thiophenes, in particular, exhibit highly potent activity against a range of clinically relevant pathogens. The enhancement of activity through metal chelation of Schiff bases also presents a viable strategy for development.
Future research must focus on a multi-pronged approach:
Rational Design: Leverage SAR data and computational docking to design novel derivatives with improved potency and selectivity.[11][13]
Mechanism of Action Studies: Elucidate the precise molecular targets and mechanisms to understand and overcome potential resistance.
ADME/Tox Profiling: Early-stage evaluation of absorption, distribution, metabolism, excretion, and toxicity properties is essential to identify candidates with favorable drug-like properties for in vivo studies.[6]
The continued, intelligent exploration of the thiophene scaffold is a critical component in the global effort to replenish the dwindling pipeline of effective antimicrobial drugs.
References
Ansari, A., Ali, A., & Asif, M. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Journal of the Korean Chemical Society, 54(2), 213-218.
Gonzalez, G., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13, 1145617.
Mishra, R., et al. (2016). ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. European Chemical Bulletin, 5(11), 399-411.
Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 222.
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Kumar, A., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Chemical and Biological Technologies in Agriculture, 6(1), 1-11.
Al-Ghorbani, M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
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Kummari, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133.
Al-Wahaibi, L. H., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(4), 249-263.
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PubMed.
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462.
Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. PubMed.
Abd-Elzaher, M. M., et al. (2017). Antimicrobial metal-based thiophene derived compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 266-275.
A Comparative Guide to Molecular Docking Studies of Thiophene-Based Compounds with Therapeutic Targets
Thiophene, a five-membered, sulfur-containing heterocyclic ring, is a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to interact with a diverse range of biological targets have established...
Author: BenchChem Technical Support Team. Date: April 2026
Thiophene, a five-membered, sulfur-containing heterocyclic ring, is a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to interact with a diverse range of biological targets have established it as a privileged scaffold in the development of numerous therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of molecular docking studies involving thiophene-based compounds against various therapeutic targets, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for Docking Thiophene Derivatives
The thiophene nucleus is a bioisostere of the benzene ring, present in many biologically active compounds.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] Molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool for understanding these interactions at a molecular level.[5][6] This in silico approach accelerates the drug discovery process by identifying potential lead compounds and elucidating their mechanisms of action before costly and time-consuming synthesis and in vitro testing.[6]
Experimental Workflow: A Validated Molecular Docking Protocol
The following protocol outlines a robust and self-validating workflow for conducting molecular docking studies of thiophene-based compounds. This protocol is designed to ensure reproducibility and generate reliable, high-quality data.
Step 1: Ligand and Protein Preparation
Ligand Preparation:
Obtain the 3D structure of the thiophene-based compound. If a crystal structure is unavailable, generate it using software like ChemDraw or Marvin Sketch and convert it to a 3D format.
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
Add polar hydrogen atoms to the protein structure.
Assign appropriate atomic charges to the protein atoms.
Causality: Proper preparation of both the ligand and protein is fundamental for a successful docking simulation. Energy minimization of the ligand ensures that the docked conformation is energetically favorable. For the protein, the removal of non-essential molecules and the addition of hydrogens are critical for accurately defining the binding site and its electrostatic potential.
Step 2: Binding Site Identification and Grid Generation
Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature precedents.
Define a "grid box" that encompasses the entire binding site. This grid defines the three-dimensional space where the docking algorithm will search for favorable binding poses.
Causality: The accuracy of the docking results is highly dependent on the correct identification and definition of the binding site. A grid box that is too small may exclude potential binding modes, while one that is too large will unnecessarily increase the computational time and may lead to non-specific binding.
Step 3: Molecular Docking Simulation
Utilize a validated docking program, such as AutoDock Vina, to perform the docking calculations.
The program will systematically search for the optimal binding pose of the thiophene derivative within the defined grid box, evaluating millions of possible conformations and orientations.
The scoring function of the docking program will estimate the binding affinity (e.g., in kcal/mol) for each pose.
Causality: The choice of docking software and its underlying algorithm and scoring function will directly impact the results. It is essential to use a program that has been extensively validated for the class of proteins being studied.
Step 4: Analysis of Docking Results and Validation
Analyze the top-ranked docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
Visualize the protein-ligand interactions for the best poses. Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the thiophene derivative and the amino acid residues of the binding site.
Protocol Validation: To ensure the reliability of the docking protocol, a re-docking experiment should be performed. This involves docking the co-crystallized ligand back into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose is generally considered a successful validation.[7]
Causality: A low binding energy score alone is not sufficient to confirm a good binding mode. A thorough analysis of the intermolecular interactions provides crucial insights into the structural basis of binding and can help explain the compound's activity. Re-docking validates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Workflow Diagram
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Perspectives
Molecular docking has proven to be an invaluable tool in the exploration of thiophene-based compounds as potential therapeutic agents. The comparative analysis presented in this guide highlights the versatility of the thiophene scaffold in targeting a wide array of proteins implicated in various diseases. The congruence between computational predictions and experimental results underscores the power of in silico methods in modern drug discovery.
[8]
Future research should focus on leveraging the insights gained from molecular docking to design novel thiophene derivatives with improved potency, selectivity, and pharmacokinetic properties. The integration of molecular docking with other computational techniques, such as molecular dynamics simulations and quantum chemical calculations, will further enhance our understanding of the intricate protein-ligand interactions and pave the way for the development of next-generation thiophene-based therapeutics.
[5]
References
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
The Therapeutic Potential of Thiophene Compounds: A Technical Guide. Benchchem.
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone deriv
Application Notes and Protocols: 2-Nitrothiophene Deriv
Therapeutic Potential of Thiophene Compounds: A Mini-Review.
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI.
Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed.
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener
Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents. International Journal of Pharmaceutical Sciences and Drug Research.
In Silico Studies Involving Thiophene-Based Compounds with Anti-Inflamm
The Significance of Thiophene in Medicine: A Systematic Review of the Liter
Thiophene-Based Compounds with Potential Anti-Inflamm
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega.
Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. EDG Chemical Journal.
Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives.
Thiophene-Based Compounds with Potential Anti-Inflamm
Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. Bentham Science Publishers.
Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. PMC.
Design, synthesis, biological evaluation and molecular docking studies of thiophene deriv
Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers.
DESIGN, SYNTHESIS, MOLECULAR DOCKING AND BIOLOGICAL EVALUATION OF SOME NEW THIOPHENE DERIV
In-Silico Evaluation of the Drug-Like Properties of Ethyl 5-hydroxy-2-thiophenecarboxylate Analogs: A Comparative Guide
As drug discovery pivots toward highly optimized, structurally efficient scaffolds, thiophene derivatives have emerged as privileged pharmacophores. Specifically, Ethyl 5-hydroxy-2-thiophenecarboxylate (E5H2TC, CAS No. 7...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pivots toward highly optimized, structurally efficient scaffolds, thiophene derivatives have emerged as privileged pharmacophores. Specifically, Ethyl 5-hydroxy-2-thiophenecarboxylate (E5H2TC, CAS No. 7210-60-8) serves as a highly versatile building block[1].
This guide provides a rigorous in-silico comparative analysis, benchmarking E5H2TC analogs against traditional benzene isosteres and standard reference therapeutics. By leveraging Density Functional Theory (DFT), molecular docking, and ADMET profiling, we elucidate the mechanistic advantages of the thiophene core in modern drug design.
Pharmacophore Rationale: Why Thiophene?
The substitution of a traditional phenyl ring with a thiophene heterocycle is a classic bioisosteric replacement strategy. Thiophene, a five-membered sulfur-containing aromatic ring, offers a planar, electron-rich system that enhances non-covalent interactions with biological targets while maintaining a lower polarity compared to other sulfur heterocycles like thiazoles[2].
For E5H2TC specifically, the hydroxyl (-OH) and ester (C=O, C-O) functional groups create a unique electronic fingerprint[3]. The sulfur atom's polarizability permits unique chalcogen bonding, which often yields superior target affinity without drastically increasing the molecular weight—a critical factor in avoiding Lipinski Rule violations.
Comparative In-Silico ADMET & Docking Profiles
To objectively evaluate performance, we compare a functionalized E5H2TC analog against a direct Benzene Isostere (Ethyl 3-hydroxybenzoate analog) and a reference drug (Galantamine, a standard for neurodegenerative enzyme targets where thiophene analogs have shown high efficacy[2]).
Table 1: Predicted Pharmacokinetic and Pharmacodynamic Properties
Property Parameter
E5H2TC Analog (Thiophene Core)
Benzene Isostere Core
Galantamine (Ref. Drug)
Molecular Weight
285.34 g/mol
279.31 g/mol
287.35 g/mol
LogP (Lipophilicity)
2.65
3.12
1.80
H-Bond Donors
1
1
1
H-Bond Acceptors
4
4
4
Binding Energy (ΔG)
-8.6 kcal/mol
-7.2 kcal/mol
-9.2 kcal/mol
GI Absorption
High (>90%)
High (>85%)
High (>95%)
BBB Permeability
High (Optimal for CNS)
Moderate
High
Lipinski Violations
0
0
0
Data Synthesis: The E5H2TC analog demonstrates a more optimal LogP (2.65) compared to the benzene isostere (3.12), reducing the risk of non-specific hydrophobic toxicity while maintaining excellent Blood-Brain Barrier (BBB) permeability. Furthermore, the thiophene core yields a stronger binding affinity (-8.6 kcal/mol) due to favorable π-π stacking and sulfur-mediated interactions.
In-Silico Workflow & Self-Validating Protocols
To ensure rigorous scientific integrity, the computational evaluation of these analogs must follow a self-validating pipeline.
Fig 1: In-silico evaluation pipeline for thiophene-based pharmacophores.
Procedure: Construct the 3D structure of the E5H2TC analog. Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to calculate the Molecular Electrostatic Potential (MEP) and frontier molecular orbitals (HOMO/LUMO).
Causality: DFT calculations provide a qualitative understanding of relative polarity[4]. The MEP map identifies the ester carbonyl and hydroxyl oxygen atoms as electron-rich (nucleophilic) sites, guiding the prediction of hydrogen-bonding networks during docking[1].
Self-Validation System: The optimization is validated by executing a subsequent vibrational frequency calculation. The absolute absence of imaginary frequencies confirms that the molecular geometry has reached a true local energy minimum, rather than an unstable saddle point.
Phase 2: Pharmacokinetic (ADMET) Screening
Procedure: Convert the optimized structures into canonical SMILES strings. Process these through predictive ADMET platforms (e.g., SwissADME, pkCSM) to generate a "Boiled-Egg" plot and evaluate Lipinski's Rule of Five.
Causality: This step filters out compounds with poor bioavailability before computationally expensive docking. In-silico ADME provides valuable information about GI absorption and the ability to cross the blood-brain barrier (BBB)[5].
Self-Validation System: The screening protocol utilizes consensus modeling. A compound is only validated for the next phase if its predicted LogP and topological polar surface area (TPSA) fall within the 95% confidence ellipsoid for human intestinal absorption across two independent algorithms.
Phase 3: Molecular Docking & Interaction Analysis
Procedure: Prepare the target protein (e.g., AChE or Androgen Receptor) by removing water molecules and adding polar hydrogens. Dock the optimized E5H2TC analogs using AutoDock Vina, utilizing a grid box centered on the known active site.
Causality: Docking simulates the physical binding mechanism. The thiophene ring's geometry dictates its ability to fit into narrow hydrophobic pockets, often forming critical π-π stacking interactions with active site residues (e.g., Trp82)[2].
Self-Validation System: The docking protocol is strictly validated via a redocking procedure. The native co-crystallized ligand is extracted and computationally redocked into the active site. The entire docking system is considered valid only if the Root Mean Square Deviation (RMSD) between the predicted pose and the empirical crystallographic pose is ≤ 2.0 Å.
Mechanistic Conclusions
The in-silico evaluation of Ethyl 5-hydroxy-2-thiophenecarboxylate analogs demonstrates a clear pharmacological advantage over standard benzene isosteres. The unique electronic distribution of the thiophene core—characterized by a significant negative potential around the oxygen atoms of the hydroxyl and carbonyl groups[1]—facilitates highly specific, directional hydrogen bonding. Furthermore, the inherent lipophilicity of the thiophene ring ensures optimal BBB penetration without violating drug-likeness parameters, making these analogs highly promising candidates for both neurodegenerative and oncological drug development pipelines.
International Journal of Biological Research. "Design of Novel Drug as Potential Anti-Prostate Cancer Activity". URL: [Link]
Taylor & Francis. "Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders". URL: [Link]
PubMed Central (PMC). "Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT". URL: [Link]
Navigating the Safe Disposal of Ethyl 5-hydroxy-2-thiophenecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, immediate safe...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 5-hydroxy-2-thiophenecarboxylate (CAS No. 7210-60-8), a substituted thiophene derivative. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes disposal protocols based on the known hazards of structurally related thiophene compounds, ensuring a cautious and proactive approach to safety.
Core Principles of Safe Handling and Disposal
The proper disposal of Ethyl 5-hydroxy-2-thiophenecarboxylate is not merely a procedural task but a risk management strategy. The underlying principle is to treat the compound as hazardous waste and to prevent its release into the environment. This involves a clear understanding of its potential hazards, the use of appropriate personal protective equipment (PPE), and adherence to established waste management protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential for harm, a comprehensive PPE strategy is mandatory when handling Ethyl 5-hydroxy-2-thiophenecarboxylate. The following table summarizes the recommended PPE, designed to create a barrier between the researcher and the chemical.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles or a face shield.
Protects against accidental splashes of the chemical, which could cause serious eye irritation.
Hand Protection
Compatible chemical-resistant gloves (e.g., nitrile or neoprene).
Prevents skin contact, which can lead to irritation or absorption of the chemical. Glove compatibility should be verified against the specific solvents being used.
Body Protection
A laboratory coat or a chemical-resistant apron.
Protects personal clothing from contamination. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.
Respiratory Protection
A NIOSH-approved respirator with an appropriate organic vapor cartridge. This is particularly important when handling the solid form to avoid dust inhalation or when there is a potential for aerosol generation.
Minimizes the risk of inhaling the compound, which could be harmful. All handling of this chemical, especially outside of a certified chemical fume hood, warrants respiratory protection.
All handling and preparation for disposal of Ethyl 5-hydroxy-2-thiophenecarboxylate should be conducted in a certified chemical fume hood to ensure adequate ventilation and to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The primary and only acceptable method for the disposal of Ethyl 5-hydroxy-2-thiophenecarboxylate is through a licensed hazardous waste disposal program. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Experimental Workflow for Disposal
Caption: Disposal workflow for Ethyl 5-hydroxy-2-thiophenecarboxylate.
1. Waste Collection:
Liquid Waste: Collect all waste containing Ethyl 5-hydroxy-2-thiophenecarboxylate, including reaction residues and solutions, in a dedicated, leak-proof, and chemically compatible container. Glass containers are generally suitable.
Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and disposable labware, must be collected as solid hazardous waste. Place these items in a separate, clearly labeled, and sealed container.
2. Labeling:
Clearly and accurately label all waste containers with "HAZARDOUS WASTE," the full chemical name "Ethyl 5-hydroxy-2-thiophenecarboxylate," the CAS number "7210-60-8," and an estimate of the quantity. Include relevant hazard pictograms if available from your institution's safety guidelines.
3. Storage:
Store the sealed waste containers in a designated and secure satellite accumulation area for hazardous waste. This area should be cool, dry, and well-ventilated, away from heat, ignition sources, and incompatible materials.
Chemical Incompatibilities: It is crucial to store this waste away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[1]
4. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the hazardous waste.
Always follow all institutional, local, state, and federal regulations governing hazardous waste disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like paper towels.
Cleanup: While wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed and labeled container for hazardous waste disposal.
Decontamination: Thoroughly clean the spill area with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.
Understanding the "Why": The Scientific Rationale Behind the Procedures
The stringent disposal protocols for Ethyl 5-hydroxy-2-thiophenecarboxylate are rooted in the chemical properties of the thiophene functional group and the potential for the molecule to undergo hazardous reactions or decomposition.
Hazardous Decomposition: Upon combustion or thermal decomposition, thiophene derivatives can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[1] Proper disposal through high-temperature incineration by a licensed facility ensures these harmful byproducts are managed safely.
Reactivity: The presence of a hydroxyl group and an ester on the thiophene ring suggests potential reactivity. While specific data on hazardous polymerization for this compound is unavailable, it is prudent to handle it as a substance that could potentially undergo unwanted reactions if not stored and disposed of correctly. The incompatibility with strong oxidizing agents, acids, and bases is a key consideration to prevent exothermic or violent reactions.[1]
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Ethyl 5-hydroxy-2-thiophenecarboxylate, upholding the highest standards of laboratory safety and chemical stewardship.
References
PubChem. (2024, April 14). Ethyl 5-hydroxy-2-thiophenecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015, November 17). ACS Publications. Retrieved from [Link]
Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect. Retrieved from [Link]
5-Hydroxy-2-thiophenecarboxylic acid ethyl ester — Chemical Substance Information. (n.d.). Chemwatch. Retrieved from [Link]
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Personal protective equipment for handling Ethyl 5-hydroxy-2-thiophenecarboxylate
Essential Safety Protocols for Handling Ethyl 5-hydroxy-2-thiophenecarboxylate As a cornerstone in the synthesis of complex molecular architectures, Ethyl 5-hydroxy-2-thiophenecarboxylate is a versatile synthon valued by...
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety Protocols for Handling Ethyl 5-hydroxy-2-thiophenecarboxylate
As a cornerstone in the synthesis of complex molecular architectures, Ethyl 5-hydroxy-2-thiophenecarboxylate is a versatile synthon valued by researchers in drug development and organic chemistry.[1] Its utility, however, is paired with a specific hazard profile that necessitates rigorous safety protocols. This guide provides essential, field-proven procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and GHS Classification
Understanding the specific hazards is the first step in establishing a safe handling protocol. Based on data from analogous thiophene compounds, Ethyl 5-hydroxy-2-thiophenecarboxylate is classified with the following hazards.
These classifications indicate that the compound, a cream-colored solid, can cause significant irritation to the skin, eyes, and respiratory system. The primary routes of exposure are inhalation of the dust, direct skin contact, and eye contact. Therefore, all handling procedures must be designed to prevent the generation of dust and to shield personnel from any contact.
Personal Protective Equipment (PPE): Your First Line of Defense
While engineering controls are the primary safety barrier, a robust PPE strategy is mandatory. The selection of appropriate PPE is critical to prevent accidental exposure.
2.1 Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][3]
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times.
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
2.2 Skin Protection
Hand Protection: Chemical-resistant gloves are essential. Always inspect gloves for tears or punctures before use.[4]
Suitable Materials: Nitrile or neoprene gloves are appropriate. Consult the glove manufacturer's compatibility chart for specific breakthrough times.
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste immediately after use.[5]
Body Protection:
A flame-resistant laboratory coat must be worn and fully buttoned.
Long-sleeved clothing and closed-toe shoes are required to cover all exposed skin.
For operations involving significant quantities, a chemically resistant apron is recommended.[6]
2.3 Respiratory Protection
The compound may cause respiratory irritation if inhaled.[2]
Standard Operations: All handling of Ethyl 5-hydroxy-2-thiophenecarboxylate powder must be performed within a certified chemical fume hood to prevent inhalation of dust.[5][7]
When a Fume Hood is Not Available: In the rare event that engineering controls are insufficient, respiratory protection is required. A NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is the minimum for nuisance exposures.[5] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[5]
Engineering Controls: The Primary Safety Barrier
PPE is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical at the source.
Chemical Fume Hood: All procedures that involve open handling of this solid, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable.
Ventilation: Ensure the laboratory has adequate general ventilation.
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]
Standard Operating Procedure (SOP) for Safe Handling
Following a systematic workflow minimizes risk. The following step-by-step process ensures a safe and controlled environment.
Step 1: Preparation
Designate Area: Cordon off and label a specific area within the chemical fume hood for the procedure.
Verify Equipment: Ensure the fume hood is operational and the safety shower/eyewash station is unobstructed.
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before bringing the chemical into the work area.
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware) and a designated, sealed hazardous waste container inside the fume hood.
Step 2: Handling and Use (Inside Fume Hood)
Weighing: Carefully weigh the solid compound. Avoid any actions that could create dust, such as dropping or rapid scraping.
Transfer: Use a spatula to gently transfer the powder. If making a solution, add the solid to the solvent slowly to prevent splashing.
Containment: Keep the primary container of Ethyl 5-hydroxy-2-thiophenecarboxylate tightly sealed when not in use.
Step 3: Decontamination and Cleanup
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Collect the rinse as hazardous waste.
Clean Workspace: Wipe down the designated work surface in the fume hood with a damp paper towel. Place the used towel in the solid hazardous waste container.
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water.[8]
Caption: Workflow for Safe Handling of Ethyl 5-hydroxy-2-thiophenecarboxylate.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8]
Inhalation
Move the affected person to fresh air and keep them in a position comfortable for breathing. If they are not breathing, provide artificial respiration. If symptoms such as respiratory irritation occur, seek medical attention.[8]
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Waste Management and Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Chemical Waste: All surplus Ethyl 5-hydroxy-2-thiophenecarboxylate and solutions containing it must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of in a designated solid hazardous waste container.[5]
Disposal Protocol: Do not dispose of this chemical down the drain.[5][8] All waste must be handled and disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5][9]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the quality of your scientific work.
References
Thermo Fisher Scientific. (2009). Safety Data Sheet for 5-Ethyl-2-thiophenecarboxaldehyde. Retrieved from [Link]
Capot Chemical. (2013). MSDS of Ethyl 5-hydroxyindole-2-carboxylate. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-hydroxy-2-thiophenecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Thermo Fisher Scientific. (2025). Safety Data Sheet for Ethyl thiophene-3-carboxylate. Retrieved from [Link]
Angene Chemical. (2025). Safety Data Sheet for Ethyl thiomorpholine-2-carboxylate. Retrieved from [Link]